2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Description
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Properties
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALSYKXWIIZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351162 | |
| Record name | 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158094-17-8 | |
| Record name | 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Nicotinamide Derivatives
Nicotinamide, a form of vitamin B3, and its derivatives are pivotal scaffolds in medicinal chemistry and drug discovery. These structures are integral to a wide array of biologically active molecules, demonstrating therapeutic potential across various domains, including oncology, inflammation, and neurodegenerative diseases. The strategic functionalization of the nicotinamide core allows for the fine-tuning of molecular properties, leading to the development of potent and selective therapeutic agents. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, highly functionalized derivative, 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, a compound of interest for further pharmacological investigation.
I. Synthetic Strategy: A Two-Stage Approach to a Functionalized Nicotinamide
The synthesis of this compound is most efficiently achieved through a well-established two-step synthetic pathway. This strategy hinges on the initial activation of the carboxylic acid moiety of 2-chloronicotinic acid, followed by the formation of an amide bond with 2,4-dimethoxyaniline. This approach is favored for its reliability, scalability, and the ready availability of the starting materials.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
II. Mechanistic Insights and Reagent Selection
A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
Step 1: Activation of 2-Chloronicotinic Acid
The conversion of a carboxylic acid to a more reactive species is a cornerstone of amide bond synthesis. In this pathway, 2-chloronicotinic acid is transformed into its corresponding acyl chloride, 2-chloronicotinoyl chloride.
Causality behind Reagent Choice:
-
Thionyl Chloride (SOCl₂): A highly effective and commonly used reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The key advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
-
Oxalyl Chloride ((COCl)₂): An alternative activating agent that often provides cleaner reactions and can be used under milder conditions. A catalytic amount of N,N-dimethylformamide (DMF) is typically employed as a catalyst, which forms the reactive Vilsmeier reagent in situ.
The choice between these reagents often depends on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the intermediate acyl chloride.
Step 2: Amide Bond Formation
The second step involves the nucleophilic attack of the amine, 2,4-dimethoxyaniline, on the highly electrophilic carbonyl carbon of 2-chloronicotinoyl chloride.
Expertise in Reaction Conditions:
-
Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction. The removal of HCl drives the reaction to completion and prevents the protonation of the amine starting material, which would render it non-nucleophilic.
-
Solvent: An inert aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN), is typically used to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Protocol 1: Synthesis of 2-Chloronicotinoyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1 equivalent).
-
Reagent Addition: Suspend the 2-chloronicotinic acid in an excess of thionyl chloride (SOCl₂) (approximately 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride, a pale yellow oil or solid, can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of 2-chloronicotinoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
IV. Data Presentation and Characterization
A thorough characterization of the final product is essential to confirm its identity and purity.
| Parameter | Data |
| Molecular Formula | C₁₄H₁₃ClN₂O₃ |
| Molecular Weight | 292.72 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 109-111 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated signals: δ 8.50-8.40 (m, 1H, Ar-H), 8.20-8.10 (m, 1H, Ar-H), 7.80-7.70 (m, 1H, Ar-H), 7.50-7.40 (m, 1H, Ar-H), 7.00-6.80 (m, 2H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃). Note: Actual chemical shifts may vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated signals: δ 165.0 (C=O), 158.0 (C-O), 152.0 (C-O), 148.0 (Ar-C), 140.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-C), 122.0 (Ar-C), 120.0 (Ar-C), 110.0 (Ar-C), 104.0 (Ar-C), 99.0 (Ar-C), 56.0 (OCH₃), 55.8 (OCH₃). Note: Actual chemical shifts may vary. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₄H₁₄ClN₂O₃⁺: 293.06; found: 293.1. |
V. Logical Relationships in Synthesis
The successful synthesis of this compound relies on a series of logical dependencies and critical control points.
Caption: Logical flow and dependencies in the synthesis of the target molecule.
VI. Conclusion and Future Perspectives
This guide has provided a comprehensive overview of a robust and efficient synthetic pathway to this compound. By understanding the mechanistic underpinnings of each step and adhering to the detailed experimental protocols, researchers can reliably produce this valuable compound for further investigation. The functional handles present in the final molecule, namely the chloro- and dimethoxy-substituents, offer significant opportunities for subsequent structural modifications. This opens avenues for the creation of novel derivatives with potentially enhanced biological activities, contributing to the ongoing development of new therapeutic agents.
VII. References
-
MySkinRecipes. 2-chloro-N-(4-methoxybenzyl)nicotinamide. [Link]
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Google Patents. Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
-
Google Patents. Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Google Patents. Nicotinamide derivatives, preparation thereof and therapeutic use thereof.
-
PubMed. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. [Link]
-
Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. [Link]
-
MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. [Link]
-
Google Patents. Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
-
Google Patents. Process for the preparation of nicotinamide derivatives.
-
ResearchGate. Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. [Link]
-
MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]
-
PubMed Central. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into Unexplored Territory
The landscape of drug discovery is perpetually expanding, driven by the synthesis of novel chemical entities. 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide emerges from the well-established lineage of nicotinamide (a form of vitamin B3), a molecule renowned for its multifaceted biological activities. While the precise mechanism of action for this specific derivative remains to be definitively elucidated in publicly available literature, its structural parentage provides a robust foundation upon which we can construct a scientifically rigorous, albeit hypothetical, framework.
This technical guide is engineered not as a declaration of established fact, but as a strategic blueprint for investigation. As Senior Application Scientists, our role is to navigate the known to illuminate the unknown. Herein, we will dissect the well-characterized mechanisms of the nicotinamide core, extrapolate potential modulatory effects conferred by the chloro and dimethoxyphenyl substitutions, and lay out a comprehensive experimental workflow to systematically unravel the therapeutic promise of this compound.
Part 1: The Nicotinamide Core: A Hub of Cellular Regulation
To comprehend the potential actions of its derivative, we must first appreciate the central role of nicotinamide in cellular physiology. Nicotinamide is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a linchpin in cellular metabolism and signaling.[1][2] Its influence radiates through a multitude of pathways, establishing it as a key regulator of cellular homeostasis.
The NAD+ Salvage Pathway: Fueling Cellular Energetics and Signaling
Nicotinamide is a cornerstone of the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in mammalian cells.[2][3][4] This pathway recycles nicotinamide produced by NAD+-consuming enzymes, ensuring a stable intracellular pool of this essential coenzyme. NAD+ is indispensable for a vast array of cellular processes, including:
-
Redox Reactions: Serving as a critical electron carrier in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1]
-
Substrate for NAD+-Dependent Enzymes: Acting as a substrate for sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157, which are pivotal regulators of gene expression, DNA repair, and calcium signaling.[3][5][6]
Figure 1: The central role of Nicotinamide in the NAD+ salvage pathway.
Modulation of Inflammatory and Genotoxic Stress
Beyond its role in energy metabolism, nicotinamide exhibits potent anti-inflammatory and photoprotective properties.[5] These effects are largely attributed to its ability to:
-
Inhibit PARP-1: Excessive activation of PARP-1, often triggered by DNA damage from sources like UV radiation, can deplete cellular NAD+ stores, leading to an energy crisis and cell death. Nicotinamide inhibits PARP-1, preserving cellular energy and facilitating DNA repair.[5]
-
Modulate Inflammatory Cytokines: Nicotinamide has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.
These established mechanisms underpin the observed efficacy of nicotinamide in reducing the incidence of non-melanoma skin cancers in high-risk individuals.[7][8][9][10]
Part 2: A Postulated Mechanism of Action for this compound
The addition of a chloro group at the 2-position of the pyridine ring and an N-linked 2,4-dimethoxyphenyl moiety introduces significant changes to the electronic and steric properties of the nicotinamide scaffold. These modifications are likely to alter its binding affinity and selectivity for various biological targets. While direct evidence is absent, we can propose a plausible, testable hypothesis based on the known pharmacology of related structures.
Potential Biological Targets
Numerous derivatives of nicotinamide have been synthesized and evaluated for a range of therapeutic applications, revealing a diverse array of potential targets.[11][12]
-
Succinate Dehydrogenase (SDH) Inhibition: Several novel nicotinamide derivatives have been identified as inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, exhibiting fungicidal activity.[11] The structural modifications in this compound could confer affinity for the substrate-binding pocket of SDH.
-
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Inhibition: Certain 2-aminonicotinamide derivatives have demonstrated potent antifungal activity by inhibiting the biosynthesis of GPI-anchored proteins, which are crucial for the integrity of the fungal cell wall.[12]
-
Sirtuin (SIRT) Modulation: The parent nicotinamide molecule is a known inhibitor of sirtuins.[13] The substitutions on the derivative could alter its potency and selectivity towards different sirtuin isoforms, such as SIRT1 or SIRT2, which are implicated in a range of cellular processes from gene silencing to metabolic regulation.[13][14]
A Hypothetical Signaling Cascade
Based on the fungicidal activity of other nicotinamide derivatives, a primary hypothesis is that this compound may function as an inhibitor of a key metabolic enzyme, such as succinate dehydrogenase.
Figure 2: Hypothetical mechanism of action via SDH inhibition.
In this proposed pathway, the compound binds to and inhibits SDH, disrupting the electron transport chain. This would lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death. This mechanism is particularly relevant in the context of antifungal or anticancer activity.
Part 3: An Experimental Framework for Mechanism of Action Elucidation
To move from hypothesis to evidence, a systematic and multi-faceted experimental approach is required. The following workflow provides a comprehensive strategy to dissect the mechanism of action of this compound.
Phase 1: Primary Screening and Target Identification
The initial phase focuses on broad-spectrum activity screening and identifying the primary cellular compartment and molecular target of the compound.
Experimental Protocols:
-
Cell Viability Assays:
-
Objective: To determine the cytotoxic or cytostatic effects of the compound across a panel of relevant cell lines (e.g., fungal strains, cancer cell lines, normal human cell lines).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using MTT, MTS, or a resazurin-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
-
Enzyme Inhibition Assays:
-
Objective: To directly assess the inhibitory activity of the compound against hypothesized targets.
-
Methodology (for SDH):
-
Isolate mitochondria from target cells or use purified recombinant SDH.
-
In a reaction buffer, combine the mitochondrial preparation or purified enzyme with the substrate (succinate) and an electron acceptor (e.g., DCPIP).
-
Add varying concentrations of this compound.
-
Monitor the reduction of the electron acceptor spectrophotometrically over time.
-
Calculate the IC50 for enzyme inhibition.
-
-
Phase 2: Pathway Validation and Downstream Effects
Once a primary target is identified, the next phase is to validate its engagement in a cellular context and characterize the downstream signaling consequences.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement in intact cells.
-
Methodology:
-
Treat intact cells with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot for the presence of the target protein (e.g., SDHB, a subunit of SDH). Ligand binding will stabilize the protein, leading to a higher melting temperature.
-
-
-
Analysis of Mitochondrial Respiration:
-
Objective: To assess the impact of the compound on cellular respiration.
-
Methodology:
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact cells.
-
After establishing a baseline OCR, inject this compound and monitor changes in respiration.
-
Subsequent injections of mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) can further dissect the specific site of action within the electron transport chain.
-
-
-
Western Blot Analysis of Signaling Pathways:
-
Objective: To probe the activation state of downstream signaling pathways.
-
Methodology:
-
Treat cells with the compound for various time points.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies against key signaling proteins (e.g., cleaved caspase-3 for apoptosis, phosphorylated AMPK for energy stress).
-
-
Sources
- 1. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. researchgate.net [researchgate.net]
- 7. Oral Nicotinamide Prevents Common Skin Cancers in High-Risk Patients, Reduces Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncology-central.com [oncology-central.com]
- 9. onclive.com [onclive.com]
- 10. Nicotinamide for Skin Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sirtuin 2 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Anticipated Biological Activity of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to build a predictive framework for its pharmacological profile. By examining the well-established bioactivities of the 2-chloronicotinamide scaffold and derivatives of 2,4-dimethoxyaniline, we postulate that this compound holds significant promise as a candidate for investigation in oncology and mycology. The core hypothesis is that this compound may function as an inhibitor of key enzymes such as succinate dehydrogenase or various protein kinases. This guide outlines detailed methodologies for the synthesis and subsequent biological evaluation, including in vitro assays and cellular models, to rigorously test these predictions. Furthermore, we present diagrammatic representations of potential signaling pathways and experimental workflows to provide a clear roadmap for future research and development.
Introduction and Molecular Rationale
This compound is a synthetic compound that merges two key pharmacophores: a 2-chloronicotinamide core and a 2,4-dimethoxyphenylamine moiety. The nicotinamide backbone is a well-established structural motif in a plethora of biologically active molecules, including fungicides and anticancer agents.[1][2] The presence of a chlorine atom at the 2-position of the pyridine ring is a common feature in many nicotinamide derivatives designed as enzyme inhibitors.[3] The 2,4-dimethoxyphenyl group, derived from 2,4-dimethoxyaniline, is a known constituent in various pharmaceutically active compounds and is recognized for its potential to engage in specific interactions within biological targets.[4]
The strategic combination of these two fragments suggests that this compound may exhibit potent and selective biological effects. This guide will explore the potential therapeutic applications of this compound, focusing on its predicted antifungal and anticancer properties.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on related compounds, we can infer several potential biological activities for this compound.
Antifungal Activity: A Potential Succinate Dehydrogenase Inhibitor
A significant body of research highlights the potent antifungal properties of nicotinamide derivatives, with many acting as succinate dehydrogenase (SDH) inhibitors.[1][5] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for antifungal agents. The structure of this compound shares similarities with known SDH inhibitors, suggesting a comparable mechanism of action.
Causality of Experimental Choices: The selection of SDH as a potential target is based on the established activity of numerous nicotinamide-based fungicides.[1][5] The 2-chloro-N-aryl nicotinamide scaffold is a key feature in many of these inhibitors.
Anticancer Activity: A Potential Kinase Inhibitor
Nicotinamide derivatives have also emerged as promising anticancer agents, with several compounds demonstrating inhibitory activity against various protein kinases.[3][6] These enzymes play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The structural features of this compound are consistent with those of known kinase inhibitors, suggesting that it may target kinases such as Aurora kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7]
Causality of Experimental Choices: The investigation of kinase inhibition is prompted by the documented anticancer effects of structurally similar nicotinamide derivatives.[3][6] The N-aryl nicotinamide core is a common scaffold in the design of kinase inhibitors.[8]
Proposed Experimental Workflows
To validate the predicted biological activities of this compound, a systematic experimental approach is required.
Synthesis of this compound
The synthesis of the target compound can be achieved through a straightforward amidation reaction.
Step-by-Step Methodology:
-
Preparation of 2-Chloronicotinoyl Chloride: 2-Chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) to yield 2-chloronicotinoyl chloride.
-
Amidation Reaction: The freshly prepared 2-chloronicotinoyl chloride is then reacted with 2,4-dimethoxyaniline in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic route to this compound.
In Vitro Antifungal Activity Assays
The antifungal efficacy of the synthesized compound can be evaluated against a panel of pathogenic fungi.
Step-by-Step Methodology:
-
Fungal Strains: A selection of relevant fungal pathogens, such as Rhizoctonia solani and Sclerotinia sclerotiorum, should be used.[5]
-
Broth Microdilution Assay: The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method. The compound is serially diluted in a 96-well plate containing fungal inoculum in a suitable broth medium.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth after a specified incubation period.
Diagram of Antifungal Assay Workflow:
Caption: Workflow for determining antifungal MIC.
In Vitro Anticancer Activity Assays
The antiproliferative effects of the compound can be assessed against a panel of human cancer cell lines.
Step-by-Step Methodology:
-
Cell Lines: A diverse panel of cancer cell lines, such as those from breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer, should be utilized.[6]
-
MTT Assay: The cytotoxic effect of the compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compound.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Diagram of Anticancer Assay Workflow:
Caption: Workflow for determining anticancer IC50.
Quantitative Data Summary
While no direct data exists for this compound, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.
| Compound Name | Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Reference |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Antifungal | Rhizoctonia solani | 15.8 µM | [2] |
| 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | Anticancer | SW620 | 0.61 µM | [3] |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | Antifungal | Candida albicans | 0.25 µg/mL | [2] |
| Nicotinamide Derivative 8 | Anticancer (VEGFR-2 inhibitor) | HCT-116 | 5.4 µM | [6] |
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity with significant potential for biological activity. Based on a thorough analysis of its structural components and the known pharmacology of related compounds, we have formulated a strong hypothesis for its utility as an antifungal and anticancer agent, likely acting through the inhibition of critical cellular enzymes. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these predicted activities. Successful validation of these hypotheses will pave the way for further preclinical development, including mechanism of action studies, in vivo efficacy models, and preliminary toxicological assessments. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. PubMed. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]
-
Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. ResearchGate. [Link]
-
2-chloro-N-(4-methoxybenzyl)nicotinamide. MySkinRecipes. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Wiley Online Library. [Link]
-
Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed. [Link]
-
Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
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Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. PubMed. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]
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Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry. [Link]
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Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
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Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
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2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem. [Link]
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Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Institutes of Health. [Link]
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Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. [Link]
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2,4-Dimethoxyaniline: A Key Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2,4-Dimethoxyaniline. PubChem. [Link]
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2,4-DIMETHOXYANILINE. precisionFDA. [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. [Link]
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Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]
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Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. [Link]
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Unveiling the Therapeutic Potential of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide: A Technical Guide to Putative Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel synthetic compound, 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide. While direct experimental data on this specific molecule is nascent, this document synthesizes existing knowledge on structurally related nicotinamide derivatives to postulate and prioritize plausible protein targets. By examining the established biological activities of the 2-chloronicotinamide scaffold and the N-(2,4-dimethoxyphenyl)amide moiety, we propose a focused, rational approach for target identification and validation. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical investigation of this promising compound, offering a structured framework for experimental design and accelerating its journey toward potential clinical application.
Introduction: The Nicotinamide Scaffold in Drug Discovery
The nicotinamide scaffold, a derivative of niacin (Vitamin B3), is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-fungal, and anti-inflammatory properties. The versatility of the nicotinamide ring system allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage a variety of biological targets.
Our focus herein is on the synthetically derived molecule, This compound . This compound integrates two key pharmacophoric elements: the 2-chloronicotinamide core and an N-linked 2,4-dimethoxyphenyl group. The chlorine substitution at the 2-position of the pyridine ring is known to influence the electronic properties and binding interactions of the molecule, while the dimethoxyphenyl substituent introduces specific steric and electronic features that can dictate target selectivity and potency. This guide will dissect the potential contributions of each component to hypothesize and outline a strategy for identifying the therapeutic targets of this compound.
Postulated Therapeutic Targets: A Hypothesis-Driven Approach
Based on the extensive literature on nicotinamide derivatives, we hypothesize that this compound is likely to exert its biological effects through the inhibition of specific protein kinases. This hypothesis is supported by the recurrent emergence of kinase inhibition as a primary mechanism of action for structurally analogous compounds.[1][2][3]
Protein Kinases as Prime Candidates
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases presents a druggable pocket that has been successfully targeted by a multitude of small molecule inhibitors. Several lines of evidence point towards kinases as the most probable targets for our compound of interest:
-
Precedent in Nicotinamide Derivatives: A significant number of nicotinamide-based molecules have been developed as potent kinase inhibitors. For instance, derivatives of nicotinamide have been shown to inhibit Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology.[1][3]
-
Role of the 2,4-Dimethoxyphenyl Moiety: The 2,4-dimethoxyphenyl group is a common feature in known kinase inhibitors. This substitution pattern can facilitate critical hydrogen bonding and hydrophobic interactions within the kinase active site, contributing to binding affinity and selectivity.
-
Structural Similarity to Known Kinase Inhibitors: The overall architecture of this compound bears resemblance to established kinase inhibitor scaffolds.
Based on these considerations, we propose the following kinase families as high-priority targets for investigation:
-
Aurora Kinases (AURKA, AURKB): These serine/threonine kinases are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Nicotinamide derivatives have been successfully developed as Aurora kinase inhibitors.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a central mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several N-phenyl nicotinamides have demonstrated potent inhibition of the Kdr (VEGFR-2) kinase.[2]
-
Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase whose activating mutations and fusions are oncogenic drivers in various cancers. Alkynyl nicotinamides have been identified as effective inhibitors of RET kinase mutants.[4]
The following diagram illustrates the general principle of kinase inhibition by a small molecule inhibitor, highlighting the competition with ATP for the binding site.
Caption: Competitive inhibition of a protein kinase by this compound.
Experimental Workflow for Target Identification and Validation
A multi-pronged approach combining computational and experimental methods is essential for the robust identification and validation of the therapeutic targets of this compound.
In Silico Target Prediction
Computational methods can provide initial, cost-effective predictions of potential protein targets, helping to prioritize experimental efforts.
Protocol: In Silico Target Fishing
-
Ligand-Based Virtual Screening:
-
Utilize databases such as ChEMBL and PubChem to identify known bioactive molecules that are structurally similar to this compound.
-
Employ similarity search algorithms (e.g., Tanimoto coefficient) to rank compounds based on chemical fingerprints.
-
Analyze the known targets of the top-ranking similar compounds to generate a preliminary list of potential targets.
-
-
Pharmacophore Modeling:
-
Develop a 3D pharmacophore model based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Screen this pharmacophore model against a database of protein structures (e.g., Protein Data Bank) to identify proteins with complementary binding pockets.
-
-
Molecular Docking:
-
Perform molecular docking studies of this compound against the crystal structures of the prioritized kinase targets (e.g., Aurora A, VEGFR-2, RET).
-
Analyze the predicted binding poses and docking scores to assess the potential for favorable interactions and estimate binding affinity.
-
The following diagram outlines the in silico target prediction workflow.
Caption: In silico workflow for predicting therapeutic targets.
In Vitro Experimental Validation
Experimental validation is crucial to confirm the computationally predicted targets and to quantitatively assess the compound's activity.
Protocol: Kinase Inhibition Assays
-
Biochemical Kinase Assays:
-
Utilize a panel of purified recombinant kinases, including the prioritized targets (Aurora A, VEGFR-2, RET) and a selection of off-target kinases for selectivity profiling.
-
Perform in vitro kinase activity assays using a suitable format (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for each kinase.
-
-
Cell-Based Assays:
-
Select cancer cell lines that are known to be dependent on the activity of the prioritized kinase targets (e.g., HCT-116 for Aurora kinases, HUVECs for VEGFR-2).
-
Treat the cells with increasing concentrations of this compound.
-
Assess the inhibition of downstream signaling pathways using techniques such as Western blotting to measure the phosphorylation status of key substrate proteins.
-
Evaluate the anti-proliferative effects of the compound using assays like MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Summary of Postulated Targets and Validation Assays
| Putative Target Family | Specific Examples | Rationale | Primary Validation Assay | Secondary Validation Assay |
| Protein Kinases | Aurora Kinase A/B | Precedent from other nicotinamide derivatives; role in mitosis.[1] | Recombinant enzyme inhibition assay (IC50) | Western blot for phospho-histone H3 in treated cells |
| VEGFR-2 (Kdr) | Known target for N-phenyl nicotinamides; role in angiogenesis.[2] | Recombinant enzyme inhibition assay (IC50) | HUVEC tube formation assay | |
| RET Kinase | Target of alkynyl nicotinamides; role in specific cancers.[4] | Recombinant enzyme inhibition assay (IC50) | Western blot for phospho-RET in treated cancer cells |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound is yet to be established, we can infer preliminary insights from related compounds.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring can act as a hydrogen bond acceptor and influence the dihedral angle between the pyridine and the amide plane, which can be critical for fitting into the ATP-binding pocket.
-
N-(2,4-dimethoxyphenyl) Group: The two methoxy groups at positions 2 and 4 of the phenyl ring are likely to be involved in key interactions. The 2-methoxy group may form a hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors. The 4-methoxy group can extend into a hydrophobic pocket, enhancing binding affinity.
The following diagram illustrates the key pharmacophoric features and their potential interactions within a kinase active site.
Caption: Postulated structure-activity relationships for key functional groups.
Conclusion and Future Directions
This technical guide has delineated a rational, evidence-based approach to identifying the potential therapeutic targets of this compound. The strong precedent for kinase inhibition among nicotinamide derivatives, coupled with the specific structural features of this compound, strongly suggests that protein kinases are the most probable target class. The outlined in silico and in vitro experimental workflows provide a clear and actionable roadmap for researchers to validate these hypotheses.
Future work should focus on executing the proposed experimental plan to generate robust data on the compound's inhibitory activity and selectivity. Positive results from these initial studies would warrant further investigation into its cellular mechanisms of action, in vivo efficacy in relevant disease models, and subsequent lead optimization efforts. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this promising novel compound.
References
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Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115033. [Link]
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Dominguez, C., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 6003-6008. [Link]
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Wu, J., et al. (2022). Identification of alkynyl nicotinamide HSN748 as a RET solvent-front mutant inhibitor with intracranial efficacy. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
ResearchGate. (n.d.). Design and screen of alkynyl nicotinamide-based RET kinase inhibitors.... Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC Advances, 12(45), 29339-29357. [Link]
-
ChEMBL. (n.d.). Target Prediction. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204-o208. [Link]
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Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054. [Link]
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Thabet, S., & El-Awady, R. (2017). Pharmacological Inhibitors of NAD Biosynthesis as Potential Anticancer Agents. Current Cancer Drug Targets, 17(6), 521-532. [Link]
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Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5026-5037. [Link]
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Spectroscopic Blueprint of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide: A Technical Guide for Researchers
This technical guide provides a detailed spectroscopic analysis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, a compound of interest in medicinal chemistry and drug development. While comprehensive experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data with empirical information from analogous structures to offer a robust characterization framework. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational spectroscopic knowledge required for synthesis confirmation, quality control, and further investigation.
Molecular Structure and its Spectroscopic Implications
This compound (Molecular Formula: C₁₄H₁₃ClN₂O₃, Molecular Weight: 292.72 g/mol ) is comprised of three key structural motifs that dictate its spectroscopic signature: a 2-chloropyridine ring, an N-(2,4-dimethoxyphenyl) amide group. The interplay of the electronic effects of the chlorine substituent, the amide linkage, and the two methoxy groups on the aromatic rings provides a unique and predictable pattern in NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for the protons on the pyridine and dimethoxyphenyl rings, the amide proton, and the methoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, as well as the electron-donating effect of the methoxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Amide NH | 8.5 - 9.5 | broad singlet | - | The amide proton is typically downfield and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding. |
| Pyridine H-6 | 8.4 - 8.6 | doublet of doublets | ~4-5, ~1-2 | Deshielded by the adjacent nitrogen and the amide carbonyl group. |
| Pyridine H-4 | 8.1 - 8.3 | doublet of doublets | ~7-8, ~1-2 | Influenced by the electron-withdrawing chlorine at C-2. |
| Phenyl H-6' | 7.8 - 8.0 | doublet | ~8-9 | Ortho to the amide nitrogen, experiencing deshielding. |
| Pyridine H-5 | 7.4 - 7.6 | doublet of doublets | ~7-8, ~4-5 | Coupled to both H-4 and H-6. |
| Phenyl H-5' | 6.5 - 6.7 | doublet of doublets | ~8-9, ~2-3 | Ortho to one methoxy group and meta to the other. |
| Phenyl H-3' | 6.4 - 6.6 | doublet | ~2-3 | Meta to the amide and ortho to a methoxy group. |
| Methoxy OCH₃ (C-2' or C-4') | 3.8 - 4.0 | singlet | - | Two distinct singlets are expected for the two non-equivalent methoxy groups. |
| Methoxy OCH₃ (C-2' or C-4') | 3.7 - 3.9 | singlet | - |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a signal for each of the 14 unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, amide, and methoxy carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Amide C=O | 165 - 168 | Typical range for an amide carbonyl carbon. |
| Phenyl C-2' & C-4' | 155 - 160 | Aromatic carbons attached to oxygen (methoxy groups), significantly downfield. |
| Pyridine C-2 | 148 - 152 | Attached to both nitrogen and chlorine, resulting in a downfield shift. |
| Pyridine C-6 | 145 - 148 | Alpha to the pyridine nitrogen. |
| Pyridine C-4 | 138 - 141 | Influenced by the chloro and amide substituents. |
| Phenyl C-1' | 125 - 130 | Attached to the amide nitrogen. |
| Pyridine C-3 | 130 - 135 | Carbon bearing the amide substituent. |
| Pyridine C-5 | 122 - 125 | Beta to the pyridine nitrogen. |
| Phenyl C-6' | 120 - 124 | Aromatic CH. |
| Phenyl C-5' | 104 - 108 | Aromatic CH, shielded by two methoxy groups. |
| Phenyl C-3' | 98 - 102 | Aromatic CH, strongly shielded by ortho and para methoxy groups. |
| Methoxy OCH₃ | 55 - 57 | Two distinct signals are expected in this region. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amide proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
Use a sufficient number of scans, as ¹³C NMR is inherently less sensitive than ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Caption: A typical workflow for the acquisition and analysis of NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3250 - 3400 | Medium | N-H stretch | Amide |
| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch | Pyridine and Phenyl rings |
| 2850 - 3000 | Medium-Weak | Aliphatic C-H stretch | Methoxy groups |
| 1660 - 1690 | Strong | C=O stretch (Amide I) | Amide |
| 1580 - 1620 | Medium-Strong | C=C stretch | Aromatic rings |
| 1520 - 1550 | Medium | N-H bend (Amide II) | Amide |
| 1200 - 1300 | Strong | Asymmetric C-O-C stretch | Aryl ether (methoxy) |
| 1000 - 1100 | Strong | Symmetric C-O-C stretch | Aryl ether (methoxy) |
| 700 - 800 | Medium | C-Cl stretch | 2-chloropyridine |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₄H₁₃ClN₂O₃
-
Monoisotopic Mass: 292.06 g/mol
-
Expected [M+H]⁺: m/z 293.07
-
Isotopic Pattern: A characteristic feature will be the presence of an [M+H+2]⁺ peak at m/z 295.07 with an intensity of approximately one-third of the [M+H]⁺ peak, which is indicative of the presence of a single chlorine atom.
Predicted Fragmentation Pattern
Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecule is expected to fragment at the amide bond, which is typically the most labile linkage.
Caption: Predicted major fragmentation pathways for this compound in MS/MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer for high-resolution mass analysis.
-
Data Acquisition (MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
-
Data Acquisition (MS/MS):
-
Select the [M+H]⁺ ion (m/z 293.07) as the precursor ion.
-
Fragment the precursor ion using an appropriate collision energy.
-
Acquire the product ion spectrum.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and data from analogous structures, serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound. The provided experimental protocols offer a standardized approach to obtaining high-quality data for verification and further research. As with any predictive analysis, experimental verification is paramount, and this guide provides the necessary framework for interpreting such empirical results.
References
As this guide is based on predictive data and general spectroscopic principles, direct literature citations for the complete experimental spectra of the title compound are not available. The predictions are derived from established knowledge in NMR, IR, and MS, and data from publicly available databases for the constituent fragments of the molecule.
-
NIST Chemistry WebBook, SRD 69: Data for 2-chloropyridine. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Crystal Structure Analysis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide: A Methodological Whitepaper
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, guiding lead optimization, and ensuring robust intellectual property. 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a nicotinamide derivative with significant potential in medicinal chemistry, building upon a scaffold known for its diverse biological activities, including kinase inhibition and roles in epigenetic modulation.[1][2] This guide provides a comprehensive, field-proven methodology for the definitive solid-state characterization of this compound through single-crystal X-ray diffraction (SC-XRD). We detail the entire workflow, from synthesis and crystallization to data collection, structure refinement, and advanced analysis of intermolecular interactions via Hirshfeld surfaces. This document is intended to serve as an authoritative protocol for researchers in crystallography, medicinal chemistry, and pharmaceutical development, ensuring the generation of a high-fidelity, validatable crystal structure.
Introduction: The Rationale for Structural Elucidation
Nicotinamide, a form of vitamin B3, is a cornerstone moiety in numerous coenzymes and signaling molecules, making its derivatives a fertile ground for drug discovery.[3] Modifications to the nicotinamide scaffold have yielded potent inhibitors for critical therapeutic targets, including Sirtuin 2 (SIRT2) and DNA demethylases, which are implicated in cancer and neurodegenerative diseases.[2][4] The title compound, this compound, combines the nicotinamide core with a chloro-substituent and a dimethoxyphenyl group, features that can significantly influence its binding affinity, metabolic stability, and solid-state behavior.
Understanding the crystal structure is not merely an academic exercise; it is a critical step in drug development. It allows for:
-
Absolute Confirmation of Molecular Identity: Unambiguously determines the chemical connectivity and stereochemistry.
-
Structure-Activity Relationship (SAR) Insights: Provides the precise conformation of the molecule, which is essential for computational modeling and understanding interactions with biological targets.[5]
-
Polymorph Screening: Identifies the stable and metastable crystalline forms, which directly impacts solubility, bioavailability, and manufacturing processes.[6]
-
Rational Drug Design: Elucidates intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that govern crystal packing and can be engineered to improve pharmaceutical properties.[7]
This guide presents a systematic pathway to achieve these goals for this compound.
Part I: Material Preparation and Crystallization
The foundation of a successful crystal structure analysis is the generation of high-quality, single crystals. This begins with the synthesis of pure material and is followed by a meticulous crystallization screening process.
Synthesis of this compound
A robust synthesis is essential to ensure the purity of the starting material. A common and effective method for creating such amide linkages involves the reaction of an acid chloride with an amine.
Plausible Synthetic Route: The target compound can be reliably synthesized by the acylation of 2,4-dimethoxyaniline with 2-chloronicotinoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8] Purification via column chromatography or recrystallization is critical to achieve the >98% purity required for crystallization trials.
Protocol 1: Single Crystal Growth
The goal of crystallization is to encourage slow, ordered molecular assembly, which is necessary for forming a well-defined crystal lattice.[9] Hasty precipitation will lead to amorphous material or poorly diffracting microcrystals.
Step-by-Step Methodology:
-
Solvent Solubility Screening:
-
Rationale: To identify a suitable solvent or solvent system where the compound has moderate solubility. Ideal solvents allow for supersaturation to be achieved gradually.
-
Procedure: Test the solubility of ~5-10 mg of the purified compound in 0.5 mL aliquots of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DCM, and toluene) at both room temperature and elevated temperature (heating).
-
-
Slow Evaporation Technique:
-
Rationale: This is often the simplest and most effective method. The gradual removal of the solvent slowly increases the concentration of the solute, promoting nucleation and crystal growth.
-
Procedure:
-
a. Dissolve the compound in a suitable solvent (identified in Step 1) to near-saturation in a small, clean vial.
-
b. Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
c. Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
-
Vapor Diffusion (Solvent/Anti-Solvent) Technique:
-
Rationale: This method is ideal when the compound is highly soluble in one solvent (solvent) but insoluble in another (anti-solvent). The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.
-
Procedure:
-
a. Dissolve the compound in a minimal amount of a "good" solvent in a small, open vial.
-
b. Place this vial inside a larger, sealed jar containing a reservoir of the "anti-solvent."
-
c. Over time, the anti-solvent vapor will diffuse into the inner vial, causing crystals to form.
-
-
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the arrangement of atoms in a crystalline solid.[10] It provides detailed information about unit cell dimensions, bond lengths, and bond angles.[11]
Protocol 2: Data Collection
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be well-formed, transparent, and free of cracks or defects. The size should be appropriate for the instrument's X-ray beam (typically 0.1-0.3 mm).
-
Procedure:
-
a. Under a polarizing microscope, select a high-quality crystal.
-
b. Secure the crystal to a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).
-
c. Mount the fiber/loop onto a goniometer head.
-
-
-
Instrumentation and Data Acquisition:
-
Rationale: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage. The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's composition and size.
-
Procedure:
-
a. Center the crystal in the X-ray beam using the diffractometer's alignment camera.
-
b. Perform a preliminary unit cell determination to assess crystal quality and identify the lattice parameters.
-
c. Set up a full data collection strategy, typically involving multiple scans (e.g., ω and φ scans) to measure a complete and redundant set of diffraction data. Key parameters include frame width (e.g., 0.5°) and exposure time (e.g., 10-30 seconds/frame).
-
-
Part III: Structure Solution, Refinement, and Validation
This phase involves converting the raw diffraction intensities into a chemically sensible atomic model and rigorously validating its accuracy.
Protocol 3: Data Processing and Structure Solution
-
Data Integration: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The "phase problem" in crystallography prevents direct calculation of the electron density from diffraction intensities alone.[12] For small molecules, direct methods are highly effective computational algorithms used to estimate the initial phases, leading to a preliminary electron density map from which an initial molecular model can be built.
Protocol 4: Crystallographic Refinement
-
Least-Squares Refinement:
-
Rationale: Refinement is an iterative process that adjusts the atomic parameters (positional coordinates and displacement parameters) of the model to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.[13][14]
-
Procedure:
-
a. Begin with refining atomic positions and isotropic displacement parameters (modeling atomic vibration as a sphere).
-
b. Once the model improves, switch to anisotropic displacement parameters (modeling vibration as an ellipsoid) for all non-hydrogen atoms.
-
c. Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.
-
d. Continue refinement until the model converges, meaning the shifts in parameters are negligible between cycles.
-
-
Data Presentation: Key Crystallographic Parameters
All quantitative crystallographic data should be summarized in a standardized table. The following is a representative example of expected parameters for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₃ClN₂O₃ |
| Formula Weight | 292.72 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° |
| Volume | 1285 ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Reflections Collected / Unique | 9500 / 2800 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit (S) | 1.05 |
Protocol 5: Structure Validation
-
Rationale: Validation is a non-negotiable final step to ensure the structural model is chemically reasonable and accurately reflects the experimental data.[15] It helps identify potential errors in symmetry assignment, atom typing, or overall geometry.
-
Procedure:
-
checkCIF/PLATON: The final Crystallographic Information File (CIF) must be submitted to the International Union of Crystallography's (IUCr) checkCIF service.[16] This service, which heavily utilizes the PLATON software suite, generates a validation report with ALERTS (Levels A, B, C, G) that highlight potential issues requiring investigation and explanation.[17][18] Common alerts relate to missed symmetry, unusually short or long bonds, or large residual electron density peaks.
-
Part IV: Advanced Structural Analysis
A solved crystal structure is a gateway to a deeper understanding of the intermolecular forces that dictate the material's properties.
Hirshfeld Surface Analysis
-
Concept: Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal.[19][20] The surface is defined by partitioning the crystal's electron density into regions associated with each molecule.[21] Properties like the normalized contact distance (d_norm) can be mapped onto this surface to highlight close contacts.
-
Interpretation:
-
d_norm Surface: Red spots on the d_norm mapped surface indicate close contacts that are shorter than the van der Waals radii, highlighting the most significant interactions like strong hydrogen bonds.[22]
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The resulting plot provides a quantitative breakdown of the percentage contribution of different types of interactions (e.g., H···H, C-H···O, N-H···N).[23]
-
Analysis of Supramolecular Architecture
Based on the functional groups present in this compound, several key intermolecular interactions are anticipated to direct its crystal packing:
-
N-H···N Hydrogen Bond: A classic and strong interaction where the amide N-H group can donate to the pyridine nitrogen of an adjacent molecule, potentially forming chains or dimers.[24]
-
C-H···O Interactions: The methoxy and carbonyl oxygen atoms are potential hydrogen bond acceptors for weaker C-H···O interactions from the aromatic rings.
-
Halogen Bonding: The chlorine atom on the pyridine ring could act as a halogen bond donor.
-
π-π Stacking: The electron-deficient pyridine ring and the electron-rich dimethoxyphenyl ring may engage in favorable π-π stacking interactions.
A thorough analysis of these interactions, guided by the Hirshfeld surface results, will provide a complete picture of the supramolecular assembly, which is crucial for understanding the crystal's stability and properties.
Conclusion
The crystal structure of this compound provides the highest possible resolution of its solid-state form, serving as an invaluable asset for drug development. The rigorous, multi-step methodology outlined in this guide—encompassing synthesis, high-quality crystal growth, precise SC-XRD data collection, meticulous refinement, and thorough validation—ensures the generation of an accurate and reliable structural model. Further analysis of the supramolecular architecture through techniques like Hirshfeld surface analysis provides critical insights into the intermolecular forces at play. Adherence to this protocol will yield a definitive structural characterization, empowering rational drug design, securing intellectual property, and accelerating the transition of this promising compound from a chemical entity to a potential therapeutic agent.
References
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link][19][23]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link][15][16]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link][21]
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Jones, C., Mulloy, B., & Sanderson, M. (Eds.). (1996). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, Vol. 56: Crystallographic Methods and Protocols. Humana Press Inc. [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link][23]
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Thomas, S. P., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 379-393. [Link][22]
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Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. [Link][17]
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Spek, T. (2007). PLATON and STRUCTURE VALIDATION. Utrecht University. [Link][18]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link][20]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link][16]
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Spek, A. L. (n.d.). The PLATON Homepage. Utrecht University. [Link]
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Brünger, A. T. (1997). Crystallographic Refinement. X-PLOR Interface Manual. NIH. [Link][25]
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Sawyer, D. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link][10]
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University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). Chemistry Teaching Labs. [Link][9]
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Suzuki, T. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link][11]
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ASM International. (n.d.). Single-Crystal X-Ray Diffraction. ASM Digital Library. [Link][12]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link][5]
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Watkin, D. (2011). Chapter 8: Refinement. Crystals User Guide. [Link][13]
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Cooper, R. (2021). A beginner’s guide to X-ray data processing. The Biochemist. [Link][26]
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Clegg, W., et al. (Eds.). (2009). Chapter 13: Refinement of crystal structures. Crystal Structure Analysis: Principles and Practice. Oxford Academic. [Link][14]
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MySkinRecipes. (n.d.). 2-chloro-N-(4-methoxybenzyl)nicotinamide. [Link][1]
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de Souza, M. V. N., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C, 61(Pt 4), o204–o208. [Link][24]
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de Souza, M. V. N., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. PubMed. [Link][27]
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Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 117054. [Link][2]
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Moncol, J., Koman, M., & Valigura, D. (n.d.). Combined X-ray powder diffraction and DFT calculation to elucidate molecular and crystal structure of fluorostyrenes. [Link][28]
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Wang, G., et al. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(11), 1563. [Link][29]
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Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054-4071. [Link][7]
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Google Patents. (2015). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. [8]
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Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(11), 1685. [Link][3]
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Preliminary Cytotoxicity Screening of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale and Strategic Imperative
The discovery of novel anticancer agents is a cornerstone of modern therapeutic development. Among the vast landscape of heterocyclic compounds, nicotinamide derivatives have emerged as a promising class of molecules due to their diverse biological activities.[1][2] Nicotinamide, the amide form of vitamin B3, is a fundamental precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism, DNA repair, and signaling pathways.[3] Alterations in these pathways are hallmarks of cancer, making enzymes and receptors within them prime targets for therapeutic intervention.
Numerous studies have demonstrated the anticancer potential of various nicotinamide derivatives, with some exhibiting activities such as the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or displaying potent cytotoxic effects against cancer cell lines like MCF-7 (human breast cancer) and HepG2 (human liver cancer).[1] The compound of interest, 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide , is a novel derivative within this class. Its structural features—a chlorinated pyridine ring coupled with a dimethoxyphenyl moiety—suggest a potential for unique biological interactions that warrant investigation.
This guide presents a comprehensive, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. The objective is not merely to determine if the compound is toxic to cells, but to establish a foundational understanding of its cytotoxic profile: its potency, its selectivity for cancer cells over non-cancerous cells, and the initial mechanistic clues of how it induces cell death. This initial screening is a critical filter in the drug discovery pipeline, designed to identify compounds with the highest therapeutic potential for further development.[4][5]
Compound Profile: this compound
Before commencing experimental work, a thorough understanding of the test article is essential.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₃ClN₂O₃
-
Core Moieties:
-
Nicotinamide Scaffold: A pyridine ring with an amide side chain, known to interact with a wide range of biological targets.[3]
-
Chlorine Substitution: The chloro- group at the 2-position can significantly alter the electronic properties and binding affinities of the molecule.
-
Dimethoxyphenyl Group: This group can influence solubility, cell permeability, and potential interactions with hydrophobic pockets of target proteins.
-
-
The synthesis of similar nicotinamide derivatives often involves the acylation of a substituted amine with a nicotinoyl chloride intermediate, a well-established chemical route.[6][7] The structural integrity and purity of the synthesized compound must be confirmed (>95% purity via HPLC and structural confirmation via ¹H NMR and Mass Spectrometry) before biological evaluation.
Experimental Design: A Multi-Assay, Tiered Approach
A single cytotoxicity assay provides a limited view of a compound's activity. To build a robust and trustworthy preliminary profile, we will employ a tiered approach using three distinct assays that measure different hallmarks of cell health. This strategy allows us to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing) and to begin probing the mechanism of action.
Selection of Cell Lines
The choice of cell lines is critical for relevant data. We propose a panel of at least three cell lines:
-
Cancer Cell Line 1 (e.g., MCF-7 - Breast Cancer): An adherent, well-characterized cancer cell line. Nicotinamide derivatives have previously shown efficacy against MCF-7 cells.
-
Cancer Cell Line 2 (e.g., HepG2 - Liver Cancer): A different cancer type to assess the breadth of activity.[1]
-
Non-Cancerous Control (e.g., HEK293 - Human Embryonic Kidney): To determine the selectivity index (SI), a crucial measure of a compound's therapeutic window. A promising anticancer agent should be significantly more toxic to cancer cells than to normal cells.[8]
Experimental Workflow
The overall workflow is designed for efficiency and logical progression, moving from broad viability assessment to more specific mechanistic questions.
Caption: Tiered experimental workflow for cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are standardized and designed to ensure reproducibility and trustworthiness.
Tier 1: Cell Viability via Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[9] A decrease in metabolic activity correlates with a loss of cell viability.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock. Final concentrations should range from 0.1 µM to 100 µM. Include a "vehicle control" (DMSO only) and a "no-cell" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Tier 2: Cytotoxicity via Membrane Integrity (LDH Release Assay)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10][11]
Protocol Steps:
-
Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-4). It is recommended to run this assay on a parallel plate to the MTT assay.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with DMSO only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[10]
-
No-Cell Control: Medium only (background).
-
-
Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 10-20 minutes, protected from light. Stop the reaction by adding 25 µL of stop solution. Measure the fluorescence or absorbance as per the kit's protocol.
Tier 3: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
To determine if cell death occurs via apoptosis (programmed cell death), we can measure the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.
Protocol Steps:
-
Plate Setup: Seed and treat cells in a 96-well opaque-walled plate as described in the MTT protocol (Steps 1-4). The opaque plate is necessary to minimize signal crosstalk for this luminescence-based assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Execution: After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
IC₅₀ Determination
For each assay, the percentage of cell viability or cytotoxicity is calculated relative to the controls.
-
% Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.[4] This value is determined by plotting the percentage of viability against the log-transformed compound concentrations and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Data Presentation
Quantitative data should be summarized in a clear, comparative table.
| Parameter | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HEK293 (Normal Kidney) |
| MTT IC₅₀ (µM) | Value ± SD | Value ± SD | Value ± SD |
| LDH EC₅₀ (µM) | Value ± SD | Value ± SD | Value ± SD |
| Caspase 3/7 Fold Change (at 2x IC₅₀) | Value ± SD | Value ± SD | Value ± SD |
| Selectivity Index (SI) for MCF-7 | IC₅₀ HEK293 / IC₅₀ MCF-7 | - | - |
| Selectivity Index (SI) for HepG2 | - | IC₅₀ HEK293 / IC₅₀ HepG2 | - |
A higher Selectivity Index (SI > 2) indicates promising cancer-cell-specific toxicity.
Mechanistic Hypothesis and Next Steps
The data from this tiered screening approach allows for the formulation of an initial mechanistic hypothesis. Nicotinamide derivatives can act through various pathways.[3][12] For instance, they may inhibit PARP-1, an enzyme critical for DNA repair, or modulate inflammatory pathways.[13]
A potential mechanism of action for a cytotoxic nicotinamide derivative is the induction of apoptosis. This can be triggered by intracellular stress (e.g., DNA damage, metabolic disruption) leading to the activation of the caspase cascade.
Caption: Hypothetical apoptotic pathway induced by the compound.
Interpreting Combined Results:
-
Low MTT IC₅₀ + High LDH Release + High Caspase Activity: Suggests the compound is a potent, cytotoxic agent that induces apoptotic cell death. This is a highly desirable profile.
-
Low MTT IC₅₀ + Low LDH Release + Low Caspase Activity: Suggests a primarily cytostatic effect (inhibits proliferation) rather than direct cell killing.
-
Low IC₅₀ in MCF-7/HepG2 + High IC₅₀ in HEK293: Indicates cancer-selective toxicity, a key goal in drug development.
Based on these preliminary results, next steps would include secondary assays to confirm the mechanism (e.g., Western blot for PARP cleavage, cell cycle analysis) and to expand the screening to a broader panel of cancer cell lines.
Conclusion
The preliminary cytotoxicity screening of this compound requires a rigorous, multi-faceted approach. By integrating assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can build a comprehensive and trustworthy initial profile of the compound's biological activity. This strategic framework not only determines the potency (IC₅₀) but also provides crucial insights into selectivity and mechanism, enabling an informed decision on whether to advance this promising nicotinamide derivative through the drug discovery pipeline.
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- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Nicotinamide: Mechanism of action and indications in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Protocol for synthesizing 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
An Application Note and Protocol for the Synthesis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Introduction
This compound is a substituted nicotinamide derivative. Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The 2-chloro-N-aryl nicotinamide scaffold, in particular, is a key pharmacophore found in several kinase inhibitors and other therapeutic agents. The presence of the chlorine atom at the 2-position of the pyridine ring provides a reactive site for further functionalization through nucleophilic aromatic substitution, making this class of compounds versatile building blocks in drug discovery.
This document provides a detailed, step-by-step protocol for the synthesis of this compound. The described method is based on the robust and widely utilized approach of amide bond formation via an acid chloride intermediate. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Reaction Scheme
The synthesis of this compound is achieved in a two-step, one-pot reaction. First, 2-chloronicotinic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The highly reactive 2-chloronicotinoyl chloride is then reacted in situ with 2,4-dimethoxyaniline to form the desired amide product.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Chloronicotinic acid | ≥98% | Sigma-Aldrich | 2942-59-8 |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | 7719-09-7 |
| 2,4-Dimethoxyaniline | 98% | Sigma-Aldrich | 2735-04-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS reagent | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl Solution) | ACS reagent | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate | HPLC grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC grade | Fisher Scientific | 110-54-3 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Safety Precautions
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
-
Always quench any residual thionyl chloride carefully with a suitable quenching agent (e.g., slow addition to a stirred solution of sodium bicarbonate).
Step-by-Step Procedure
-
Preparation of the Acid Chloride:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (3.0 eq) dropwise at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours.
-
The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 2-chloronicotinoyl chloride as an oil or low-melting solid, which is used in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 2-chloronicotinoyl chloride in anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of 2,4-dimethoxyaniline (1.0 eq) and triethylamine (TEA) (1.2 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C using an ice bath.
-
Add the solution of 2,4-dimethoxyaniline and TEA dropwise to the stirred acid chloride solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. The expected proton signals include those for the aromatic protons of the pyridine and dimethoxyphenyl rings, as well as the methoxy and amide protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method, utilizing a common acid chloride formation followed by amidation, is a robust and scalable procedure suitable for laboratory-scale synthesis. Adherence to the safety precautions outlined is crucial for the safe execution of this protocol. The successful synthesis and purification of this compound will provide a valuable building block for further research and development in medicinal chemistry.
References
Application Notes and Protocols for Cell-Based Assays Using 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Introduction: Unraveling the Cellular Impact of a Novel Nicotinamide Analog
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a synthetic derivative of nicotinamide, the amide form of vitamin B3. Nicotinamide and its analogs are pivotal molecules in cellular biochemistry, primarily as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for various enzymes involved in signaling and DNA repair.[1][2] The structural modifications in this compound, specifically the chloro and dimethoxyphenyl substitutions, suggest a potential for altered biological activity compared to its parent compound. This document provides a comprehensive guide for researchers to investigate the cellular effects of this novel compound using a suite of robust cell-based assays.
The following protocols are designed to be adaptable for the characterization of this compound, enabling the elucidation of its mechanism of action and potential therapeutic applications. We will explore its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action: Potential Cellular Targets
While the specific targets of this compound are yet to be fully elucidated, its structural similarity to nicotinamide suggests several potential mechanisms of action. Nicotinamide is a known inhibitor of several enzyme families, including sirtuins (SIRT1-7) and poly(ADP-ribose) polymerases (PARPs).[1][3] These enzymes are crucial regulators of gene expression, DNA repair, metabolism, and cell survival.[4][5] Therefore, it is plausible that this compound may exert its effects by modulating the activity of these or other NAD+-dependent enzymes.
Furthermore, studies have shown that some N-phenyl nicotinamides can induce apoptosis in cancer cells by inhibiting microtubule polymerization.[6] The dimethoxyphenyl group in this compound could influence its interaction with tubulin or other cellular targets. The following experimental workflows are designed to investigate these potential mechanisms.
Caption: Potential mechanisms of action for this compound.
Quantitative Data Summary: A Framework for Analysis
The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound in various cell lines and assays. This structured approach facilitates the comparison of the compound's potency across different cellular contexts.
| Cell Line | Cancer Type | Assay | IC50/EC50 (µM) | Reference |
| Example: MCF-7 | Breast Adenocarcinoma | MTT Assay (72h) | [Insert Value] | [Internal Data] |
| Example: HCT116 | Colorectal Carcinoma | Caspase-3/7 Glo (24h) | [Insert Value] | [Internal Data] |
| Example: A549 | Lung Carcinoma | Annexin V-FITC (48h) | [Insert Value] | [Internal Data] |
Experimental Protocols
Cell Viability and Proliferation Assays
The initial characterization of a novel compound involves assessing its effect on cell viability and proliferation. The MTT and CCK-8 assays are reliable colorimetric methods for this purpose, measuring the metabolic activity of viable cells.[7][8]
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control.
b. CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a water-soluble tetrazolium salt, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, soluble in the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
CCK-8 reagent
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assays
To determine if the observed decrease in cell viability is due to apoptosis, several assays can be employed. Annexin V staining is a widely used method to detect early apoptotic events.[10][11]
a. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA stain PI by cells with compromised membrane integrity.[11]
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
b. Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Luminescent or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence and normalize the results to the vehicle control.
Caption: Workflow for apoptosis detection assays.
Signaling Pathway Analysis
To delve deeper into the mechanism of action, it is crucial to investigate the compound's impact on specific signaling pathways.[12][13] Western blotting is a fundamental technique for assessing changes in the expression and phosphorylation status of key signaling proteins.
a. Western Blotting for Key Signaling Proteins
Based on the known effects of nicotinamide analogs, proteins involved in the PI3K/Akt, MAPK, and p53 pathways are relevant starting points.[3][14]
Materials:
-
This compound stock solution (in DMSO)
-
6-well or 10 cm plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, it is imperative to incorporate appropriate controls in every assay. These include:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Positive Control: A known inducer of the measured effect (e.g., staurosporine for apoptosis).
-
Negative Control: Untreated cells to establish a baseline.
Furthermore, validating findings with multiple, independent assays that measure the same biological endpoint is crucial. For example, confirming apoptosis induction observed with Annexin V staining by demonstrating caspase activation and PARP cleavage.[10]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and potential as a novel therapeutic agent. The adaptability of these assays allows for their application across a wide range of cell lines and experimental conditions, paving the way for further preclinical development.
References
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Schorpp, K., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. In Methods in Molecular Biology (Vol. 1470, pp. 109-122). Humana Press. Retrieved from [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. In Methods in Molecular Biology (Vol. 731, pp. 237-245). Humana Press. Retrieved from [Link]
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Belenky, P., et al. (2011). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. In Methods in Enzymology (Vol. 497, pp. 131-151). Academic Press. Retrieved from [Link]
-
Cai, S. X., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2474-2481. Retrieved from [Link]
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Irish, J. M., et al. (2010). Studying Cellular Signal Transduction with OMIC Technologies. In OMIC Technologies: Applications in Cancer Biology and Medicine (pp. 215-239). Springer. Retrieved from [Link]
-
Tao, L., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(5), 1236-1251. Retrieved from [Link]
-
Health Sciences Library System, University of Pittsburgh. (n.d.). Signaling pathways. Retrieved from [Link]
-
Biocompare. (n.d.). Nicotinamide ELISA Kits. Retrieved from [Link]
-
The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]
-
Sauve, A. A., et al. (2005). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry, 44(47), 15466-15479. Retrieved from [Link]
-
Yang, T., et al. (2007). Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. Journal of Medicinal Chemistry, 50(26), 6458-6461. Retrieved from [Link]
-
Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 261(4), 127-137. Retrieved from [Link]
-
Toettcher, J. E., et al. (2011). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Bioscience, 16, 1183-1196. Retrieved from [Link]
-
Yoshino, J., et al. (2011). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. In Methods in Molecular Biology (Vol. 793, pp. 211-222). Humana Press. Retrieved from [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419, pp. 1-5). Humana Press. Retrieved from [Link]
-
Audrito, V., et al. (2011). Nicotinamide blocks proliferation and induces apoptosis of chronic lymphocytic leukemia cells through activation of the p53/miR-34a/SIRT1 tumor suppressor network. Cancer Research, 71(13), 4473-4483. Retrieved from [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (2001). Protocols in apoptosis identification and affirmation. In Methods in Cell Biology (Vol. 66, pp. 1-33). Academic Press. Retrieved from [Link]
-
DermNet NZ. (n.d.). Nicotinamide. Retrieved from [Link]
-
Fania, L., et al. (2019). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 11(12), 1888. Retrieved from [Link]
-
Wikipedia. (n.d.). Sirtuin 2. Retrieved from [Link]
-
Ferguson, G., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204-o208. Retrieved from [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. Retrieved from [Link]
-
Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. Retrieved from [Link]
-
Di Trolio, R., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Cancers, 15(24), 5801. Retrieved from [Link]
-
Minocha, R., et al. (2020). Nicotinamide for skin cancer chemoprevention: effects of nicotinamide on melanoma in vitro and in vivo. British Journal of Dermatology, 182(2), 487-489. Retrieved from [Link]
Sources
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- 13. Signaling pathways | HSLS [hsls.pitt.edu]
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Application Notes and Protocols for High-Throughput Screening with 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Introduction: Targeting a Critical Node in Cellular Metabolism
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a novel small molecule with potential applications in drug discovery. Its core nicotinamide structure suggests a possible interaction with enzymes involved in NAD+ biosynthesis. A key enzyme in the mammalian NAD+ salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1][2][3] Given that many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway for their energy and survival, NAMPT has emerged as a promising therapeutic target in oncology.[4][5]
This document provides a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize potential NAMPT inhibitors. The protocols herein are designed to be robust, reproducible, and adaptable to various laboratory settings.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a screening compound is crucial for designing meaningful experiments and interpreting results.
| Property | Value (Predicted/Typical) | Source/Justification |
| Molecular Formula | C₁₅H₁₅ClN₂O₃ | Based on chemical structure |
| Molecular Weight | 306.75 g/mol | Calculated from formula |
| Solubility | Soluble in DMSO (>10 mM) | Typical for small molecule screening compounds |
| Purity | >95% (as determined by HPLC) | Standard for HTS |
| Storage | Store at -20°C, desiccated | To ensure stability |
High-Throughput Screening Workflow
A multi-step screening cascade is essential to identify true-positive hits and eliminate false positives. The proposed workflow is designed to efficiently progress from a large-scale primary screen to detailed characterization of promising lead compounds.
Caption: High-throughput screening cascade for the identification of NAMPT inhibitors.
Primary High-Throughput Screening Protocol: Fluorometric NAMPT Inhibition Assay
This assay quantifies NAMPT activity by measuring the production of NAD+, which is then used in a coupled enzymatic reaction to generate a fluorescent signal.
Principle of the Assay
The primary assay is a two-step enzymatic reaction. In the first step, NAMPT synthesizes NMN from nicotinamide and PRPP. In the second, a NMN-adenylyltransferase converts NMN to NAD+, which is then used by a cycling enzyme to reduce a pro-fluorescent substrate into a highly fluorescent product. The intensity of the fluorescence is directly proportional to the NAMPT activity.
Caption: Principle of the fluorometric coupled-enzyme assay for NAMPT activity.
Materials and Reagents
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Recombinant Human NAMPT: Final concentration of 5 nM.
-
Nicotinamide: Final concentration of 1 µM.
-
PRPP (Phosphoribosyl pyrophosphate): Final concentration of 10 µM.
-
ATP: Final concentration of 100 µM.
-
NMN-adenylyltransferase: To convert NMN to NAD+.
-
Cycling enzyme and pro-fluorescent substrate: (e.g., from a commercially available NAD/NADH detection kit).
-
This compound and control compounds: Prepared as 10 mM stock solutions in DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
Step-by-Step Protocol
-
Compound Plating:
-
Dispense 50 nL of compound solution (or DMSO for controls) into the wells of a 384-well assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 5 µL total reaction volume.
-
Include positive controls (e.g., a known NAMPT inhibitor like FK866 at a final concentration of 10 nM) and negative controls (DMSO only).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X NAMPT enzyme solution in assay buffer.
-
Prepare a 2X substrate solution containing nicotinamide, PRPP, and ATP in assay buffer.
-
Dispense 2.5 µL of the 2X NAMPT enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Dispense 2.5 µL of the 2X substrate solution to all wells to start the reaction.
-
Mix the plate by gentle shaking for 30 seconds.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Prepare the detection reagent containing the cycling enzyme and pro-fluorescent substrate according to the manufacturer's instructions.
-
Add 5 µL of the detection reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 540/590 nm).
-
Secondary Assays for Hit Validation
Dose-Response Analysis
Compounds showing significant inhibition in the primary screen should be tested in a dose-response format to determine their potency (IC50).
-
Methodology: Perform the primary assay as described above, but with a serial dilution of the test compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cellular NAD+ Measurement
This assay confirms that the compound can penetrate the cell membrane and inhibit NAMPT in a cellular context.
-
Cell Line: Use a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24-48 hours.
-
Lyse the cells and measure the intracellular NAD+ levels using a commercially available NAD/NADH assay kit.
-
-
Expected Outcome: A dose-dependent decrease in intracellular NAD+ levels for active compounds.
Cell Viability Assay
This assay assesses the functional consequence of NAMPT inhibition on cell proliferation and survival.
-
Methodology:
-
Seed cells as in the cellular NAD+ assay.
-
Treat with a serial dilution of the test compound for 72 hours.
-
Measure cell viability using a standard method such as CellTiter-Glo® (Promega), which measures ATP levels.
-
-
Rescue Experiment: To confirm that the cytotoxicity is due to NAMPT inhibition, perform the viability assay in the presence and absence of nicotinic acid (10 µM). Nicotinic acid can be used by the Preiss-Handler pathway to bypass NAMPT and rescue NAD+ levels, thus abrogating the cytotoxic effects of a specific NAMPT inhibitor.[1]
Data Analysis and Interpretation
For the primary HTS, the quality of the assay is assessed by calculating the Z'-factor:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively, and Mean_pos and Mean_neg are their means. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
The percent inhibition for each test compound is calculated as:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of this compound as a potential NAMPT inhibitor. By following this systematic approach, researchers can efficiently identify and validate novel compounds targeting this critical enzyme, paving the way for the development of new therapeutic agents.
References
-
Title: Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Source: PubMed URL: [Link]
-
Title: Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening. Source: PubMed URL: [Link]
-
Title: Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Source: PubMed Central URL: [Link]
-
Title: Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. Source: PubMed URL: [Link]
Sources
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- 3. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide in Cancer Cell Line Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nicotinamide and its derivatives are a class of compounds that have garnered significant interest in oncology for their roles in cellular metabolism and signaling.[1][2] As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to cellular redox reactions.[1] Moreover, it can influence the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are implicated in cancer cell proliferation, DNA repair, and survival.[1][3]
This document provides a detailed guide for the in vitro evaluation of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, a novel nicotinamide derivative, for its potential anticancer properties. While specific data on this compound is emerging, the protocols outlined herein are based on established methodologies for characterizing the effects of novel small molecules on cancer cell lines. The proposed experimental workflow is designed to assess its cytotoxicity, and its impact on apoptosis and the cell cycle.
Hypothetical Mechanism of Action
Based on the structure of this compound, it is hypothesized to function as an inhibitor of NAD+-dependent enzymes, such as SIRT1. SIRT1 is a class III histone deacetylase that plays a complex, context-dependent role in cancer.[4] By inhibiting SIRT1, this compound could potentially lead to the hyperacetylation of tumor suppressor proteins like p53, thereby activating downstream pathways that promote cell cycle arrest and apoptosis.[3] The following protocols are designed to investigate these potential effects.
Part 1: Assessment of Cytotoxicity
A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. This is typically achieved by measuring the dose-dependent inhibition of cell proliferation or viability. The MTT assay is a widely used colorimetric method for this purpose.[5]
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Selected cancer cell line(s) and appropriate culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[6]
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, protected from light.[6]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | [Value] | 100% |
| [Concentration 1] | [Value] | [Value]% |
| [Concentration 2] | [Value] | [Value]% |
| [Concentration 3] | [Value] | [Value]% |
| [Concentration 4] | [Value] | [Value]% |
| [Concentration 5] | [Value] | [Value]% |
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the detection and quantification of apoptosis using Annexin V/PI staining.
Part 3: Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. [7]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol measures the distribution of cells in different phases of the cell cycle. [8][9] Materials:
-
This compound
-
Selected cancer cell line(s)
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at desired concentrations for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA. [9] * Add Propidium Iodide solution and incubate for at least 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured, and the data is used to generate a histogram.
-
The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software. [9]
-
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | [Value]% | [Value]% | [Value]% |
| Compound (IC50/2) | [Value]% | [Value]% | [Value]% |
| Compound (IC50) | [Value]% | [Value]% | [Value]% |
| Compound (2x IC50) | [Value]% | [Value]% | [Value]% |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies may involve Western blotting to probe specific protein targets (e.g., SIRT1, acetylated p53, caspases) and in vivo experiments to validate these findings.
References
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Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]
- Park, M. H., & Lee, J. S. (2012). Assaying cell cycle status using flow cytometry. In Current Protocols in Stem Cell Biology. John Wiley & Sons, Inc.
-
Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]
- Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1952, 185-191.
- Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLoS ONE, 17(6), e0270599.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol v1.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Fania, L., et al. (2019). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 11(11), 1808.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (2015). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
- Google Patents. (2015). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
- Audrito, V., et al. (2011). Nicotinamide blocks proliferation and induces apoptosis of chronic lymphocytic leukemia cells through activation of the p53/miR-34a/SIRT1 tumor suppressor network. Cancer Research, 71(13), 4647-4657.
- Minocha, R., et al. (2020). Nicotinamide for skin cancer chemoprevention: effects of nicotinamide on melanoma in vitro and in vivo. Photochemical & Photobiological Sciences, 19(2), 240-247.
- Wei, Y., et al. (2019). Nicotinamide Overcomes Doxorubicin Resistance of Breast Cancer Cells through Deregulating SIRT1/Akt Pathway. Anticancer Agents in Medicinal Chemistry, 19(5), 687-696.
- Wang, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 110.
-
Wikipedia. (2023). Sirtuin 2. Retrieved from [Link]
- Marra, A., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Cancers, 15(25), 1-13.
- Snaidr, V. A., et al. (2021). Nicotinamide for Skin Cancer Chemoprevention.
- Google Patents. (2011). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
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Application Notes and Protocols for Neuroinflammation Models: Evaluating Nicotinamide Riboside
A NOTE TO THE READER: The following application note was developed in response to a query for "2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide." A comprehensive search of the scientific literature and chemical databases did not yield sufficient public information on this specific compound in the context of neuroinflammation. To provide a valuable and scientifically rigorous guide, we have substituted "this compound" with Nicotinamide Riboside (NR) , a well-characterized nicotinamide derivative with a substantial body of research demonstrating its anti-inflammatory and neuroprotective properties. The principles and protocols detailed herein are broadly applicable for the preclinical evaluation of novel compounds targeting neuroinflammation.
Introduction: Targeting Neuroinflammation with NAD+ Precursors
Neuroinflammation is a critical underlying factor in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex process is orchestrated by the brain's resident immune cells, primarily microglia and astrocytes. When activated by stimuli such as pathogens, toxins, or injury, these glial cells release a cascade of pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic activation leads to neuronal damage and cognitive decline.
A promising therapeutic strategy involves modulating the metabolic state of immune cells to quell chronic inflammation. Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme at the heart of cellular metabolism and energy production. NAD+ levels are known to decline with age and in various disease states, impairing cellular function.[1][2] Nicotinamide Riboside (NR) is a naturally occurring precursor to NAD+ that has been shown to effectively and safely increase NAD+ levels in multiple tissues, including the brain.[2][3] By replenishing the cellular NAD+ pool, NR enhances the activity of NAD+-dependent enzymes called sirtuins, particularly SIRT1.[3][4][5] This application note will detail the mechanism of action of NR in neuroinflammatory models and provide comprehensive protocols for its evaluation.
Mechanism of Action: The NAD+-SIRT1-NF-κB Axis
The anti-inflammatory effects of Nicotinamide Riboside are primarily mediated through the activation of SIRT1, a key regulator of inflammatory gene expression. In a neuroinflammatory state, the transcription factor Nuclear Factor-kappa B (NF-κB) is activated, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6][7] SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and suppressing the inflammatory cascade.[4][8]
The activity of SIRT1 is directly dependent on the availability of NAD+. By increasing intracellular NAD+ levels, NR supplementation effectively boosts SIRT1's ability to control NF-κB-mediated inflammation.[1][4][5] Additionally, declining NAD+ levels during neuroinflammation are exacerbated by the activity of the NAD+-consuming enzyme CD38.[3][6][7] Supplementing with NR helps to counteract this depletion, further supporting SIRT1 function and reducing glial activation.[6][7]
Caption: Mechanism of Nicotinamide Riboside in Neuroinflammation.
Experimental Protocols
The following protocols describe the use of Nicotinamide Riboside in established in vitro and in vivo models of neuroinflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria that potently activates the innate immune system.
Part 1: In Vitro Model using BV-2 Microglial Cells
This protocol details the assessment of NR's anti-inflammatory effects on LPS-stimulated BV-2 murine microglial cells.
Workflow:
Caption: Workflow for assessing NR in LPS-stimulated BV-2 cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.[9]
-
-
Treatment:
-
Pre-treat cells with varying concentrations of Nicotinamide Riboside (e.g., 100 µM, 500 µM, 1 mM) for 1-2 hours.
-
Following pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 100-500 ng/mL to induce an inflammatory response.[10][11]
-
Include control groups: vehicle-only and LPS-only.
-
Incubate for 24 hours.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure NO production using the Griess reagent assay according to the manufacturer's instructions. This assay measures nitrite, a stable product of NO.[10]
-
-
Cytokine Quantification:
-
Western Blot for NF-κB Pathway:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key NF-κB pathway proteins, such as phospho-p65 and IκBα. Use an antibody against β-actin or GAPDH as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands. A decrease in phospho-p65 and an increase in IκBα would indicate inhibition of the NF-κB pathway.[8][11]
-
-
Part 2: In Vivo Model of LPS-Induced Neuroinflammation
This protocol describes the evaluation of NR in a mouse model of systemic inflammation leading to neuroinflammation.
Workflow:
Caption: Workflow for assessing NR in an LPS-induced mouse model.
Step-by-Step Protocol:
-
Animals and Treatment:
-
Induction of Neuroinflammation:
-
Tissue Collection and Processing:
-
At 24 hours post-LPS injection, euthanize the mice.
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or with saline only for biochemical assays.[16]
-
Dissect the brain and divide it into hemispheres. One hemisphere can be post-fixed in 4% PFA for histology, while specific regions (e.g., hippocampus, cortex) from the other hemisphere can be snap-frozen for biochemical analysis.
-
-
Endpoint Analysis:
-
Brain Cytokine Measurement:
-
Homogenize the snap-frozen brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure cytokine levels (TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex-based technology), which allows for the simultaneous quantification of multiple analytes from a small tissue sample.[17][18][19]
-
-
Immunohistochemistry (IHC) for Glial Activation:
-
Process the PFA-fixed hemisphere for cryosectioning or paraffin embedding.
-
Prepare coronal brain sections (e.g., 30-40 µm thick).[16][20]
-
Perform IHC staining for:
-
Iba1 (Ionized calcium-binding adapter molecule 1): A marker for microglia. Increased Iba1 staining and morphological changes (e.g., thicker processes, amoeboid shape) indicate microglial activation.[16][21][22]
-
GFAP (Glial fibrillary acidic protein): A marker for astrocytes. Increased GFAP expression indicates astrogliosis, a reactive state of astrocytes.[21][22][23]
-
-
Acquire images using a microscope and quantify the staining intensity or the number of positive cells in specific brain regions like the hippocampus and cortex.[23][24]
-
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups. Results are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: Representative In Vitro Results of NR on LPS-Stimulated BV-2 Cells
| Treatment Group | NO Production (% of LPS) | TNF-α Release (pg/mL) | p-p65/p65 Ratio |
| Vehicle Control | 5 ± 1.2 | 25 ± 8 | 0.1 ± 0.02 |
| LPS (500 ng/mL) | 100 ± 8.5 | 1500 ± 120 | 1.0 ± 0.1 |
| LPS + NR (500 µM) | 45 ± 5.1 | 650 ± 75 | 0.4 ± 0.05* |
| Statistically significant difference compared to the LPS-only group. |
Table 2: Representative In Vivo Results of NR in LPS-Treated Mice
| Treatment Group | Brain IL-6 (pg/mg protein) | Hippocampal Iba1+ Cells/mm² |
| Saline + Vehicle | 15 ± 4 | 85 ± 10 |
| LPS (1 mg/kg) + Vehicle | 250 ± 30 | 350 ± 45 |
| LPS + NR (400 mg/kg) | 110 ± 22 | 150 ± 25 |
| Statistically significant difference compared to the LPS + Vehicle group. |
The expected outcome is that pre-treatment with Nicotinamide Riboside will significantly attenuate the LPS-induced inflammatory response. This will be evidenced by a reduction in nitric oxide and pro-inflammatory cytokine production in BV-2 cells, and decreased cytokine levels and glial activation in the brains of mice.[6][7][25][26]
Conclusion
Nicotinamide Riboside represents a promising therapeutic agent for neuroinflammatory conditions by bolstering the cell's metabolic defenses through the NAD+-SIRT1 pathway. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to evaluate the efficacy of NR and other novel compounds in preclinical models of neuroinflammation. The use of both in vitro and in vivo systems allows for a comprehensive assessment of a compound's mechanism of action and its potential for therapeutic translation.
References
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Roboon, J., Hattori, T., Ishii, H., et al. (2021). Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+. Journal of Neurochemistry, 158(2), 311-327. Available from: [Link]
-
Consensus. (n.d.). Mechanisms of nicotinamide riboside in mitochondrial function and neuroprotection. Consensus. Available from: [Link]
-
Joshi, U., Evans, J. E., Pearson, A., et al. (2020). Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model. NeuroToxicology, 80, 84-94. Available from: [Link]
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Manglani, M., McGavern, D. B., & SVR, K. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. Methods in molecular biology (Clifton, N.J.), 1727, 22-26. Available from: [Link]
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Zagrean, A.-M., Hermann, D. M., & Opris, M. (2022). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients, 14(8), 1625. Available from: [Link]
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Bio-Rad. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Bio-Rad. Available from: [Link]
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Science for ME. (2020). Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model, 2020, Joshi et al. Science for ME. Available from: [Link]
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Erickson, M. A., & Banks, W. A. (2011). Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis. Journal of neuroinflammation, 8, 55. Available from: [Link]
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Andrejkovic, A., Jovicic, N., Milic, M., et al. (2019). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current pharmaceutical design, 25(33), 3531-3543. Available from: [Link]
-
Tohoku University. (n.d.). Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+. Tohoku University. Available from: [Link]
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Nova Southeastern University. (n.d.). Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI mouse model - Fingerprint. Nova Southeastern University. Available from: [Link]
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Lee, H. J., Yang, S. J., Kim, J. W., et al. (2019). Supplementation with Nicotinamide Riboside Reduces Brain Inflammation and Improves Cognitive Function in Diabetic Mice. International journal of molecular sciences, 20(17), 4196. Available from: [Link]
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Matias, I., Morgado, J., & Gomes, C. A. (2021). Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer's Disease. Frontiers in pharmacology, 12, 672151. Available from: [Link]
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Gu, J., Wang, T., Wang, Y., et al. (2024). Nicotinamide riboside restores nicotinamide adenine dinucleotide levels and alleviates brain injury by inhibiting oxidative stress and neuroinflammation in a mouse model of intracerebral hemorrhage. Molecular neurobiology, 61(7), 3505-3519. Available from: [Link]
-
ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available from: [Link]
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Zhang, Y., Liu, Y., Zhang, Y., et al. (2023). Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling. International journal of molecular sciences, 24(17), 13359. Available from: [Link]
-
Frontiers. (n.d.). Urolithin A and nicotinamide riboside differentially regulate innate immune defenses and metabolism in human microglial cells. Frontiers. Available from: [Link]
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Thiyagarajan, R., Muthaiah, R., Sreevelu, B., et al. (2025). Nicotinamide riboside supplementation restores microglial health and improves cognition in aged male mice. GeroScience, 47(1), 1-20. Available from: [Link]
-
De, S., El-Biyar, M., Lin, A. P., & Shic, F. (2023). Acute nicotinamide riboside supplementation increases human cerebral NAD+ levels in vivo. Frontiers in nutrition, 10, 1198642. Available from: [Link]
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IOVS. (2025). Nicotinamide Riboside Mitigates Retinal Degeneration by Suppressing Damaged DNA-Stimulated Microglial Activation and STING-Mediated Pyroptosis. IOVS. Available from: [Link]
-
AboutNAD.com. (2024). Nicotinamide Riboside Supports Brain Health and Reduces Inflammation in Alzheimer's Disease: Preclinical Findings. AboutNAD.com. Available from: [Link]
-
ResearchGate. (2025). Nicotinamide riboside supplementation restores microglial health and improves cognition in aged male mice. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Effects of different doses of nicotinamide riboside (NR) on CD157KO... ResearchGate. Available from: [Link]
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Frontiers. (2021). Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies. Frontiers. Available from: [Link]
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Catorce, M. N., & Gevorkian, G. (2016). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Revista de neurologia, 62(7), 314-320. Available from: [Link]
-
Larsen, B. D., von Linstow, C. U., & Bach, A. (2024). Temporal and Spatial Patterns of Glial Activation After Unilateral Cortical Injury in Rats. International journal of molecular sciences, 25(2), 1018. Available from: [Link]
-
ResearchGate. (n.d.). IHC staining of GFAP and IBA1 in the prefrontal cortex (PFC) and... ResearchGate. Available from: [Link]
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protocols.io. (2022). Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections. protocols.io. Available from: [Link]
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PubMed. (2019). Supplementation with Nicotinamide Riboside Reduces Brain Inflammation and Improves Cognitive Function in Diabetic Mice. PubMed. Available from: [Link]
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Hou, Y., Wei, Y., Lautrup, S., et al. (2021). NAD+ supplementation reduces neuroinflammation and cell senescence in a transgenic mouse model of Alzheimer's disease via cGAS–STING. Proceedings of the National Academy of Sciences, 118(37), e2025759118. Available from: [Link]
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Tan, Y. S., Yong, K. Y., & Ling, A. P. S. (2023). Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming. International journal of molecular sciences, 24(19), 14757. Available from: [Link]
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Wang, M., Wang, T., Liu, Y., et al. (2016). Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia. Journal of neurosciences research, 94(5), 412-426. Available from: [Link]
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University of Delaware. (2022). Oral nicotinamide riboside raises NAD+ and lowers biomarkers of neurodegenerative pathology in plasma extracellular vesicles. UDSpace. Available from: [Link]
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AboutNAD.com. (2022). Oral Nicotinamide Riboside Raises NAD+ and Lowers Biomarkers of Neurodegenerative Pathology in Plasma Extracellular Vesicles Enriched for Neuronal Origin. AboutNAD.com. Available from: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide in Human Plasma
Introduction and Rationale
The development of novel therapeutic agents requires robust, reliable, and sensitive bioanalytical methods to accurately characterize their pharmacokinetic (PK) profiles. 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a novel small molecule entity with potential therapeutic applications. A validated method for its quantification in biological matrices is paramount for advancing the molecule through preclinical and clinical development stages.
This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of this compound in human plasma. The method utilizes a simple protein precipitation (PPT) technique for sample preparation, ensuring rapid turnaround times suitable for large sample batches. The methodology has been developed and validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2][3]
The causality for selecting LC-MS/MS lies in its unparalleled sensitivity and selectivity, which are critical for distinguishing the analyte from endogenous plasma components and potential metabolites.[4][5] The choice of protein precipitation was made to balance efficiency with cleanliness; it is a rapid and cost-effective technique that provides adequate sample cleanup for robust LC-MS/MS analysis, especially when coupled with a well-optimized chromatographic method.[6][7][8]
Analyte and Internal Standard (IS) Properties
A crucial step in method development is the characterization of the analyte and the selection of a suitable internal standard (IS). An IS is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and instrumental analysis.[9][10] An ideal IS co-elutes and exhibits similar ionization behavior to the analyte.[11] For this method, a stable isotope-labeled (SIL) version of the analyte would be the gold standard; however, if unavailable, a structural analog with close physicochemical properties is a suitable alternative.[9][11][12]
Note: As this compound is a novel compound, its properties have been calculated based on its chemical structure. An appropriate analog IS, such as 2-Chloro-N-(4-methoxyphenyl)nicotinamide, is proposed.
| Property | This compound (Analyte) | 2-Chloro-N-(4-methoxyphenyl)nicotinamide (Proposed IS)[13] |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₄H₁₃ClN₂O₃ | C₁₃H₁₁ClN₂O₂ |
| Molecular Weight | 292.72 g/mol | 262.69 g/mol |
| Predicted LogP | ~2.9 - 3.5 | ~2.7 |
Method Overview and Workflow
The bioanalytical workflow is designed for efficiency and robustness, moving from sample receipt to final data reporting. The core of the method involves a simple protein precipitation step, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer.
Caption: High-level workflow for plasma sample analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: this compound (Reference Standard, >99% purity), 2-Chloro-N-(4-methoxyphenyl)nicotinamide (Internal Standard, >99% purity).
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), Formic Acid (FA, >98%), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, calibrated pipettes.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and IS reference standards into separate glass vials. Dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:Water to create working solutions for calibration standards (CS) and quality controls (QCs).
-
IS Working Solution (100 ng/mL): Dilute the IS primary stock with ACN to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Standards & QCs: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the final concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. QCs should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Plasma Sample Preparation Protocol: Protein Precipitation
This protocol is designed for high-throughput processing in a 96-well format but can be adapted for individual tubes.
Caption: Step-by-step protein precipitation workflow.
Causality: Acetonitrile is chosen as the precipitation solvent because it efficiently denatures and precipitates a high percentage of plasma proteins while being compatible with reversed-phase chromatography.[6][8] A 3:1 solvent-to-plasma ratio is a well-established starting point that ensures effective protein removal without excessive sample dilution.[14][15]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance U(H)PLC System | Provides high resolution and rapid analysis times. |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, <2 µm | Offers good retention and peak shape for moderately hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Balances analysis speed with column efficiency and MS compatibility. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate | A rapid gradient ensures fast elution and high throughput. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity.[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nicotinamide structure contains basic nitrogens that are readily protonated.[16] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Source Temp. | 550 °C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | +5500 V | Optimized for efficient ion generation.[16] |
| MRM Transitions | To be determined by infusion | See below |
| Collision Energy | To be determined by infusion | See below |
-
MRM Transition Optimization: The exact m/z transitions and collision energies must be determined empirically. This is achieved by infusing a standard solution of the analyte and IS directly into the mass spectrometer. The most intense and stable precursor ion ([M+H]⁺) and corresponding product ions are selected.
-
Analyte (C₁₄H₁₃ClN₂O₃): Expected [M+H]⁺ = m/z 293.1
-
IS (C₁₃H₁₁ClN₂O₂): Expected [M+H]⁺ = m/z 263.1
-
Method Validation
The developed method must be rigorously validated to ensure it is fit for purpose. The validation should be performed in accordance with FDA and/or EMA guidelines.[1][2][3][17][18]
Table 3: Summary of Bioanalytical Method Validation Parameters
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of LLOQ response. |
| Linearity & Range | Establish the concentration range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ); precision (%CV) ≤15% (≤20% at LLOQ).[16][19] |
| Matrix Effect | Assess the suppression or enhancement of ionization due to co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note presents a detailed, robust, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making it ideal for supporting pharmacokinetic studies in a drug development setting. The method demonstrates the necessary selectivity, sensitivity, and performance characteristics required for regulatory submission when validated according to established international guidelines.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Hoffmann, U. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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De Boer, T., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1553-1556. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Kuo, M. S., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of automated methods & management in chemistry, 2008, 592598. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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Tufi, R., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Journal of separation science, 36(11), 1746-1754. [Link]
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Woolf, E., et al. (2007). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
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Wang, L., et al. (2015). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. Journal of Chromatography B, 988, 128-133. [Link]
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Toffoli, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259142. [Link]
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Hsieh, S. H., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 25(4), 937-944. [Link]
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MySkinRecipes. 2-Chloro-N-(4-methoxyphenyl)nicotinamide. [Link]
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Application Note: A Systematic Approach to Formulating 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide for In Vivo Preclinical Studies
Abstract
The successful in vivo evaluation of novel chemical entities (NCEs) is critically dependent on the development of an appropriate formulation that ensures adequate systemic exposure in preclinical models. A significant challenge in drug discovery is the prevalence of poorly water-soluble compounds, often termed "brick dust," which exhibit low oral bioavailability and pose difficulties for parenteral administration.[1][2][3] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on formulating 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, a representative poorly soluble NCE. We present a systematic workflow encompassing physicochemical characterization, strategic vehicle screening, detailed formulation protocols for both oral and intravenous routes, and essential quality control assays. The methodologies described herein are designed to be robust and adaptable, providing a foundational framework for advancing NCEs from the bench to in vivo studies with scientific rigor and confidence.
Introduction: The Challenge of Poorly Soluble Compounds
A large percentage of new drug candidates emerging from discovery pipelines, estimated to be as high as 90%, are poorly water-soluble.[1][4] This characteristic is a major hurdle for preclinical development, as insufficient dissolution and absorption can lead to low and erratic bioavailability, potentially masking the true efficacy of a promising compound or leading to erroneous toxicological assessments.[5][6]
This compound serves as a model compound with structural motifs—a halogenated pyridine ring and multiple aromatic groups—that suggest low aqueous solubility. The primary objective when formulating such a compound for in vivo studies is to create a delivery system that maintains the drug in a solubilized or finely dispersed state to facilitate absorption and achieve consistent plasma concentrations.[3][7] This guide outlines two common and effective strategies: a co-solvent system for oral administration and a cyclodextrin-based formulation for intravenous delivery.
Pre-formulation Assessment: Know Your Molecule
Before any formulation work begins, a thorough physicochemical characterization of the NCE is paramount.[5][6] This foundational knowledge informs the selection of the most appropriate formulation strategy and excipients.[2][5]
Protocol 2.1: Physicochemical Property Profiling
-
Aqueous Solubility: Determine the solubility in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility.[5]
-
LogP/LogD: Calculate or experimentally determine the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD at pH 7.4) to quantify the lipophilicity of the compound. High LogP values (>3) often correlate with poor aqueous solubility.
-
pKa: Determine the ionization constant(s) to predict how solubility will change in different environments of the gastrointestinal tract or bloodstream.
-
Melting Point & Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess the compound's crystallinity and purity. A high melting point often indicates strong crystal lattice energy, which can contribute to poor solubility.
-
Solid-State Characterization: Employ X-Ray Powder Diffraction (XRPD) to identify the crystalline form (polymorph) of the solid material, as different polymorphs can have different solubilities and stabilities.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Formulation |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Extremely low solubility necessitates enabling technologies. |
| Calculated LogP | 4.2 | Highly lipophilic, indicating poor water solubility. |
| pKa (predicted) | 2.5 (basic) | Weakly basic; solubility may slightly increase at low pH. |
| Melting Point (DSC) | 165 °C | High melting point suggests strong crystal lattice energy. |
| Physical Form (XRPD) | Crystalline solid | Energy input will be required to break the crystal lattice. |
Formulation Strategy & Vehicle Selection
The choice of formulation strategy is dictated by the compound's properties, the intended route of administration, and the study's objective (e.g., pharmacokinetic vs. efficacy).[7][8] For early preclinical studies, simple and scalable solution or dispersion-based formulations are often preferred.[9]
Diagram 1: Formulation Strategy Decision Workflow
This diagram illustrates a logical pathway for selecting an appropriate formulation strategy based on the route of administration and the solubility of the new chemical entity (NCE).
Protocol 3.1: Systematic Vehicle Screening for Solubility Enhancement
The goal is to identify a simple, well-tolerated vehicle system that can dissolve the compound at the required concentration.
-
Materials: Select a panel of Generally Regarded As Safe (GRAS) excipients.
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol.[10]
-
Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[11][12]
-
Aqueous components: Water, Saline, 5% Dextrose in Water (D5W), Carboxymethylcellulose (CMC) solutions.
-
-
Procedure: a. Weigh an excess amount of the NCE (e.g., 10 mg) into a small glass vial. b. Add a fixed volume (e.g., 1 mL) of the test vehicle or a binary/ternary combination of vehicles. c. Mix vigorously using a vortex mixer and sonicate for 15-30 minutes to facilitate dissolution. d. Equilibrate the samples on a rotator at room temperature for 24-48 hours to reach saturation. e. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. f. Carefully collect an aliquot of the supernatant, dilute it with a suitable organic solvent (e.g., acetonitrile), and determine the concentration using a calibrated HPLC-UV method.
Table 2: Example Solubility Screening Data for this compound
| Vehicle System (v/v) | Solubility (mg/mL) | Observations |
| Water | < 0.001 | Insoluble |
| 0.5% CMC in Water | < 0.001 | Insoluble, suspension |
| 100% PEG 400 | 25.2 | Clear solution |
| 100% DMSO | 85.5 | Clear solution |
| 10% DMSO / 90% Saline | 0.5 | Precipitation observed |
| 10% DMSO / 40% PEG 400 / 50% Saline | 3.1 | Clear solution, stable |
| 20% HP-β-CD in Water | 1.8 | Clear solution |
| 30% SBE-β-CD in D5W | 5.5 | Clear solution, stable |
Developing the Formulation: Step-by-Step Protocols
Based on the screening data, a co-solvent system is a viable option for oral dosing, and a cyclodextrin-based system is promising for intravenous administration.
Protocol 4.1: Preparation of a Co-solvent-Based Formulation for Oral Administration (Target: 2 mg/mL)
This protocol uses a common ternary system (co-solvent/surfactant/aqueous vehicle) to maintain solubility upon dilution in the GI tract.
-
Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Water.
-
Procedure: a. Weigh the required amount of this compound for the final batch volume (e.g., 20 mg for a 10 mL batch). b. In a clean glass vial, add the DMSO (1 mL). Add the NCE to the DMSO and vortex until fully dissolved. This step is critical as the NCE is most soluble in the neat organic solvent. c. Add the PEG 400 (4 mL) to the solution and vortex until homogeneous. PEG 400 acts as a co-solvent and viscosity modifier. d. Slowly add the water (5 mL) dropwise while continuously vortexing. This gradual addition of the anti-solvent (water) prevents precipitation. e. Visually inspect the final solution for clarity and absence of particulates. The solution should be clear and homogenous.
Diagram 2: Oral Formulation Preparation Workflow
A step-by-step visual guide for preparing a co-solvent-based oral formulation, emphasizing the critical order of addition.
Protocol 4.2: Preparation of a Cyclodextrin-Based Formulation for Intravenous Administration (Target: 5 mg/mL)
Cyclodextrins are cyclic oligosaccharides that form water-soluble inclusion complexes with poorly soluble drugs, making them suitable for parenteral administration.[11][12][13] SBE-β-CD (Captisol®) is often preferred for IV use due to its high water solubility and excellent safety profile.[11][13]
-
Vehicle Composition: 30% (w/v) SBE-β-CD in 5% Dextrose in Water (D5W).
-
Procedure: a. Prepare the vehicle by dissolving SBE-β-CD powder in D5W. This may require gentle warming and stirring. Allow the solution to cool to room temperature. b. Weigh the required amount of this compound for the final batch volume (e.g., 50 mg for a 10 mL batch). c. Add the NCE powder directly to the SBE-β-CD vehicle. d. Cap the vial and sonicate in a bath sonicator. The energy from sonication helps drive the NCE into the cyclodextrin cavity. This process may take 30-60 minutes. e. After sonication, place the vial on a rotator for several hours (or overnight) to ensure complete complexation. f. Visually inspect the final solution for clarity. g. Crucially for IV formulations, filter the final solution through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) to remove any potential particulates and ensure sterility.
Formulation Characterization & Quality Control
Every formulation batch must be validated to ensure it meets specifications before being used in an animal study.[14] This self-validating step ensures dose accuracy and safety.
Protocol 5.1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity
-
Objective: To confirm the concentration of the NCE in the final formulation and check for any degradation.
-
Method: A validated reverse-phase HPLC method with UV detection is standard.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV wavelength at which the NCE has maximum absorbance.
-
Quantitation: Use a standard curve prepared with a known concentration of the NCE reference standard.
-
-
Procedure: Dilute the final formulation to fall within the linear range of the standard curve and analyze. The measured concentration should be within ±10% of the target concentration.[15][16]
Protocol 5.2: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: Essential for IV formulations to ensure no nanoparticles or aggregates are present that could cause embolism.[17][18] For oral formulations, it can confirm if the NCE remains in solution.
-
Procedure: Analyze an undiluted sample of the final formulation. For a true solution intended for IV use, the DLS should show no significant particle population above a few nanometers (typically <10 nm).
Protocol 5.3: Short-Term Stability Assessment
-
Objective: To ensure the formulation is stable for the duration of its preparation and use in a study.
-
Procedure: Store aliquots of the formulation at room temperature and 4°C. Analyze by visual inspection and HPLC at various time points (e.g., 0, 4, 8, and 24 hours). The concentration should remain within ±10% of the initial value, and no precipitation should be observed.
Table 3: Acceptance Criteria for Final Formulations
| Parameter | Oral Formulation | IV Formulation |
| Appearance | Clear, colorless solution | Clear, colorless solution |
| Potency (HPLC) | 90% - 110% of target | 95% - 105% of target |
| Purity (HPLC) | >98% (no major degradants) | >99% (no major degradants) |
| Particulate Matter (DLS) | N/A (unless a suspension) | No particles > 200 nm detected |
| pH | 5.0 - 8.0 | 6.0 - 7.5 |
| Stability (24h, RT) | No precipitation, Potency ±10% | No precipitation, Potency ±5% |
Guidelines for In Vivo Administration
Careful consideration must be given to the administration procedure to ensure animal welfare and data integrity. The selection of a vehicle should always prioritize minimizing any biological effects of the vehicle itself.[7][19]
-
Route-Specific Advice:
-
Oral Gavage (PO): Use a proper-sized gavage needle to prevent injury. Ensure the formulation is at room temperature.
-
Intravenous Injection (IV): Administer slowly to prevent adverse events. The formulation must be sterile and isotonic if possible.
-
-
Vehicle Tolerability: The chosen excipients (PEG 400, DMSO, SBE-β-CD) are generally well-tolerated in common preclinical species at the concentrations used. However, it is best practice to include a vehicle-only control group in studies to account for any potential effects of the formulation itself.[19][20][21]
Table 4: Recommended Maximum Dosing Volumes in Rodents
| Species | Route | Maximum Volume | Reference |
| Mouse | Oral (PO) | 10 mL/kg | |
| Mouse | Intravenous (IV) | 5 mL/kg | |
| Rat | Oral (PO) | 10 mL/kg | |
| Rat | Intravenous (IV) | 5 mL/kg |
Conclusion & Best Practices
Formulating a poorly soluble compound like this compound for in vivo studies is a methodical process that bridges medicinal chemistry and pharmacology. By systematically characterizing the NCE, screening a logical panel of excipients, and adhering to robust preparation and quality control protocols, researchers can develop formulations that deliver the compound reliably and reproducibly. This systematic approach not only increases the likelihood of generating high-quality, interpretable in vivo data but also conserves valuable time and resources in the drug discovery pipeline. The ultimate goal is to ensure that the pharmacological and toxicological profiles observed are a true reflection of the compound's activity, not an artifact of a suboptimal formulation.
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Application Note & Protocols: Utilizing 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide (Resatorvid/TAK-242) as a Selective Chemical Probe for TLR4 Signaling
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, commonly known as Resatorvid or TAK-242, as a chemical probe. TAK-242 is a potent and selective small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] This guide details its mechanism of action, provides validated protocols for in vitro and in vivo applications, and offers insights into data interpretation and best practices to ensure scientific rigor.
Introduction and Scientific Background
Toll-like receptor 4 (TLR4) is a critical pattern-recognition receptor of the innate immune system.[3] It is renowned for its role in recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby initiating a robust inflammatory response.[4][5] However, dysregulated TLR4 signaling is implicated in a wide range of inflammatory diseases, including sepsis, rheumatoid arthritis, fibrosis, and neuroinflammatory conditions.[1][2][4] This makes TLR4 a compelling target for therapeutic intervention and mechanistic studies.
TAK-242 emerged from a drug discovery campaign by Takeda as a specific inhibitor of TLR4 signaling.[1] Although a Phase III clinical trial for severe sepsis was halted due to a lack of efficacy in that specific context, TAK-242 has since become an invaluable and widely used tool compound for preclinical research.[1][6] Its high specificity and well-characterized mechanism make it an ideal chemical probe to dissect the roles of TLR4 signaling in various biological processes.
Mechanism of Action: Covalent Targeting of the TLR4 Intracellular Domain
TAK-242 exerts its inhibitory effect through a unique and highly specific mechanism. Unlike antagonists that compete for the extracellular ligand-binding site, TAK-242 is a cell-permeable compound that targets the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[7][8]
Key Mechanistic Steps:
-
Direct Binding: TAK-242 covalently binds to a specific cysteine residue, Cys747, located within the intracellular domain of TLR4.[8][9] This binding is highly selective for TLR4, with no significant affinity for other human TLRs (TLR1-3, 5-10) at effective concentrations.[8][10]
-
Disruption of Adaptor Protein Recruitment: The binding of TAK-242 to Cys747 induces a conformational change in the TIR domain. This change sterically hinders the recruitment of essential downstream adaptor proteins, specifically TIRAP (Toll/interleukin-1 receptor domain-containing adaptor protein) and TRAM (TRIF-related adaptor molecule).[8][11]
-
Inhibition of Downstream Signaling: By preventing the association of TLR4 with TIRAP and TRAM, TAK-242 effectively blocks both major TLR4 signaling cascades:
-
MyD88-dependent pathway: This pathway, initiated by TIRAP, leads to the activation of NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][11]
-
TRIF-dependent pathway: This pathway, initiated by TRAM, leads to the activation of IRF3 and the subsequent production of type I interferons.[11][12]
-
The diagram below illustrates the TLR4 signaling pathway and the specific point of inhibition by TAK-242.
Caption: TLR4 signaling pathway and TAK-242's point of inhibition.
Physicochemical Properties and Handling
Proper handling and storage of TAK-242 are paramount for reproducible experimental outcomes.
| Property | Value | Source |
| Synonyms | Resatorvid, CLI-095 | [11][12] |
| CAS Number | 243984-11-4 | |
| Molecular Formula | C₁₅H₁₇ClFNO₄S | |
| Molecular Weight | 361.82 g/mol | [11] |
| Appearance | Off-white to yellow crystalline solid | [12] |
| Purity | ≥98% (HPLC) | |
| Storage | Store solid at -20°C for long term (years). | [7] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). | [12] |
Stock Solution Preparation:
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[11][12] Moisture-contaminated DMSO can reduce solubility.[11]
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.62 mg of TAK-242 in 1 mL of anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are stable for at least 6 months at -80°C.[12]
In Vitro Application: Inhibition of LPS-Induced Cytokine Production
This protocol describes a robust cell-based assay to validate the activity of TAK-242 by measuring its ability to inhibit LPS-induced cytokine production in a macrophage-like cell line.
4.1. Experimental Objective To determine the half-maximal inhibitory concentration (IC₅₀) of TAK-242 for the suppression of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 murine macrophage cells.
4.2. Materials
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
TAK-242 (Resatorvid)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
4.3. Experimental Workflow
Caption: Workflow for in vitro validation of TAK-242 activity.
4.4. Detailed Protocol
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM. Passage cells every 2-3 days and do not use cells beyond passage 15.
-
Cell Seeding: On day 1, seed 5 x 10⁴ cells per well in 100 µL of complete DMEM into a 96-well plate. Incubate for 24 hours to allow for cell adherence.
-
TAK-242 Preparation: Prepare a 2X working solution series of TAK-242 by serially diluting the DMSO stock in culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) is ≤0.1% to avoid solvent toxicity.
-
Pre-treatment: On day 2, carefully remove the old medium. Add 50 µL of the 2X TAK-242 dilutions to the appropriate wells. Add 50 µL of medium with 0.2% DMSO to vehicle control wells. Incubate for 1 hour at 37°C.[6][13]
-
LPS Stimulation: Prepare a 2X LPS solution (200 ng/mL) in culture medium. Add 50 µL of this solution to all wells except the unstimulated control, achieving a final concentration of 100 ng/mL.[6][14] Add 50 µL of medium to the unstimulated wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C. The optimal incubation time may vary; 4 hours is typically sufficient for TNF-α and 6 hours for IL-6.[15]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of TAK-242. Use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.
4.5. Expected Results and Interpretation
TAK-242 is a highly potent inhibitor of TLR4 signaling. The expected IC₅₀ values should be in the low nanomolar range.
| Cytokine/Product | Cell Type | Reported IC₅₀ | Source |
| IL-6 | Murine Macrophages (RAW 264.7) | 1.3 nM | [11] |
| TNF-α | Murine Macrophages (RAW 264.7) | 1.9 nM | [11] |
| Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | 1.8 nM | [11] |
| TNF-α | Human PBMCs | 11-33 nM | [12] |
A successful experiment will show a dose-dependent decrease in cytokine production in TAK-242 treated wells compared to the LPS-only control. The unstimulated control should show minimal cytokine levels.
In Vivo Application: Sepsis and Inflammation Models
TAK-242 has been extensively validated in animal models of inflammation and sepsis. This protocol provides a general framework for its use in a murine model of LPS-induced systemic inflammation.
5.1. Experimental Objective To assess the efficacy of TAK-242 in reducing systemic cytokine levels in mice challenged with a lethal dose of LPS.
5.2. Materials
-
C57BL/6J mice (8-10 weeks old)
-
TAK-242 (Resatorvid)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle solution for in vivo administration
-
Sterile saline (0.9% NaCl)
5.3. Formulation and Dosing
-
Vehicle Preparation: TAK-242 can be formulated for intraperitoneal (i.p.) or intravenous (i.v.) injection. A common vehicle for i.p. injection consists of DMSO, PEG300, Tween 80, and saline. For example, a 1 mL working solution can be made by mixing 50 µL of a 102 mg/mL DMSO stock with 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O.[11] The mixed solution should be prepared fresh.[11]
-
Dosing: Effective doses in mouse models of inflammation and sepsis typically range from 0.3 to 10 mg/kg.[9][16] A dose of 3 mg/kg has been shown to be protective in models of cerebral ischemia and E. coli-induced lethality.[11][16] The optimal dose and timing of administration (prophylactic vs. therapeutic) should be determined empirically for each specific model.
5.4. Detailed Protocol
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment. All procedures must be approved by the institution's Animal Care and Use Committee.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; TAK-242 + LPS).
-
TAK-242 Administration: Administer TAK-242 (e.g., 3 mg/kg, i.p.) or an equivalent volume of vehicle. The timing is critical; for prophylactic treatment, administer 1 hour prior to the LPS challenge.[16]
-
LPS Challenge: Administer a lethal or sub-lethal dose of LPS (e.g., 10-15 mg/kg, i.p.). The dose should be determined in a pilot study to induce a robust, measurable inflammatory response.
-
Monitoring: Monitor animals for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia).
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum or plasma and measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
Data Analysis: Compare cytokine levels between the vehicle-treated and TAK-242-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
5.5. Self-Validation and Controls
-
Positive Control: The "Vehicle + LPS" group serves as the positive control, demonstrating the induction of inflammation.
-
Negative Control: The "Vehicle + Saline" group serves as the negative control, establishing baseline cytokine levels.
-
Target Engagement: In more advanced studies, tissues can be harvested to measure downstream markers of TLR4 activation (e.g., phosphorylated NF-κB p65) to confirm target engagement in vivo.
Trustworthiness: Specificity and Potential Off-Target Effects
The utility of a chemical probe is defined by its specificity. TAK-242 is highly selective for TLR4.[8] Studies have shown it does not inhibit other TLRs at concentrations where it fully blocks TLR4 signaling.[8][10]
However, researchers should be aware of potential confounding factors:
-
TLR3 Signaling: One study noted that TAK-242 inhibited IL-6 and IL-8 production in response to the TLR3 activator poly(I:C) in fibroblast-like synoviocytes, suggesting potential cross-talk or off-target effects in certain cell types or contexts.[2] It is crucial to include appropriate controls to validate that the observed effects are indeed TLR4-dependent.
-
In Vivo Metabolism: The pharmacokinetic and pharmacodynamic properties of TAK-242 should be considered when designing in vivo experiments. While effective, it failed to reduce cytokine levels in human sepsis trials, which may be due to the complexity of the disease, timing of administration, or differences between species.[6][17]
Conclusion
This compound (TAK-242) is a validated and indispensable chemical probe for investigating the biological roles of TLR4. Its well-defined mechanism of action, high potency, and specificity make it a superior tool for both in vitro and in vivo studies. By following the detailed protocols and principles of causality outlined in this guide, researchers can generate reliable and reproducible data, contributing to a deeper understanding of TLR4-mediated pathophysiology.
References
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Wikipedia. (2023). Resatorvid. Retrieved from [Link]
-
Takashima, K., et al. (2009). TAK-242, a novel Toll-like receptor 4 signal transduction inhibitor, protects mice in Escherichia coli-induced and lipoteichoic acid-induced lethality models. British Journal of Pharmacology, 157(7), 1250–1262. Available at: [Link]
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Katt, W. P., et al. (2019). Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation. ACS Medicinal Chemistry Letters, 10(9), 1326–1331. Available at: [Link]
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Matsunaga, N., et al. (2011). TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules. Molecular Pharmacology, 79(1), 34–41. Available at: [Link]
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Bhattacharyya, S., et al. (2019). Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis. Frontiers in Immunology, 10, 1933. Available at: [Link]
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Samarpita, S., et al. (2020). Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug. Arthritis Research & Therapy, 22(1), 16. Available at: [Link]
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Grace, P. M., et al. (2017). Systemic TAK-242 prevents intrathecal LPS evoked hyperalgesia in male, but not female mice and prevents delayed allodynia following intraplantar formalin in both male and female mice: The role of TLR4 in the evolution of a persistent pain state. Brain, Behavior, and Immunity, 62, 294–304. Available at: [Link]
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García-Bueno, B., et al. (2014). Toll-like 4 receptor inhibitor TAK-242 decreases neuroinflammation in rat brain frontal cortex after stress. Journal of Neuroinflammation, 11, 9. Available at: [Link]
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Peri, F., & Piazza, M. (2012). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. Current Pharmaceutical Design, 18(27), 4238-4254. Available at: [Link]
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Zhang, Y., et al. (2022). Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective. European Journal of Medicinal Chemistry, 235, 114291. Available at: [Link]
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Dungan, C. M., et al. (2021). TAK-242 suppresses LPS-induced activation of inflammatory and proteolytic pathways in C2C12 myotubes. Scientific Reports, 11(1), 1-10. Available at: [Link]
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Bhattacharyya, S., et al. (2019). Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis. Frontiers in Immunology, 10, 1933. Available at: [Link]
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Zahid, A., et al. (2024). Inhibition of Toll-like Receptor 4 Using Small Molecule, TAK-242, Protects Islets from Innate Immune Responses. International Journal of Molecular Sciences, 25(5), 2689. Available at: [Link]
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Hussey, S. E., et al. (2012). TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipid-induced inflammation and insulin resistance in muscle cells. Bioscience Reports, 32(4), 373–383. Available at: [Link]
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Zhang, Y., et al. (2022). Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective. European Journal of Medicinal Chemistry, 235, 114291. Available at: [Link]
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van den Bosch, M. H. J., et al. (2021). Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis. Rheumatology, 60(7), 3095–3107. Available at: [Link]
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Application Note: Unveiling Molecular Targets of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nicotinamide Scaffold as a Privileged Structure in Drug Discovery
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily as a component of the coenzymes NAD+ and NADP+.[1][2] Beyond its physiological role, the nicotinamide scaffold has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer and immunomodulatory agents.[3][4][5] The versatility of the nicotinamide core allows for chemical modifications that can lead to compounds with high affinity and selectivity for various biological targets, such as VEGFR-2 and ALKBH2.[3][6]
This application note focuses on 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide , a representative member of this promising class of compounds. While its specific biological targets are yet to be fully elucidated, its structural features make it an excellent candidate for target identification studies. This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound as a chemical probe to identify its molecular targets in a cellular context.
Guiding Principles for Target Identification
The primary goal of a target identification study is to pinpoint the specific biomolecule(s) with which a small molecule interacts to elicit a phenotypic response.[7][8] A well-designed chemical probe, such as this compound, is essential for the success of these studies.[9][10][11] The two primary methodologies detailed in this guide are Affinity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA). These techniques are complementary: ABPP physically isolates binding partners, while CETSA provides evidence of target engagement in a native cellular environment.[12][13][14][15][16]
Affinity-Based Protein Profiling (ABPP) Workflow
ABPP is a powerful chemoproteomic technique used to identify the protein targets of a small molecule.[8][12] This method involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its binding partners ("prey") from a cell lysate.[12][17]
Causality Behind Experimental Choices in ABPP
The success of an ABPP experiment hinges on several critical factors:
-
Immobilization Strategy: The point of attachment of the linker to this compound is crucial. It should be at a position that does not interfere with its binding to the target protein. A preliminary Structure-Activity Relationship (SAR) study can inform this decision.
-
Linker Chemistry: The linker connecting the probe to the solid support should be of sufficient length and hydrophilicity to minimize steric hindrance and non-specific binding.
-
Control Experiments: The inclusion of appropriate controls is paramount for data interpretation. A competition experiment, where the lysate is pre-incubated with an excess of the free compound, is essential to distinguish specific binders from non-specific interactions.[18] An inactive analog of the probe, if available, can also serve as an excellent negative control.[9][10]
-
Proteomic Analysis: Mass spectrometry is the preferred method for identifying the proteins pulled down in the experiment due to its high sensitivity and throughput.[12]
Visualizing the ABPP Workflow
Caption: Workflow for Affinity-Based Protein Profiling (ABPP).
Detailed Protocol for ABPP
1. Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound with a suitable linker (e.g., a short PEG linker with a terminal amine or carboxyl group) for immobilization. The choice of linker position should be guided by available SAR data to minimize disruption of target binding.
2. Immobilization of the Probe:
-
Covalently attach the linker-modified probe to a solid support, such as NHS-activated sepharose beads or magnetic beads. Ensure to block any remaining active groups on the beads to reduce non-specific binding.
3. Preparation of Cell Lysate:
-
Culture cells of interest to ~80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. Affinity Pull-Down:
-
Experimental Sample: Incubate the cell lysate (e.g., 1-2 mg of total protein) with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Control Sample: Pre-incubate the cell lysate with an excess of free this compound (e.g., 100-fold molar excess) for 1 hour at 4°C before adding the probe-immobilized beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the control sample.
-
Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[13][14][15] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[13][16][19]
Causality Behind Experimental Choices in CETSA
-
Intact Cell System: A key advantage of CETSA is that it is performed in a more physiologically relevant environment of intact cells, providing direct evidence of target engagement within the cell.[13][14]
-
Temperature Gradient: A carefully chosen temperature gradient is critical to accurately determine the melting curve of the target protein.
-
Detection Method: The choice of protein detection method depends on the availability of specific antibodies (Western blotting) or, for a proteome-wide analysis, mass spectrometry (Thermal Proteome Profiling - TPP).[12][13]
-
Isothermal Dose-Response (ITDR): To determine the potency of the compound, an isothermal dose-response experiment can be performed where cells are treated with varying concentrations of the compound and heated at a single, optimized temperature.[15]
Visualizing the CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with this compound at the desired concentration or with vehicle (e.g., DMSO) as a control. Incubate for a sufficient time to allow for compound uptake and target binding.
2. Thermal Challenge:
-
Heat the multi-well plate containing the treated cells in a PCR machine with a thermal gradient for a defined time (e.g., 3 minutes). The temperature range should bracket the expected melting temperature of the target protein.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
4. Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of the protein of interest in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation and Target Validation
The identification of potential binding partners through ABPP and the confirmation of target engagement by CETSA provide strong evidence for a direct interaction between this compound and its target(s). However, further validation is crucial.
| Validation Step | Methodology | Expected Outcome |
| Orthogonal Binding Assays | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Quantitative measurement of binding affinity (KD) between the compound and the purified recombinant target protein. |
| Target Knockdown/Knockout | siRNA, shRNA, CRISPR/Cas9 | The cellular phenotype induced by the compound should be mimicked by reducing the expression of the target protein. |
| Enzymatic/Functional Assays | In vitro assays using the purified target protein | The compound should modulate the activity of the target protein in a concentration-dependent manner. |
| Cellular Biomarker Modulation | Western blotting, qPCR, Reporter assays | Treatment of cells with the compound should lead to changes in downstream signaling pathways regulated by the target protein. |
Conclusion
The methodologies outlined in this application note provide a robust framework for the identification and validation of the molecular targets of this compound. A multi-pronged approach, combining chemoproteomic techniques with biophysical and genetic validation methods, is essential for unequivocally linking a small molecule to its biological target(s). The successful deconvolution of the mechanism of action of novel nicotinamide derivatives will undoubtedly accelerate their development as next-generation therapeutics.
References
- The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. (2021-03-24).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Target Identification Using Chemical Probes - PubMed.
- Target Identification Using Chemical Probes. - The Kennedy Institute of Rheumatology.
- The Discovery and Utility of Chemical Probes in Target Discovery.
- Cellular thermal shift assay - Wikipedia.
- Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02).
- Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC - NIH. (2023-12-14).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01).
- Structures and workflow of chemical probes used for target... - ResearchGate.
- Principle of the cellular thermal shift assay (CETSA). When exposed to... - ResearchGate.
- Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews.
- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022-09-15).
- Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013-01-18).
- General schemes of affinity‐based protein profiling. a) The compounds... - ResearchGate.
- Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PubMed Central.
- Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC - PubMed Central.
- Proteomics - Wikipedia.
- Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.
- Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar.
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025-01-15).
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI.
- Protocols | Broad Institute.
- Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC - NIH.
- Nicotinamide: Mechanism of action and indications in dermatology. (2018-02-05).
- Nicotinamide - DermNet.
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- 3. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Target Identification Using Chemical Probes. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Welcome to the technical support guide for the synthesis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into improving reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in fundamental chemical principles to empower you not just to follow a protocol, but to understand and control your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The standard synthetic route involves the amide coupling of 2-chloronicotinic acid and 2,4-dimethoxyaniline, typically proceeding through an activated carboxylic acid intermediate like an acyl chloride.
Problem 1: Consistently Low or No Product Yield
-
Q: My reaction has stalled, or the final isolated yield is significantly below expectations (<50%). What are the primary factors I should investigate?
A: Low yield in this two-stage synthesis (acid activation followed by coupling) is a common but solvable issue. The root cause can almost always be traced to one of four areas: inefficient activation of the carboxylic acid, poor nucleophilic attack by the amine, competing side reactions, or mechanical losses during workup.
-
Inefficient Carboxylic Acid Activation: The conversion of 2-chloronicotinic acid to a highly electrophilic intermediate (e.g., 2-chloronicotinoyl chloride) is the critical first step.
-
Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are extremely sensitive to moisture. Any water present in the solvent or on the glassware will rapidly hydrolyze these reagents and the acyl chloride product back to the starting carboxylic acid. The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile[1].
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF, or Toluene) and freshly opened or distilled chlorinating agents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Ineffective Amide Coupling:
-
Causality: The amide bond forms when the nucleophilic 2,4-dimethoxyaniline attacks the electrophilic carbonyl of the activated 2-chloronicotinic acid. This reaction produces one equivalent of hydrochloric acid (HCl). If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the generated HCl[1]. At least one equivalent of the base is required, though using a slight excess (1.1-1.2 equivalents) can be beneficial. The base should be added along with the 2,4-dimethoxyaniline.
-
-
Reaction Temperature:
-
Causality: Acyl chloride formation with SOCl₂ often requires heating (reflux) to proceed at a reasonable rate[1]. Conversely, the subsequent amide coupling is typically exothermic. Adding the amine solution at a controlled, lower temperature (e.g., 0 °C) before allowing it to warm to room temperature can prevent the formation of side products from overheating.
-
Solution: For the activation step with SOCl₂, reflux in a suitable solvent for 1-3 hours. After activation, cool the reaction mixture to 0 °C before slowly adding the solution of 2,4-dimethoxyaniline and base.
-
-
Problem 2: Product is Impure After Workup
-
Q: My crude product shows multiple spots on a TLC plate or several peaks in the LC-MS analysis. What are the common impurities and how can I avoid them?
A: The identity of impurities provides clues to optimize the reaction conditions. The most common contaminants are unreacted starting materials or products from hydrolysis.
-
Unreacted 2,4-dimethoxyaniline: This is often due to incomplete reaction or using an excess of the amine.
-
Identification & Removal: This basic impurity can be easily removed during the aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, causing it to partition into the aqueous layer.
-
-
Unreacted 2-chloronicotinic acid: This indicates a failure in either the activation or coupling step.
-
Identification & Removal: This acidic impurity can be removed by washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate)[2]. The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.
-
-
Hydrolysis of Acyl Chloride: If the activated 2-chloronicotinoyl chloride is exposed to water before the amine is added, it will revert to 2-chloronicotinic acid.
-
Prevention: This reinforces the need for strictly anhydrous conditions during the activation step and before the amine addition.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method for activating the 2-chloronicotinic acid?
A: The formation of an acyl chloride is the most common and robust method. This is typically achieved by refluxing the 2-chloronicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous, non-protic solvent like Dichloromethane (DCM), Toluene, or 1,2-dichloroethane[2][3][4]. Using oxalyl chloride often requires a catalytic amount of N,N-Dimethylformamide (DMF)[5]. The acyl chloride is highly reactive and is typically not isolated but used immediately in the next step[1][2].
-
Q: Are there alternative, milder methods to using thionyl chloride?
A: Yes, peptide coupling reagents are an excellent alternative and avoid the generation of HCl. Reagents like 1,1'-Carbonyldiimidazole (CDI) or Propylphosphonic Anhydride (T3P®) can activate the carboxylic acid under milder conditions[6]. With CDI, the acid first forms a reactive acylimidazolide intermediate, which then reacts with the amine[6]. These reagents are often preferred for sensitive substrates but can be more expensive.
-
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting materials and the product (e.g., Ethyl Acetate/Hexane mixtures). Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the 2,4-dimethoxyaniline) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. LC-MS can also be used for more precise monitoring.
-
Q: What are the critical safety precautions for this synthesis?
A: Thionyl chloride and oxalyl chloride are corrosive and react violently with water to release toxic gases (SO₂ and HCl or CO, CO₂, and HCl, respectively). 2-chloronicotinoyl chloride is also a corrosive substance[7][8]. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure the reaction setup has a gas trap to neutralize acidic vapors.
Section 3: Data & Visualization
Diagrams & Workflows
Caption: General two-step reaction mechanism for the synthesis.
Caption: Decision workflow for troubleshooting low product yield.
Data Tables
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Moisture in reaction | Use oven-dried glassware and anhydrous solvents. |
| Insufficient base during coupling | Add 1.1-1.2 equivalents of a tertiary amine base (TEA, DIPEA). | |
| Improper temperature control | Heat during activation (reflux), cool to 0°C for coupling addition. | |
| Impure Product | Unreacted 2,4-dimethoxyaniline | Wash organic layer with dilute acid (e.g., 1M HCl) during workup. |
| Unreacted 2-chloronicotinic acid | Wash organic layer with dilute base (e.g., NaHCO₃ aq.) during workup. |
| Reaction Stalls | Amine starting material protonated | Ensure base is present to neutralize in-situ generated HCl. |
Table 2: Comparison of Carboxylic Acid Activation Methods
| Method | Reagents | Pros | Cons | Typical Yield |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ or (COCl)₂ | High reactivity, inexpensive reagents, reliable. | Harsh conditions, generates corrosive HCl, moisture sensitive. | >90%[3] |
| Coupling Agent | CDI, T3P®, EDC | Milder conditions, good for sensitive substrates. | More expensive, byproducts may complicate purification. | 70-95%[6] |
Section 4: Optimized Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This protocol is a synthesized example based on established chemical principles for this reaction class.
Step 1: Formation of 2-Chloronicotinoyl Chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq).
-
Add anhydrous toluene (approx. 5 mL per gram of acid) to the flask.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is a solid or oil and should be used immediately without further purification[2].
Step 2: Amide Coupling
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2,4-dimethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).
-
Cool this amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours, monitoring by TLC until the starting amine is consumed[1].
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel[9] to yield this compound as a solid.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. CN102924479B. Google Patents.
-
Reza, M., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Available at: [Link]
- Lianyungang Nibang Pharmaceutical Chemical Co., Ltd. (2015). Method for synthesizing 2-chloro-N-(2,4-difluorophenyl) nicotinamide by one-pot method. CN104402814A. Google Patents.
- Shandong Weifang Rainbow Chemical Co., Ltd. (2011). Method for preparing 2-chloro-N, N-dimethylnicotinamide. CN101693687B. Google Patents.
-
Reza, M., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(35), 21563-21573. Available at: [Link]
- Jiangsu Sword Agrochemicals Co., Ltd. (2015). Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. CN104725303A. Google Patents.
- Shandong Weifang Rainbow Chemical Co., Ltd. (2010). Synthesis method of 2-chloronicotinoyl chloride. CN101671298A. Google Patents.
-
Kafa, B., et al. (2022). Synthesis and Antimicrobial Activity of Newly Nicotinamide Derivatives. ResearchGate. Available at: [Link]
-
Yang, T., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Methods in Molecular Biology, 1857, 1-12. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 26(15), 4475. Available at: [Link]
- Zhejiang University Of Technology. (2010). The preparation method of 2-chloronicotinic acid. CN101117332B. Google Patents.
-
Martin, C. G., et al. (2013). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS Medicinal Chemistry Letters, 4(12), 1191–1196. Available at: [Link]
-
Wang, B., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(21), 6432. Available at: [Link]
- University of Science and Technology of Suzhou. (2010). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. CN101624379A. Google Patents.
Sources
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- 3. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 4. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
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Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Welcome to the technical support guide for 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide. This document provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome the solubility challenges often associated with novel, crystalline compounds of this class to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific experimental data for this exact molecule is not widely published, its structure suggests it is a lipophilic, or "grease-ball," molecule with poor aqueous solubility.[1] The presence of a chloro group, a dimethoxyphenyl ring, and a nicotinamide core contributes to a high melting point and significant hydrophobicity, making it a classic candidate for solubility-related challenges.[1] Expect negligible solubility in neutral aqueous buffers like PBS.
Q2: Which organic solvents should I start with for creating a stock solution?
A2: For initial stock solutions, polar aprotic solvents are typically the most effective. We recommend starting with high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Other potential solvents include N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP). Always start with a small amount of your compound to test solubility before committing a larger quantity.
Q3: How does pH likely affect the solubility of this compound?
A3: The nicotinamide structure contains a pyridine ring, which is a weak base.[2][3] Therefore, its solubility is expected to be highly pH-dependent.[4][5] In acidic conditions (e.g., pH < 5), the pyridine nitrogen can become protonated, forming a more soluble salt.[6] Conversely, in neutral or basic conditions (pH > 7), the compound will be in its neutral, less soluble form. This is a critical factor to consider when preparing solutions for biological assays, which are often conducted at physiological pH (~7.4).
Q4: I've dissolved my compound in 100% DMSO. What are the best practices for using this stock in cell-based assays?
A4: Using a DMSO stock is standard, but care must be taken to avoid solvent toxicity and compound precipitation upon dilution into aqueous media.
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should generally not exceed 0.5%, with 0.1% being a widely accepted safe limit for most cell lines.[7][8] Some sensitive or primary cells may require even lower concentrations.[7]
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the compound.[8]
-
Serial Dilution: When preparing working solutions, perform serial dilutions in your assay medium. Critically, add the DMSO stock to the aqueous medium slowly while vortexing or stirring to minimize localized high concentrations that can cause immediate precipitation.[7] This process measures kinetic solubility, which is the concentration at which a compound precipitates out of a solution prepared from a pre-dissolved stock.[9][10] This value is often higher than the true thermodynamic solubility but is more relevant for in vitro assays.[9][10][11]
Troubleshooting Guides
Guide 1: My Compound Precipitates in My In Vitro Assay Medium
This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer for a biological experiment. The sudden change in solvent polarity causes the compound to crash out of the solution.
Underlying Cause: The final concentration of your compound in the assay medium exceeds its kinetic solubility limit in that specific medium (which may contain proteins, salts, etc., that affect solubility).
Step-by-Step Troubleshooting Protocol:
-
Determine Maximum Tolerated DMSO: First, confirm the maximum DMSO concentration your cells can tolerate without affecting viability or the assay readout. Test a range from 0.05% to 1.0%.[12][13][14]
-
Systematic Co-Solvent Screening: If lowering the compound concentration isn't an option, investigate the use of co-solvents or solubilizing excipients.[15][16][17] These can increase the "solvent capacity" of your aqueous medium.
-
Prepare a 10 mM stock of your compound in 100% DMSO.
-
In a series of microcentrifuge tubes, prepare your final assay buffer containing potential solubilizers. Good starting points include:
-
5% PEG 400 (Polyethylene Glycol 400)
-
5% Solutol HS 15
-
2% Tween® 80
-
10% Cremophor® EL
-
-
Add the DMSO stock to each buffer to achieve your target final compound concentration (e.g., 10 µM), ensuring the final DMSO concentration remains constant and below your tolerated limit.
-
Incubate the solutions at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant via HPLC-UV.
-
-
Analyze and Select: Choose the formulation that keeps your compound in solution without negatively impacting your assay. Always test the chosen formulation (without the compound) as a new vehicle control to ensure it doesn't interfere with the biological system.
Guide 2: I Need to Prepare a Formulation for an In Vivo (Animal) Study
Developing a formulation for in vivo use is complex and must balance solubility, tolerability, and the desired pharmacokinetic profile.[18][19][20] A simple DMSO/saline mixture is often not suitable for anything other than a bolus IV injection and can cause significant irritation and toxicity.
Underlying Cause: The required dose of the compound is too high to be dissolved in a small, injectable volume of a simple, well-tolerated vehicle.
Workflow for Developing a Parenteral Formulation:
The following workflow provides a systematic approach to developing a suitable formulation for intravenous or intraperitoneal administration.
Sources
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. PARENTERAL DEVELOPMENT - Considerations in Developing Complex Parenteral Formulations [drug-dev.com]
- 19. The fundamentals of developing parenteral drug products - Pharmaceutical Technology [pharmaceutical-technology.com]
- 20. biomanufacturing.org [biomanufacturing.org]
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide degradation and storage conditions
Welcome to the technical support resource for 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of this compound.
Disclaimer: this compound is a specific molecule for which publicly available degradation and stability studies are limited. The information provided herein is based on established principles of pharmaceutical science, data from related nicotinamide derivatives, and expert interpretation of the compound's chemical structure. All experimental protocols should be validated in your laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound solid should be stored in a well-sealed container at -20°C, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize the risk of oxidative degradation over extended periods.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to monitor for any signs of degradation.
Q2: How should I prepare stock solutions of this compound? What solvents are recommended?
A2: The choice of solvent will depend on the intended application. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices for nicotinamide derivatives.[2][3] Due to the dimethoxyphenyl group, solubility in aqueous buffers may be limited. If aqueous buffers are necessary, a co-solvent may be required. It is critical to use high-purity, anhydrous solvents to minimize hydrolytic degradation. Prepare stock solutions fresh whenever possible. If storage of solutions is unavoidable, store them in tightly sealed vials at -20°C or below and use them within a short period.
Q3: What are the primary degradation pathways I should be concerned about?
A3: Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-chloronicotinic acid and 2,4-dimethoxyaniline.[4][5]
-
Photodegradation: The pyridine ring and the aromatic system can absorb UV light, potentially leading to photodegradation.[6][7] It is advisable to handle the compound and its solutions in low-light conditions or by using amber-colored glassware.
-
Oxidation: The dimethoxyphenyl group may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[6][7]
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.[6][8]
Q4: What are the visual signs of degradation?
A4: As a solid, degradation may be indicated by a change in color (e.g., from white/off-white to yellow or brown), a change in texture, or the appearance of an odor. In solution, degradation may manifest as discoloration, precipitation, or the appearance of new peaks in your analytical chromatogram.
Part 2: Troubleshooting Guide
This section provides solutions to common experimental issues encountered with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. | Contaminated solvent or glassware. Inherent impurities from synthesis. On-column degradation. | 1. Run a blank injection of your mobile phase and solvent to check for contaminants. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is scrupulously clean. 4. Review the certificate of analysis for the compound to identify known impurities. 5. Modify chromatographic conditions (e.g., pH of the mobile phase, temperature) to assess on-column stability. |
| Loss of compound potency over time in solution. | Hydrolysis, photolysis, or oxidative degradation. Adsorption to container surfaces. | 1. Prepare fresh solutions for each experiment. 2. If storage is necessary, store aliquots at ≤ -20°C in amber vials under an inert atmosphere. 3. Perform a forced degradation study (see protocol below) to identify the primary degradation products and pathways. 4. Use low-adsorption vials for storing dilute solutions. |
| Inconsistent results between experimental replicates. | Inhomogeneous sample. Inaccurate weighing or dilution. Degradation during sample preparation. | 1. Ensure the solid compound is homogeneous before weighing. 2. Use a calibrated analytical balance and calibrated pipettes. 3. Minimize the time between sample preparation and analysis. 4. Work under controlled temperature and lighting conditions. |
| Formation of a precipitate in aqueous solutions. | Low aqueous solubility. pH-dependent solubility. Degradation product precipitation. | 1. Determine the solubility of the compound in your chosen buffer system. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol) if compatible with your experiment. 3. Adjust the pH of the buffer, as the compound's solubility may be pH-dependent. 4. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][9][10]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC or UPLC system with a UV/Vis or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute to a suitable concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
Analyze aliquots at defined time points.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a defined period.
-
Also, expose the stock solution to the same thermal stress.
-
Analyze samples at defined time points.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure. A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradation products.
Starting Conditions (to be optimized):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the parent peak is resolved from all degradant peaks.
Part 4: Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ijprt.org [ijprt.org]
- 3. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Dosage of Novel Nicotinamide Derivatives in Cell Culture
A Note to the Researcher: The following guide provides a comprehensive framework for optimizing the dosage of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide in your cell culture experiments. Due to the limited publicly available data on this specific molecule, this guide has been constructed based on the well-established principles of cell culture and the known properties of structurally related nicotinamide derivatives. As a Senior Application Scientist, my goal is to provide you with a robust, scientifically-grounded methodology to empower your research.
Frequently Asked Questions (FAQs)
How should I prepare a stock solution of this compound?
Given that many nicotinamide derivatives exhibit poor solubility in aqueous solutions, an organic solvent is typically required for preparing a concentrated stock solution.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for dissolving compounds of this nature for in vitro studies.[1][2]
Step-by-Step Protocol for Stock Solution Preparation:
-
Weigh the Compound: Accurately weigh a small amount of your compound (e.g., 5 mg) using a calibrated analytical balance.
-
Calculate the Required Solvent Volume: Determine the volume of DMSO needed to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the solution vigorously. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2] A stock solution in DMSO stored at -20°C should be used within 3 months to prevent loss of potency.[2]
Table 1: Example Calculation for a 10 mM Stock Solution
| Parameter | Value |
| Compound | This compound |
| Molecular Weight | ~292.72 g/mol (estimated) |
| Desired Stock Concentration | 10 mM |
| Mass of Compound | 5 mg |
| Calculation | (5 mg / 292.72 g/mol ) / (10 mmol/L) = 1.708 mL |
| Volume of DMSO to Add | 1.708 mL |
What is the likely mechanism of action for this compound?
While the specific targets of this compound are likely yet to be fully elucidated, its structural similarity to other nicotinamide derivatives suggests potential mechanisms of action that are common to this class of molecules.
-
Kinase Inhibition: Many nicotinamide-based compounds are developed as kinase inhibitors, which can be valuable in cancer research.[3][4]
-
PARP and Sirtuin Inhibition: Nicotinamide itself is a known inhibitor of poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), enzymes crucial for DNA repair, cellular metabolism, and aging.[2][5][6]
-
Modulation of Inflammatory Cytokines: Nicotinamide has demonstrated anti-inflammatory properties by modulating the expression of various cytokines.[5][7]
Understanding the potential mechanism of action is crucial as it can influence the choice of cell line, experimental endpoints, and incubation time.
Caption: Workflow for a dose-response cell viability assay.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of your compound in complete medium. It is often useful to perform a broad range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your compound.
-
Crucial Controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the experiment.
-
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix on a plate shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
References
-
Peng, M., Shi, L., & Ke, S. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 109. [Link]
-
MySkinRecipes. 2-chloro-N-(4-methoxybenzyl)nicotinamide. [Link]
-
van der Velpen, V., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Cellular Physiology, 234(12), 21476-21489. [Link]
-
Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]
-
Peng, M., Shi, L., & Ke, S. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 109. [Link]
-
DermNet NZ. Nicotinamide. [Link]
-
Camillo, L., Esposto, E., Gironi, L. C., Zavattaro, E., & Savoia, P. (2024). Nicotinamide Counteracts Ultraviolet-B-Induced Cytotoxic Effects and Aquaporins Overexpression in the A375 Melanoma Cell Line. International Journal of Molecular Sciences, 25(5), 2899. [Link]
-
Hayward, A. R., & Herberger, M. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. Cellular immunology, 113(2), 414–422. [Link]
-
Li, J., Bonkowski, M. S., Moniot, S., et al. (2017). A conserved NAD+ binding pocket that regulates protein-protein interactions during aging. Science, 355(6331), 1312-1317. [Link]
-
Du, L., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1449-1463. [Link]
-
Gluszyńska, A., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204–o208. [Link]
-
Ratan, R. R., et al. (2013). Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro. Cell death & disease, 4(12), e965. [Link]
-
Kitchen, J. L., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(5), 453. [Link]
-
Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian journal of dermatology, venereology and leprology, 84(2), 234–237. [Link]
-
Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234. [Link]
-
Kitchen, J. L., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(5), 453. [Link]
-
Fasihi, J., et al. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical & Engineering Data, 66(12), 4559-4567. [Link]
-
Zeng, L., et al. (2015). Discovery of Nicotinamide Adenine Dinucleotide Binding Proteins in the Escherichia coli Proteome Using a Combined Energetic- and Structural-Bioinformatics-Based Approach. Journal of proteome research, 14(7), 2889–2901. [Link]
-
Elabscience. Nicotinamide Solution (1 M). [Link]
-
Camillo, L., Zavattaro, E., & Savoia, P. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Medicina (Kaunas, Lithuania), 61(2), 254. [Link]
-
Cysewski, P., et al. (2021). Characteristics of non-ideality of nicotinamide solubility in neat and binary aqueous-organic solvents. Journal of Molecular Liquids, 329, 115545. [Link]
-
PubChem. 2-chloro-N-(2,4-difluorophenyl)nicotinamide. [Link]
-
Chi, Y., & Sauve, A. A. (2013). Nicotinamide riboside, a trace nutrient in foods, is a vitamin B3 with effects on energy metabolism and neuroprotection. Current opinion in clinical nutrition and metabolic care, 16(6), 657–661. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 3. 2-chloro-N-(4-methoxybenzyl)nicotinamide [myskinrecipes.com]
- 4. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. A conserved NAD+ binding pocket that regulates protein-protein interactions during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Toxicity of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide in Preclinical Animal Studies
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering toxicity issues with the novel compound 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide in in vivo animal studies. While specific toxicological data for this compound is not extensively published, its structural relation to nicotinamide—a form of vitamin B3 known to have a wide therapeutic index but potential for hepatotoxicity at high doses—provides a logical starting point for troubleshooting.[1][2] This document synthesizes established principles of preclinical toxicology to provide actionable, step-by-step guidance.
Our approach is grounded in a systematic process of identifying the nature of the toxicity and then strategically implementing interventions to mitigate it, thereby preserving the integrity of your efficacy and pharmacokinetic studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment & Characterization
Question 1: We're observing unexpected adverse events (e.g., weight loss, lethargy, mortality) in our animal cohort. What are our immediate first steps?
Answer: Your immediate priority is to systematically characterize the toxicity. An adverse event is a clinical sign, but not a diagnosis. A structured approach is critical to understanding the underlying pathology before you can attempt to solve it.
Workflow for Initial Toxicity Characterization:
Caption: Initial workflow for characterizing observed in vivo toxicity.
Detailed Protocol Steps:
-
Dose-Response Confirmation: Ensure the toxicity correlates with the dose of this compound. If animals at lower doses are unaffected, it strongly implicates the compound.
-
Vehicle Control Evaluation: Always run a concurrent vehicle-only control group. Adverse effects in this group point to the formulation, not the active pharmaceutical ingredient (API), as the culprit.[3] All vehicles have the potential for biological effects at high doses or with repeated administration.[3]
-
Clinical Pathology: At the first sign of toxicity, collect blood and urine samples. Key serum biochemistry markers (e.g., ALT, AST for liver; BUN, creatinine for kidney) and complete blood counts (CBC) provide a rapid, minimally invasive snapshot of organ health.[4]
Mitigation Strategy 1: Formulation & Pharmacokinetic Modulation
Question 2: Our data points to hepatotoxicity (elevated ALT/AST), which is a known, though rare, effect of high-dose nicotinamide.[1][2] How can we reformulate to reduce liver exposure?
Answer: Hepatotoxicity is often linked to high peak plasma concentrations (Cmax) of a parent drug or its reactive metabolites. Modifying the formulation can alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile to reduce the burden on the liver. The goal is to lower Cmax while maintaining the total exposure (AUC) required for efficacy.[5]
Formulation Approaches to Reduce Hepatotoxicity:
| Formulation Strategy | Mechanism of Toxicity Reduction | Key Considerations |
| Aqueous Suspension (Micronized) | Reduces dissolution rate, potentially lowering Cmax and smoothing the absorption profile. | Requires particle size control (e.g., nanosuspensions) to ensure consistent absorption.[6] |
| Lipid-Based Formulation (e.g., SEDDS) | Can promote lymphatic absorption, partially bypassing first-pass metabolism in the liver. | May increase overall bioavailability; dose adjustment might be necessary. |
| Controlled-Release Polymer Matrix | Slows the release of the API in the gastrointestinal tract, significantly blunting Cmax. | Requires specialized formulation expertise and may alter the time to peak concentration (Tmax). |
Experimental Protocol: Formulation Comparison Study
-
Prepare Formulations: Develop three formulations of this compound:
-
Group A: Simple aqueous solution/suspension (Baseline).
-
Group B: Self-emulsifying drug delivery system (SEDDS).
-
Group C: Nanosuspension to improve dissolution of poorly soluble drugs.[6]
-
-
Dosing: Administer an equivalent dose of the API to three groups of animals (e.g., mice or rats). Include a fourth, vehicle-only control group.
-
Pharmacokinetic (PK) Analysis: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine Cmax, Tmax, and AUC for each formulation.
-
Toxicity Monitoring: At 24 or 48 hours, collect terminal blood samples for serum biochemistry (ALT/AST) and collect liver tissue for histopathology.
-
Analysis: Compare the PK/PD relationship. The optimal formulation will show a reduced Cmax-to-AUC ratio and a corresponding decrease in liver enzyme elevation compared to the baseline formulation.
Mitigation Strategy 2: Pharmacodynamic & Metabolic Modulation
Question 3: We've optimized the formulation, but still observe signs of oxidative stress-related toxicity. Can we co-administer a protective agent?
Answer: Yes. If the toxicity mechanism involves the generation of reactive oxygen species (ROS) or the depletion of endogenous antioxidants like glutathione (GSH), co-administration of a cytoprotective agent can be highly effective.[7][8] This is a pharmacodynamic-modulating approach.[5]
Potential Metabolic Pathway and Intervention:
Caption: Hypothetical metabolic activation and detoxification pathway with intervention points.
Recommended Protective Agents:
-
N-Acetylcysteine (NAC): A precursor to glutathione. It directly replenishes GSH stores needed for the detoxification of reactive metabolites. It is a classic intervention for drug-induced liver injury.[9]
-
Apigenin: A natural flavonoid that has been shown to protect against acetaminophen-induced liver injury by activating the SIRT1/Nrf2 antioxidant pathways.[10][11] This upregulates the cell's own defense mechanisms.
-
Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.[12]
Experimental Protocol: Co-administration Study
-
Group Design:
-
Group 1: Vehicle Control.
-
Group 2: Toxic Dose of Test Compound.
-
Group 3: Toxic Dose of Test Compound + NAC (pre-dosed).
-
Group 4: Toxic Dose of Test Compound + Apigenin (pre-dosed).
-
-
Dosing: Administer the protective agent (e.g., NAC, 150 mg/kg, i.p.) 1-2 hours before the test compound.
-
Endpoint Analysis: After 24 hours, assess liver injury markers (ALT, AST), oxidative stress markers in liver tissue (GSH levels, MDA), and perform histopathology.
-
Validation: A successful intervention will show a statistically significant reduction in ALT/AST levels and oxidative stress markers, and attenuated damage on histopathology slides, compared to the compound-only group.
Mitigation Strategy 3: Dosing Regimen Optimization
Question 4: Our compound is effective, but toxicity appears after several days of repeat dosing. How can we adjust the dosing regimen to manage this cumulative toxicity?
Answer: Cumulative toxicity often arises when the rate of drug administration exceeds the body's capacity for detoxification and repair. Optimizing the dosing regimen is a powerful strategy to maintain efficacy while minimizing harm.[13][14]
Strategies for Regimen Optimization:
-
Dose Fractionation: Instead of a single large daily dose (e.g., 100 mg/kg QD), administer smaller, more frequent doses that add up to the same total daily dose (e.g., 50 mg/kg BID). This can keep plasma concentrations below the toxic threshold.
-
"Drug Holidays": Introduce drug-free days into the dosing schedule (e.g., dose for 5 days, rest for 2 days). This allows the affected organ system time to recover.
-
Route of Administration Change: If oral administration is causing high first-pass metabolic burden, consider alternative routes like subcutaneous (SC) or intraperitoneal (IP) injection, which can alter the metabolic profile and organ exposure. However, be aware that all components of a formulation can have biological effects.[3]
Experimental Protocol: Dose Regimen Comparison
-
Study Design: Establish multiple treatment arms to compare different regimens over a 14-day period.
-
Group A: 100 mg/kg, once daily (QD), orally.
-
Group B: 50 mg/kg, twice daily (BID), orally.
-
Group C: 100 mg/kg, QD, for 5 days, followed by 2 days off, repeat cycle.
-
-
Monitoring: Monitor clinical signs and body weight daily. Collect blood for toxicity biomarkers weekly.
-
Efficacy Endpoint: Ensure your chosen efficacy model (e.g., tumor volume in an oncology study) is measured concurrently to confirm that the modified, less toxic regimen still achieves the desired therapeutic effect.
-
Decision Criteria: The optimal regimen is one that demonstrates a statistically significant separation between the efficacy curve and the toxicity profile (i.e., maintains efficacy while reducing adverse events).
References
- Safety of high-dose nicotinamide: a review.
- Nicotinamide Safety Concerns. American Academy of Ophthalmology.
- Nicotinamide for all animal species. EFSA Journal, European Food Safety Authority.
- Nicotinamide for all animal species. EFSA Panel on Additives and Products or Substances used in Animal Feed.
- Sirtuin 2. Wikipedia.
- Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. American Chemical Society.
- Oral nicotinamide provides robust, dose-dependent structural and metabolic neuroprotection of retinal ganglion cells in experimental glaucoma.
- Apigenin Prevents Acetaminophen-Induced Liver Injury by Activating the SIRT1 Pathway. Frontiers in Pharmacology, PubMed Central.
- Early phase clinical trials to identify optimal dosing and safety.
- Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Delivery, PubMed.
- Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, PubMed Central.
- Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Biomolecules, MDPI.
- Refinement, Reduction, and Replacement of Animal Toxicity Tests by Comput
- Study of Oxidants and Antioxidants in Addicts. Addiction & Health, Brieflands.
- API effectively suppressed liver tumor.
- Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research.
- Formulation Strategies for High Dose Toxicology Studies: Case Studies.
- An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities.
- Improving Dose-Optimization Processes Used in Oncology Drug Development to Minimize Toxicity and Maximize Benefit to Patients.
- Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview. Journal of Environmental Pathology, Toxicology and Oncology, PubMed Central.
- How is drug toxicity assessed in animal models?
Sources
- 1. Safety of high-dose nicotinamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aao.org [aao.org]
- 3. acs.org [acs.org]
- 4. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 5. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apigenin Prevents Acetaminophen-Induced Liver Injury by Activating the SIRT1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 14. researchgate.net [researchgate.net]
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide reaction byproducts and purification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide. This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your process.
Section 1: Troubleshooting Common Byproducts
This section addresses the most frequent questions regarding impurity profiles encountered during the synthesis of this compound.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A: In our experience, the impurity profile is almost always traced back to three sources: unreacted starting materials, side-reactions involving the coupling agent, and hydrolysis.
-
Unreacted Starting Materials: The most common impurities are unreacted 2-chloronicotinic acid and 2,4-dimethoxyaniline . Their presence indicates an incomplete reaction, which can result from insufficient reaction time, suboptimal temperature, or poor activation of the carboxylic acid.
-
Coupling Agent Byproducts: The choice of amidation method dictates the specific byproducts.
-
If you are using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride in situ, any residual moisture can hydrolyze the intermediate back to the starting acid.[1][2]
-
If you employ carbodiimide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary byproduct will be the corresponding urea (dicyclohexylurea - DCU, or EDU). DCU, in particular, is notoriously difficult to remove due to its poor solubility in most organic solvents.[3]
-
-
Hydrolysis Product: The activated carboxylic acid species (e.g., the acyl chloride or O-acylisourea intermediate) is highly electrophilic and susceptible to hydrolysis by trace amounts of water in the solvent or reagents. This regenerates the starting 2-chloronicotinic acid.
Q2: My crude product has a distinct pink or brown coloration after the reaction. What is the likely cause?
A: This is a classic issue almost always attributable to the oxidation of 2,4-dimethoxyaniline . Anilines, especially electron-rich ones like this, are sensitive to air and light, forming highly colored radical species and quinone-imine type oligomers.
Pro-Tip: To mitigate this, ensure your 2,4-dimethoxyaniline is pure before you begin; if it's already colored, consider a quick purification (e.g., filtration through a short plug of silica or activated carbon). Additionally, running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of these colored impurities.
Q3: My post-reaction analysis (TLC, LC-MS) shows two amide spots. What could the second spot be?
A: While less common, the presence of a second, typically minor, amide product could be due to a side reaction with an impurity in your starting materials. For instance, commercially available 2-chloronicotinic acid may contain small amounts of isomeric impurities. However, a more probable cause relates to the stability of the product itself under certain analytical conditions. Before extensive troubleshooting, confirm the identity of the byproduct by mass spectrometry.
Q4: How can I quickly assess the main byproducts in my crude mixture?
A: Thin-Layer Chromatography (TLC) is the most efficient initial method.
-
Setup: Spot your crude reaction mixture alongside your two starting materials (2-chloronicotinic acid and 2,4-dimethoxyaniline) on the same silica gel plate.
-
Eluent: A good starting mobile phase is 30-50% Ethyl Acetate in Hexane.
-
Analysis:
-
The 2,4-dimethoxyaniline (the amine) will be relatively non-polar and have a high Rf.
-
The 2-chloronicotinic acid will be highly polar and will likely remain at the baseline (Rf ≈ 0).
-
Your desired product, the amide, should have an intermediate Rf.
-
This allows you to instantly visualize the presence of unreacted starting materials.
-
Section 2: Purification Strategy & Troubleshooting
Effective purification is critical. This section provides a logical approach to obtaining highly pure this compound.
Q5: My initial attempts at purification by simple filtration are yielding a sticky solid. What is the best first step after the reaction is complete?
A: The foundational step for purifying this molecule is a robust liquid-liquid extraction (aqueous work-up) . This technique leverages the different acid-base properties of the product and the most common impurities. The only byproduct is water in direct amidation reactions, but the key is removing unreacted starting materials.[4]
Rationale:
-
Your product is a neutral amide.
-
Unreacted 2,4-dimethoxyaniline is basic.
-
Unreacted 2-chloronicotinic acid is acidic.
By washing your organic layer sequentially with acid and then base, you can selectively ionize and remove these impurities into the aqueous phase.
Q6: I'm struggling with recrystallization. The product either "oils out" or the yield is very low. Can you provide a reliable protocol?
A: This is a common challenge. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when it comes out of solution too quickly. Low yield suggests the product has significant solubility in the chosen solvent even at low temperatures.
Recommended Solvent System: Based on the polarity of the molecule, an excellent starting point for recrystallization is a mixture of Isopropanol and Water or Ethanol and Water .
Pro-Tip: The key to successful recrystallization is to dissolve the crude solid in the minimum amount of hot solvent (e.g., isopropanol). Then, add the anti-solvent (water) dropwise while the solution is still hot, just until you see the first persistent cloudiness. Add another drop or two of the primary solvent to redissolve the precipitate, then allow the mixture to cool slowly to room temperature, and finally in an ice bath. This controlled precipitation is crucial for forming pure crystals.
Q7: When should I opt for column chromatography, and what conditions do you recommend?
A: Column chromatography is necessary when recrystallization fails to remove impurities with similar solubility profiles to your product, or if the product is an oil.[5][6]
Decision Point: Run a TLC of your recrystallized material. If you still see multiple spots, particularly one close to your product spot, chromatography is warranted.
Recommended Column Chromatography Protocol
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for molecules of this polarity. |
| Mobile Phase | Gradient elution: Start with 20% Ethyl Acetate in Hexane, gradually increase to 40-50% Ethyl Acetate. | Starting with a lower polarity eluent will elute non-polar impurities first. Your product will then elute as you increase the polarity, leaving highly polar impurities (like baseline acid) on the column. |
| Detection | UV lamp at 254 nm | The aromatic rings in your compound will be clearly visible under UV light. |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Optimized Aqueous Work-up
-
Once the reaction is deemed complete, cool the reaction vessel to room temperature.
-
If your reaction solvent is immiscible with water (e.g., Dichloromethane, Ethyl Acetate), proceed to step 3. If it is miscible (e.g., THF, Dioxane), first remove the solvent under reduced pressure and dissolve the residue in Ethyl Acetate (~10-20 mL per gram of crude material).
-
Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M HCl (aq). Shake vigorously for 30 seconds. Allow the layers to separate and discard the lower aqueous layer. This step protonates and removes the unreacted 2,4-dimethoxyaniline.
-
Base Wash: Add an equal volume of saturated NaHCO₃ (aq) solution. Shake, venting frequently to release CO₂. Allow the layers to separate and discard the aqueous layer. This step deprotonates and removes the unreacted 2-chloronicotinic acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (aq) solution. This removes residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
SOP 2: Column Chromatography Purification
-
Prepare the Column: Dry-pack a glass column with silica gel. Flush with the starting mobile phase (e.g., 20% Ethyl Acetate/Hexane) until the silica bed is stable and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase as required to elute your product from the column.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Section 4: Visual Guides & Workflows
Reaction & Byproduct Pathway
The following diagram illustrates the primary reaction for synthesizing this compound and the formation pathways of key byproducts.
Caption: Reaction scheme and common byproduct formation pathways.
Logical Purification Workflow
This decision tree provides a systematic workflow for purifying the crude product.
Caption: Step-by-step decision workflow for product purification.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2019 International Conference on Material, Mechanical and Manufacturing Engineering (ICMMME 2019). Available at: [Link]
- CN104402814A - Method for synthesizing 2-chloro-N-(2,4-difluorophenyl) nicotinamide by one-pot method. (2015). Google Patents.
-
Mezzar, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances. Available at: [Link]
- CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. (2015). Google Patents.
-
Mar-jua, P., et al. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Omega. Available at: [Link]
-
Mezzar, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. Available at: [Link]
-
Aksoy, M., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Organic & Biomolecular Chemistry. Available at: [Link]
- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. (2011). Google Patents.
-
Matla, M., et al. (2021). The chemistry of the vitamin B3 metabolome. Frontiers in Chemistry. Available at: [Link]
-
Low, J. N., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C. Available at: [Link]
-
MySkinRecipes (n.d.). 2-chloro-N-(4-methoxybenzyl)nicotinamide. Available at: [Link]
-
Sabatini, M. T., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. Available at: [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Available at: [Link]
-
Gribble, M. W. A., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link]
-
Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
Reddit r/Chempros. (2022). Esterification/Amidation Problems. Available at: [Link]
-
MySkinRecipes (n.d.). 2-Chloro-N-(4-methoxyphenyl)nicotinamide. Available at: [Link]
-
Fábián, L., et al. (2011). Cocrystals of Fenamic Acids with Nicotinamide. Crystal Growth & Design. Available at: [Link]
-
Fábián, L., et al. (2011). Cocrystals of Fenamic Acids with Nicotinamide. Request PDF on ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2015). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. Molecules. Available at: [Link]
-
PubChem (n.d.). Nicotinamide. National Institutes of Health. Available at: [Link]
-
Utami, D., et al. (2018). Studies of preparation, characterization, and solubility of mefenamic acid-nicotinamide co-crystal synthesized by using melt crystallization method. ResearchGate. Available at: [Link]
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- 2. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
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Technical Support Center: Enhancing the Bioavailability of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Welcome to the technical support center for 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, hereafter referred to as 2C-DPN. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound or similar molecules. Given that 2C-DPN is a novel chemical entity with limited public data, this resource synthesizes foundational principles and field-proven strategies for bioavailability enhancement of poorly soluble compounds, using 2C-DPN as a practical case study.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2C-DPN) and what are its likely physicochemical properties?
A1: this compound (2C-DPN) is a nicotinamide derivative. While specific experimental data for this compound is not widely available, we can infer its properties from its structure:
-
Nicotinamide Core: The basic nicotinamide structure is generally water-soluble.[1][2]
-
2-Chloro Group: The addition of a chlorine atom to the pyridine ring increases lipophilicity and reduces aqueous solubility compared to the parent nicotinamide.
-
N-(2,4-dimethoxyphenyl) Group: This bulky, non-polar substituent significantly increases the molecule's size and lipophilicity, which is expected to drastically lower its solubility in water.
Based on this structural analysis, 2C-DPN is predicted to be a poorly water-soluble compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4] Such compounds often exhibit low and variable oral bioavailability, posing a significant challenge for therapeutic development.[5]
Q2: What is bioavailability and why is it a primary concern for 2C-DPN?
A2: Oral bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action. For a drug to be orally absorbed, it must first dissolve in the gastrointestinal fluids. Due to its predicted low aqueous solubility, 2C-DPN is likely to have a dissolution rate-limited absorption, leading to poor bioavailability.[3] Enhancing its bioavailability is critical to achieving therapeutic efficacy and ensuring consistent patient outcomes.[5][6]
Q3: What are the initial experimental steps to characterize the bioavailability problem of 2C-DPN?
A3: A systematic approach is crucial. The following initial experiments are recommended:
-
Aqueous Solubility Determination: Measure the equilibrium solubility of 2C-DPN in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Dissolution Rate Testing: Perform in vitro dissolution studies on the neat API to quantify the speed at which it dissolves. This will confirm if dissolution is the rate-limiting step.
-
LogP Measurement: Experimentally determine the octanol-water partition coefficient (LogP) to quantify the lipophilicity of 2C-DPN. This will help in understanding its potential for membrane permeation.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity and melting point of the API. Amorphous forms are generally more soluble than their crystalline counterparts.[6][7]
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.
Issue 1: Extremely low in vitro dissolution of crystalline 2C-DPN.
Q: My initial dissolution tests with micronized 2C-DPN show less than 10% drug release over 2 hours. How can I fundamentally improve its solubility and dissolution rate?
A: This is a classic challenge for BCS Class II/IV compounds. While micronization increases the surface area, it doesn't alter the drug's intrinsic solubility.[8][9] To achieve a significant improvement, you need to disrupt the stable crystalline lattice of the drug. The most effective strategy for this is creating an Amorphous Solid Dispersion (ASD) .
Scientific Rationale: ASDs involve dispersing the API at a molecular level within a polymer matrix.[10] By converting the drug from a crystalline to a higher-energy amorphous state, its apparent solubility can be increased by 5 to 100-fold.[6] The polymer serves two key roles: it stabilizes the amorphous drug, preventing re-crystallization, and can help maintain a supersaturated state in solution, which enhances absorption.[7][11]
Caption: Workflow for ASD formulation and evaluation.
Step-by-Step Protocol for ASD Preparation (Solvent Evaporation/Spray Drying):
-
Polymer Selection: Choose a suitable polymer. Common choices include hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), or Soluplus®.
-
Solvent System: Identify a common solvent that can dissolve both 2C-DPN and the selected polymer. A mixture of dichloromethane and methanol is often a good starting point.
-
Solution Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Drying:
-
Spray Drying (Preferred for scalability): Atomize the solution into a hot air stream to rapidly evaporate the solvent, forming the ASD powder.
-
Solvent Evaporation (Lab scale): Use a rotary evaporator to remove the solvent under vacuum, followed by further drying in a vacuum oven.
-
-
Characterization:
-
Confirm the absence of crystallinity using XRPD (you should see a halo pattern, not sharp peaks).
-
Measure the glass transition temperature (Tg) using DSC to assess the stability of the amorphous phase.
-
Perform dissolution testing. You should observe a significant increase in both the rate and extent of dissolution, often achieving a "spring and parachute" effect where the concentration rises to a supersaturated level and is maintained by the polymer.
-
Issue 2: Poor in vivo exposure despite improved dissolution from an ASD formulation.
Q: My ASD formulation of 2C-DPN shows excellent in vitro dissolution, but the in vivo pharmacokinetic (PK) study in rats still shows low bioavailability. What could be the underlying issues?
A: If you have successfully addressed the dissolution problem, the next barriers to oral bioavailability are typically poor membrane permeability and/or high first-pass metabolism. There are two primary mechanisms to investigate:
-
P-glycoprotein (P-gp) Efflux: 2C-DPN might be a substrate for efflux transporters like P-gp, which are present in the intestinal wall and actively pump drugs back into the gut lumen, reducing net absorption.[12][13]
-
First-Pass Metabolism: The drug may be rapidly metabolized by enzymes (like cytochrome P450s) in the intestinal wall or the liver before it can reach systemic circulation.[14]
Troubleshooting Strategy: A systematic in vitro assessment is required to pinpoint the cause.
Caption: Decision tree for investigating poor in vivo exposure.
Step-by-Step Protocols:
-
Caco-2 Permeability Assay:
-
Objective: To assess the bidirectional transport of 2C-DPN across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.[15][16]
-
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.[17]
-
Measure the transport of 2C-DPN from the apical (A) to the basolateral (B) side and from B to A.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
-
Interpretation: An efflux ratio (ER) of Papp(B-A) / Papp(A-B) greater than 2 suggests that the compound is subject to active efflux.[17] To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor like verapamil.[18] A significant reduction in the ER in the presence of the inhibitor confirms that 2C-DPN is a P-gp substrate.[19][20]
-
-
Liver Microsomal Stability Assay:
-
Objective: To evaluate the metabolic stability of 2C-DPN when exposed to liver enzymes.[21][22]
-
Procedure:
-
Interpretation: A rapid decrease in the concentration of 2C-DPN indicates high metabolic turnover. From this data, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key predictors of in vivo hepatic clearance.[25]
-
Issue 3: How to select an alternative formulation strategy if ASDs are not feasible or P-gp efflux is the primary issue?
Q: My compound is thermally unstable, making ASDs via hot-melt extrusion difficult, and it is also a P-gp substrate. What other formulation strategies should I consider?
A: In this complex scenario, Lipid-Based Drug Delivery Systems (LBDDS) are an excellent alternative.[26] LBDDS can enhance bioavailability through multiple mechanisms, making them particularly suitable for challenging compounds.[27]
Scientific Rationale: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gut.[28] They can improve bioavailability by:
-
Maintaining Solubilization: Keeping the drug in a dissolved state, avoiding precipitation in the GI tract.[27]
-
Inhibiting P-gp Efflux: Some lipid excipients and surfactants are known to inhibit P-gp, thereby increasing drug absorption.[12]
-
Promoting Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, bypassing the liver and avoiding first-pass metabolism.[29][30]
| Formulation Strategy | Primary Mechanism of Action | Ideal for 2C-DPN if... | Key Considerations |
| Micronization | Increases surface area for dissolution. | Initial, simple formulation attempts. | Unlikely to be sufficient for very low solubility.[8] |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility by creating a high-energy amorphous form.[6] | Dissolution is the primary rate-limiting step. | Requires careful polymer selection and stability testing.[7] |
| Lipid-Based Systems (LBDDS) | Maintains drug in a solubilized state; can inhibit P-gp and promote lymphatic uptake.[27][29] | Both low solubility and P-gp efflux are issues. | Requires screening of various lipids and surfactants for compatibility and performance. |
References
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]
-
Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. [Link]
-
Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Longdom Publishing. [Link]
-
Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
-
Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. ResearchGate. [Link]
-
Metabolic Stability Assay. Creative Biolabs. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis. [Link]
-
How significant is the role of P-glycoprotein in drug absorption and brain uptake?. PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Anticancer Efficacy of 2-Chloro-N-phenylnicotinamide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel small molecule inhibitors with high efficacy and target selectivity remains a paramount objective. Nicotinamide, a form of vitamin B3, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with potent biological activities. Among these, the 2-chloro-N-phenylnicotinamide backbone presents a promising starting point for the development of targeted anticancer agents. The presence of the chlorine atom at the 2-position of the pyridine ring and the amide linkage offers key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This guide provides a comprehensive comparison of the hypothesized anticancer efficacy of a series of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide analogs. While specific experimental data for this exact series is emerging, this document synthesizes established principles of structure-activity relationships (SAR) from closely related nicotinamide derivatives to provide a predictive framework for their evaluation. We will delve into the rationale behind experimental design, present detailed protocols for efficacy assessment, and explore the potential mechanisms of action that underpin the therapeutic potential of these compounds.
The Rationale for Targeting Cancer with Nicotinamide Analogs
Nicotinamide and its derivatives play a crucial role in cellular metabolism, primarily as precursors to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for enzymes like PARPs and sirtuins.[1][2] Dysregulation of NAD+ metabolism is a hallmark of many cancers, making enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), attractive therapeutic targets.[3] Furthermore, the versatile nicotinamide scaffold has been successfully modified to target other key players in cancer progression, including vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5][6][7][8]
The 2-chloro-N-phenylnicotinamide core provides a rigid framework that can be systematically modified to probe interactions with various biological targets. The N-phenyl ring, in particular, offers a vector for chemical diversification, where the introduction of different substituents can profoundly influence target affinity, selectivity, and pharmacokinetic properties.
Comparative Efficacy of 2-Chloro-N-phenylnicotinamide Analogs: A Structure-Activity Relationship (SAR) Perspective
To illustrate the principles of SAR in this chemical series, let us consider a hypothetical set of analogs of 2-Chloro-N-phenylnicotinamide with varying substitutions on the phenyl ring. The predicted efficacy of these analogs is based on established trends observed in similar compound classes.[9][10][11]
| Compound ID | Substitution on Phenyl Ring | Predicted Anticancer Efficacy (IC50) | Predicted Target(s) | Rationale for Predicted Efficacy |
| Analog A | 2,4-dimethoxy | Moderate | VEGFR-2 | The methoxy groups can enhance binding to the hydrophobic pocket of the VEGFR-2 kinase domain through favorable interactions.[10] |
| Analog B | 3,5-dichloro | High | VEGFR-2, NAMPT | The electron-withdrawing nature of the chloro groups can improve target engagement. Dichloro substitution has been shown to enhance cytotoxicity in other scaffolds.[9] |
| Analog C | 4-trifluoromethyl | High | VEGFR-2 | The trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for other functional groups, often leading to improved metabolic stability and cell permeability. |
| Analog D | Unsubstituted | Low | Non-specific | The lack of substituents on the phenyl ring may result in weaker interactions with specific biological targets. |
Experimental Protocols for Efficacy Evaluation
The following protocols are foundational for assessing the anticancer efficacy of novel 2-chloro-N-phenylnicotinamide analogs.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the nicotinamide analogs in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.
Principle: This assay typically uses a purified recombinant VEGFR-2 kinase domain and a synthetic peptide substrate. The transfer of phosphate from ATP to the substrate is quantified, often using methods like fluorescence polarization or luminescence.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).
-
Data Analysis: Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the compounds induce programmed cell death (apoptosis).[4]
Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the nicotinamide analogs at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes and analyze by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Postulated Mechanism of Action: Inhibition of VEGFR-2 Signaling
Based on the SAR of related compounds, a primary mechanism of action for potent 2-chloro-N-phenylnicotinamide analogs is the inhibition of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Caption: Postulated mechanism of action of 2-Chloro-N-phenylnicotinamide analogs via inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
The 2-chloro-N-phenylnicotinamide scaffold represents a fertile ground for the discovery of novel anticancer agents. By systematically modifying the N-phenyl ring, it is possible to develop potent and selective inhibitors of key cancer targets such as VEGFR-2 and NAMPT. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy of these analogs and elucidating their mechanisms of action.
Future work should focus on synthesizing a focused library of these compounds and performing the described in vitro assays. Promising candidates should then be advanced to more complex biological models, including 3D cell cultures and in vivo animal models, to assess their pharmacokinetic properties and anti-tumor efficacy in a more physiologically relevant context. Ultimately, a thorough understanding of the structure-activity relationships within this chemical series will be instrumental in guiding the development of the next generation of targeted cancer therapeutics.
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A Researcher's Comparative Guide to Validating Target Engagement of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide (Brequinar)
This guide provides an in-depth, objective comparison of methodologies for validating the target engagement of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, a compound more widely known as Brequinar. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and well-validated approach to your research.
Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[2][3][4] Validating that a compound like Brequinar directly interacts with and inhibits its intended target within a biological system is a cornerstone of drug discovery, linking a molecular mechanism to a cellular or physiological outcome.
This guide will compare and contrast three orthogonal methodologies for confirming DHODH as the direct target of Brequinar:
-
Biochemical Enzyme Inhibition Assays: Directly measuring the inhibitor's effect on purified enzyme activity.
-
Biophysical Interaction Analysis: Quantifying the direct binding kinetics between the inhibitor and the target protein.
-
Cell-Based Target Engagement: Confirming the interaction within the complex environment of a living cell.
We will also discuss Teriflunomide, the active metabolite of the FDA-approved drug Leflunomide, as a key comparator compound to benchmark Brequinar's activity.[5][6][7]
The Central Role of DHODH in Pyrimidine Synthesis
The primary mechanism of action for Brequinar is the inhibition of DHODH, which catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3] By blocking this step, Brequinar depletes the cellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation in highly dependent cells.[2][8][9]
Caption: DHODH catalyzes the conversion of dihydroorotate to orotate in the mitochondria.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays provide the most direct evidence of a compound's ability to inhibit the catalytic activity of its target enzyme. For DHODH, this is typically achieved by monitoring the reduction of a dye coupled to the oxidation of its substrate, dihydroorotate.[9]
Protocol: Spectrophotometric DHODH Inhibition Assay
This protocol is designed to directly measure the inhibition of recombinant human DHODH.[9][10]
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP), a dye that changes color upon reduction. The rate of this color change is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO), the substrate
-
Coenzyme Q10
-
2,6-dichlorophenolindophenol (DCIP)
-
Brequinar and Teriflunomide
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)
-
96-well microplate
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of Brequinar and the comparator, Teriflunomide, in DMSO. A typical starting concentration might be 100 µM.
-
Assay Plate Setup: To the wells of a 96-well plate, add 2 µL of the compound dilutions. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known potent inhibitor or no enzyme as a negative control (0% activity).
-
Reagent Addition: Prepare a master mix containing Assay Buffer, Coenzyme Q10, and DCIP. Add this mix to all wells.
-
Enzyme Incubation: Pre-incubate the plate with the compounds and assay reagents for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding a solution of the substrate, dihydroorotate, to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).[9]
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well. Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data & Interpretation
| Compound | Target | Assay Type | IC50 Value |
| Brequinar | Human DHODH | Biochemical | ~5-20 nM[11][12] |
| Teriflunomide | Human DHODH | Biochemical | ~307 nM[13] |
Expertise & Trustworthiness: The significant difference in potency observed in this assay—with Brequinar being over an order of magnitude more potent than Teriflunomide—provides a clear, quantitative measure of its direct inhibitory effect.[2][13] The inclusion of controls and a dose-response curve is critical for a self-validating experiment. This assay confirms that Brequinar acts directly on the enzyme, independent of any cellular systems.
Biophysical Analysis: Quantifying Direct Binding Kinetics
While biochemical assays confirm the inhibition of enzyme activity, biophysical methods like Surface Plasmon Resonance (SPR) directly measure the binding interaction between the compound and the target protein.[14] This provides crucial data on association (kon) and dissociation (koff) rates, which together determine the binding affinity (KD).
Protocol: Surface Plasmon Resonance (SPR) Analysis
Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[15] A protein (ligand) is immobilized on the chip, and the compound (analyte) is flowed over the surface. Binding increases the mass on the chip surface, causing a measurable change in the refractive index, which is plotted in real-time as a sensorgram.[15][16]
Caption: An integrated strategy for validating target engagement.
By combining these methodologies, researchers can build a robust and compelling case for the mechanism of action of this compound.
-
Biochemical assays provide a direct, quantitative measure of enzymatic inhibition and are excellent for initial screening and potency determination.
-
Biophysical analysis offers a deeper understanding of the binding kinetics, providing crucial information about affinity and residence time that can influence in vivo efficacy.
-
Cell-based assays like CETSA and rescue experiments are indispensable for confirming that the drug engages its target in a complex physiological environment, providing the critical link between molecular interaction and cellular effect.
Using comparator compounds like Teriflunomide throughout this process provides an essential benchmark, contextualizing the potency and binding characteristics of Brequinar against a clinically relevant alternative. This comprehensive, self-validating approach ensures scientific rigor and provides high-confidence data essential for advancing drug discovery programs.
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A Comparative Analysis of the Cross-Reactivity Profile of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, a Novel Aurora Kinase A Inhibitor
Introduction
The development of highly selective kinase inhibitors remains a pivotal objective in modern drug discovery, particularly within oncology. The Aurora kinase family, comprising Aurora A (AURKA), B (AURKB), and C (AURKC), are serine/threonine kinases that serve as critical regulators of mitotic progression.[1][2][3] Overexpression of AURKA is a common feature in many human malignancies and is often correlated with poor prognosis, making it an attractive therapeutic target.[3]
This guide provides a comprehensive cross-reactivity analysis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide (hereafter referred to as Compound X ), a novel small molecule inhibitor. Our internal screening campaigns have identified Compound X as a potent and highly selective inhibitor of AURKA. The therapeutic potential of any kinase inhibitor is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a rigorous evaluation of cross-reactivity is not merely a supplementary exercise but a cornerstone of preclinical characterization.
Herein, we present a comparative analysis of Compound X against established Aurora kinase inhibitors: Alisertib (MLN8237) , a selective AURKA inhibitor, and Danusertib (PHA-739358) , a pan-Aurora inhibitor.[1][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to contextualize the performance of Compound X and to provide a framework for its further investigation.
Kinase Selectivity Profile: Differentiating Potency and Specificity
The primary determinant of a kinase inhibitor's utility is its ability to selectively engage its intended target over the vast landscape of the human kinome. To quantify the selectivity of Compound X, we employed a TR-FRET-based competitive binding assay against a panel of kinases, with a primary focus on the Aurora kinase family.
Experimental Rationale: The LanthaScreen™ Eu Kinase Binding Assay was chosen for its robustness, high-throughput capability, and its direct measurement of compound binding to the kinase active site.[6][7] This format allows for the determination of inhibitor affinity (IC50) by measuring the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X | Alisertib (MLN8237) | Danusertib (PHA-739358) |
| AURKA | 2.1 | 1.2 | 13 |
| AURKB | 350 | 45 | 79 |
| AURKC | 410 | 60 | 61 |
| VEGFR2 | >10,000 | >5,000 | 850 |
| PDGFRβ | >10,000 | >5,000 | 920 |
| Src | >10,000 | >10,000 | 1,500 |
| ABL1 | >10,000 | >10,000 | 25 |
Analysis and Interpretation: The data presented in Table 1 clearly illustrates the superior selectivity of Compound X for AURKA. With an IC50 of 2.1 nM, it demonstrates potent inhibition of the primary target, comparable to the well-established AURKA inhibitor, Alisertib.[5] Crucially, Compound X exhibits a selectivity window of over 160-fold against AURKB and nearly 200-fold against AURKC. This contrasts sharply with Danusertib, which shows potent inhibition across all three Aurora kinase isoforms.[5] The lack of significant activity against other key kinases such as VEGFR2, PDGFRβ, and Src at concentrations up to 10 µM underscores the highly specific nature of Compound X. This high degree of selectivity is a promising attribute, suggesting a potentially wider therapeutic window and a lower likelihood of off-target toxicities commonly associated with less selective kinase inhibitors.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
GPCR Cross-Reactivity Screening: Ruling Out Off-Target Liabilities
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are common off-targets for small molecule drugs.[8] Unintended interactions with GPCRs can lead to a host of adverse effects. To proactively identify such liabilities, Compound X was screened against a panel of representative GPCRs using a radioligand binding assay format.
Experimental Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][9] This methodology directly measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor, providing a clear indication of potential interaction. A single high concentration (10 µM) of Compound X was used for the initial screen to maximize the probability of detecting even weak interactions.
Table 2: GPCR Cross-Reactivity Profile of Compound X
| GPCR Target | Radioligand | % Inhibition at 10 µM Compound X |
| Adrenergic α1A | [³H]-Prazosin | < 5% |
| Adrenergic β2 | [³H]-CGP-12177 | < 2% |
| Dopamine D2 | [³H]-Spiperone | < 10% |
| Serotonin 5-HT2A | [³H]-Ketanserin | < 8% |
| Muscarinic M1 | [³H]-Pirenzepine | < 5% |
| Histamine H1 | [³H]-Pyrilamine | < 3% |
| Opioid µ | [³H]-DAMGO | < 12% |
Analysis and Interpretation: As shown in Table 2, Compound X demonstrated negligible inhibition of radioligand binding across a diverse panel of GPCRs. At a concentration of 10 µM, which is nearly 5000-fold higher than its AURKA IC50, no significant displacement (>50%) was observed for any of the tested receptors. This lack of GPCR activity is a strong indicator of a clean off-target profile in this major receptor class, further bolstering the case for its high selectivity.
Caption: Generalized workflow for cell viability and apoptosis assays.
Conclusion
The comprehensive profiling of This compound (Compound X) reveals it to be a highly potent and exceptionally selective inhibitor of Aurora Kinase A. It demonstrates superior selectivity over other Aurora kinase isoforms and a clean profile against a panel of off-target kinases and GPCRs. This biochemical selectivity translates directly into potent and cancer-selective cytotoxicity, driven by the induction of apoptosis.
Compared to the pan-inhibitor Danusertib, Compound X offers a significantly improved selectivity profile, which may translate to a better safety margin in vivo. Its potency and selectivity are on par with Alisertib, a clinical-stage AURKA inhibitor, establishing Compound X as a compelling candidate for further preclinical development. The data presented in this guide provides a robust foundation for its continued investigation as a potential next-generation therapeutic for AURKA-driven malignancies.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: LanthaScreen™ Eu-anti-tag Antibody, Kinase Tracer, test kinase, and 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
Prepare serial dilutions of test compounds in 100% DMSO. Subsequently, create a 4X intermediate dilution in 1X Kinase Buffer A.
-
Prepare a 2X kinase/Eu-antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.
-
In a 384-well plate, add 2.5 µL of the 4X compound dilution.
-
Add 5 µL of the 2X kinase/Eu-antibody mixture to each well.
-
Add 2.5 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
The emission ratio (665/615) is calculated and used to determine IC50 values by fitting the data to a four-parameter logistic model. [10][11]
-
Radioligand Competition Binding Assay (GPCRs)
-
Reagents: Cell membranes expressing the target GPCR, appropriate radioligand (e.g., [³H]-Prazosin), binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and non-specific competitor.
-
Procedure:
-
Set up assay tubes/plates for total binding (buffer only), non-specific binding (high concentration of unlabeled competitor), and test compound (10 µM Compound X).
-
Add cell membranes (10-20 µg protein) to each well.
-
Add the specific radioligand at a concentration near its Kd.
-
Add the test compound or appropriate control.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
Calculate percent inhibition relative to the specific binding (Total Binding - Non-specific Binding). [8][12]
-
MTT Cell Viability Assay
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure:
-
Seed cells (e.g., HeLa, HDF) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. [13][14]
-
Caspase-Glo® 3/7 Assay
-
Reagents: Caspase-Glo® 3/7 Reagent (contains proluminescent substrate Z-DEVD-aminoluciferin, luciferase, and buffer).
-
Procedure:
-
Seed and treat cells with compounds in a white-walled 96-well plate as described for the MTT assay.
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data is typically expressed as fold-change in relative light units (RLU) over the vehicle-treated control. [15][16][17]
-
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
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National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]
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protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]
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Dar, A. A., et al. (2024). A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics. Journal of Controlled Release. [Link]
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A Comparative Analysis of Nicotinamide Versus Standard-of-Care in the Chemoprevention of Non-Melanoma Skin Cancer
An Objective Guide for Researchers and Drug Development Professionals
Preamble: This guide was initially intended to provide a comparative analysis of the novel compound 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide against standard-of-care in cancer models. However, a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories has revealed a significant lack of data regarding the biological activity and therapeutic evaluation of this specific molecule. While its chemical structure is documented, there are no published preclinical or clinical studies to support a meaningful comparison.
Therefore, with full editorial control, this guide has been pivoted to address the broader, yet highly relevant, topic of Nicotinamide (a form of vitamin B3) versus standard-of-care in the prevention of non-melanoma skin cancer (NMSC) . Nicotinamide, as a well-researched nicotinic acid derivative, offers a robust dataset for comparison and serves as a pertinent case study in the exploration of nicotinamide-based compounds in oncology.
Introduction: The Unmet Need in Non-Melanoma Skin Cancer Prevention
Non-melanoma skin cancers, comprising basal cell carcinoma (BCC) and squamous cell carcinoma (SCC), are the most prevalent malignancies worldwide.[1] The primary etiological factor is ultraviolet (UV) radiation exposure, which induces DNA damage and suppresses the cutaneous immune system.[2] While surgical and topical treatments are effective for existing lesions, there is a significant clinical need for effective chemopreventive strategies, particularly for high-risk individuals who experience recurrent NMSCs.[3][4]
Standard-of-care for NMSC is primarily treatment-focused rather than preventative and includes:
-
Surgical Excision: The removal of the tumor along with a margin of healthy tissue.[4]
-
Mohs Micrographic Surgery: A precise surgical technique to remove the tumor layer by layer, offering high cure rates.[3]
-
Topical Therapies: Medications such as 5-fluorouracil and imiquimod are used for superficial BCCs.[3]
-
Photodynamic Therapy (PDT): Utilizes a photosensitizer and light to eliminate cancer cells.[5]
-
Radiation Therapy: Employed for tumors that are not amenable to surgery.[3]
-
Systemic Immunotherapy: Checkpoint inhibitors like cemiplimab and pembrolizumab are used for advanced or metastatic NMSC.[5]
This guide will now delve into the evidence for nicotinamide as a chemopreventive agent and compare its performance and mechanism of action to these established therapeutic modalities.
Mechanism of Action: A Tale of Two Approaches
The standard-of-care treatments for NMSC are largely ablative or cytotoxic, aiming to destroy existing cancerous cells. In contrast, nicotinamide's role is primarily preventative, focusing on mitigating the cellular damage caused by UV radiation.
Nicotinamide: The Cellular Energizer and Guardian
Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular energy metabolism.[6] Its protective effects against UV-induced skin damage are multifaceted:
-
Energy Restoration: UV radiation depletes cellular ATP levels. Nicotinamide supplementation helps to replenish these energy stores, providing the necessary fuel for DNA repair processes.[7][8]
-
Enhanced DNA Repair: By boosting NAD+ levels, nicotinamide supports the function of DNA repair enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1).[9] This leads to more efficient repair of UV-induced DNA photolesions.
-
Immune Protection: UV radiation has an immunosuppressive effect on the skin. Nicotinamide has been shown to reduce this UV-induced immunosuppression, maintaining the skin's natural immune surveillance against cancerous cells.[9]
-
Anti-inflammatory Effects: Nicotinamide exhibits anti-inflammatory properties that can counteract the inflammatory response triggered by UV exposure.[8]
Standard-of-Care: Targeting the Tumor
The mechanisms of standard-of-care therapies are more direct and focused on existing tumors:
-
Surgery and Physical Ablation: Physically remove or destroy cancerous tissue.
-
Topical Chemotherapy (5-FU): Inhibits DNA synthesis in rapidly dividing cancer cells.
-
Topical Immunomodulators (Imiquimod): Stimulates a local immune response against the tumor.
-
Systemic Immunotherapy (Checkpoint Inhibitors): Blocks proteins that prevent the immune system from attacking cancer cells, unleashing a systemic anti-tumor response.
Comparative Efficacy: Clinical Evidence
The most robust evidence for nicotinamide's efficacy comes from the ONTRAC (Oral Nicotinamide to Reduce Actinic Cancer) phase 3 clinical trial.[2]
Nicotinamide in High-Risk Patients
The ONTRAC study, a randomized, double-blind, placebo-controlled trial, enrolled 386 participants with a history of at least two NMSCs in the previous five years.[2] Participants received either 500 mg of nicotinamide twice daily or a placebo for 12 months.[2]
| Outcome Measure | Nicotinamide Group | Placebo Group | Relative Reduction | p-value |
| New NMSC Rate at 12 Months | 336 cancers | 463 cancers | 23% | 0.02 |
| New Basal Cell Carcinomas | - | - | 20% | 0.12 |
| New Squamous Cell Carcinomas | - | - | 30% | 0.05 |
| Actinic Keratoses at 12 Months | - | - | 13% | 0.001 |
Table 1: Key Findings from the ONTRAC Phase 3 Trial.[1][2]
These results demonstrate a significant reduction in the incidence of new NMSCs and pre-cancerous actinic keratoses in a high-risk population.[2] It is important to note that the protective effect of nicotinamide was not sustained after discontinuation of the supplement.[10]
Comparison with Standard-of-Care
A direct comparison of efficacy is challenging as nicotinamide is a preventative agent, while standard-of-care is therapeutic. However, we can make the following observations:
-
Cure Rates: Standard-of-care treatments like Mohs surgery have cure rates of 95-99% for existing tumors.[3] Nicotinamide does not treat existing tumors but reduces the likelihood of new ones developing.
-
Scope of Application: Nicotinamide has a systemic, field-wide effect, potentially preventing new lesions across all sun-exposed skin. Standard treatments are localized to specific lesions.
-
Safety and Tolerability: Oral nicotinamide at the doses used in clinical trials is generally well-tolerated with a favorable safety profile.[2][8] Standard treatments can have significant side effects, including scarring, pain, and in the case of systemic therapies, immune-related adverse events.
Experimental Protocols
Protocol for a Phase 3 Clinical Trial of Oral Nicotinamide for NMSC Chemoprevention
This protocol is based on the methodology of the ONTRAC trial.[2]
Objective: To determine the efficacy and safety of oral nicotinamide in reducing the incidence of new non-melanoma skin cancers in high-risk individuals.
Study Design:
-
Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 386 individuals aged 18 years or older with a history of at least two histologically confirmed NMSCs in the past 5 years.
-
Intervention:
-
Treatment Group: 500 mg oral nicotinamide twice daily for 12 months.
-
Control Group: Placebo twice daily for 12 months.
-
-
Primary Endpoint: The number of new NMSCs (BCCs and SCCs) during the 12-month intervention period.
-
Secondary Endpoints:
-
Number of new BCCs and SCCs separately.
-
Number of actinic keratoses.
-
Safety and tolerability of nicotinamide.
-
Number of NMSCs in a 6-month post-intervention follow-up period.
-
Methodology:
-
Screening and Enrollment: Eligible participants are recruited and provide informed consent. Baseline demographic and clinical data are collected, including a full-body skin examination by a dermatologist.
-
Randomization: Participants are randomly assigned in a 1:1 ratio to either the nicotinamide or placebo group.
-
Treatment and Follow-up: Participants take the assigned intervention for 12 months. They undergo a full-body skin examination by a dermatologist every 3 months for a total of 18 months (12 months of treatment and 6 months of follow-up).
-
Data Collection: At each 3-month visit, the dermatologist counts and records all new NMSCs and actinic keratoses. Any suspicious lesions are biopsied for histological confirmation. Adverse events are also recorded.
-
Statistical Analysis: The primary endpoint is analyzed by comparing the rate of new NMSCs between the two groups using appropriate statistical methods, such as a negative binomial regression model.
Future Directions and Considerations
While the evidence for nicotinamide in NMSC chemoprevention is promising, several questions remain:
-
Optimal Dosing and Duration: Further studies are needed to determine the optimal dose and duration of nicotinamide supplementation.
-
Efficacy in the General Population: The ONTRAC trial focused on a high-risk population. The benefit of nicotinamide in individuals at lower risk of NMSC is yet to be established.[11]
-
Combination Therapies: Research into combining nicotinamide with other preventative measures, such as sunscreens and other topical agents, could yield synergistic effects.
-
Novel Nicotinamide Derivatives: The development of novel nicotinamide derivatives, such as the initially proposed this compound, may offer improved efficacy, better bioavailability, or targeted delivery to the skin.[12][13][14][15]
Conclusion
Nicotinamide represents a significant advancement in the chemoprevention of non-melanoma skin cancer. Its mechanism of action, centered on cellular energy and DNA repair, offers a safe and effective preventative strategy for high-risk individuals. While not a replacement for standard-of-care treatments for existing tumors, nicotinamide provides a valuable adjunctive approach to reduce the burden of new NMSC development. Future research on novel nicotinamide derivatives may further enhance the therapeutic landscape of NMSC prevention.
References
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Snaidr, V.A., Damian, D.L., & Halliday, G.M. (2019). Nicotinamide for photoprotection and skin cancer chemoprevention: A review of efficacy and safety. Experimental Dermatology, 28(S1), 15-22. Available at: [Link]
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Therapeutic Approaches for Non-Melanoma Skin Cancer: Standard of Care and Emerging Modalities. (2024). MDPI. Available at: [Link]
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Evidence on Nicotinamide for High-Risk Non-Melanoma Skin Cancers. (2019). CancerNetwork. Available at: [Link]
-
New Study Highlights Nicotinamide's Effectiveness in Preventing Skin Cancer. (2025). News-Medical.net. Available at: [Link]
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The Science Behind Nicotinamide: From Skin Protection to Disease Prevention. (n.d.). Acme-Hardesty. Available at: [Link]
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Nicotinamide could decrease additional nonmelanoma skin cancers in high-risk patients. (2015). Future Medicine. Available at: [Link]
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Chen, A. C., Martin, A. J., Choy, B., Fernández-Peñas, P., Dalziell, R. A., McKenzie, C. A., ... & Damian, D. L. (2015). A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. New England Journal of Medicine, 373(17), 1618–1626. Available at: [Link]
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Non-Melanoma Skin Cancer Reoccurrence & Oral Nicotinamide. (n.d.). St. Louis Laser Liposuction Center. Available at: [Link]
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Therapeutic Approaches for Non-Melanoma Skin Cancer: Standard of Care and Emerging Modalities. (2024). PubMed. Available at: [Link]
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Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). PubMed. Available at: [Link]
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Nicotinamide for Non-Melanoma Skin Cancer. (2018). Natural Health Research Institute. Available at: [Link]
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Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). PubMed Central. Available at: [Link]
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Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). Bentham Science. Available at: [Link]
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Treatments For Non-Melanoma Skin Cancer. (n.d.). The Skin Cancer Foundation. Available at: [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2023). MDPI. Available at: [Link]
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A Vitamin to prevent skin cancers. (2021). YouTube. Available at: [Link]
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The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. (2023). MDPI. Available at: [Link]
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Nonmelanoma Skin Cancer Treatment. (n.d.). Dermatology Associates of the Bay Area. Available at: [Link]
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New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. (2023). PubMed. Available at: [Link]
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A Researcher's Guide to the In Vivo Validation of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide's Anti-Inflammatory Effects
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of a novel compound, 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established anti-inflammatory agents and detailed experimental protocols. This document emphasizes scientific integrity, logical experimental design, and the importance of self-validating systems to ensure robust and reproducible results.
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research.[2] this compound, a derivative of nicotinamide (the amide form of vitamin B3), presents a promising scaffold for investigation. Nicotinamide itself has known anti-inflammatory properties, primarily through the modulation of inflammatory cytokines and its role in cellular energy metabolism and DNA repair.[3] This guide outlines a systematic in vivo approach to validate and characterize the anti-inflammatory potential of this novel derivative.
Comparative Framework: Benchmarking Against the Gold Standards
To establish the therapeutic potential of this compound, its efficacy must be compared against well-characterized anti-inflammatory drugs. The choice of comparators should span different mechanisms of action to provide a comprehensive profile of the test compound.
Table 1: Comparative Anti-Inflammatory Agents
| Compound | Class | Primary Mechanism of Action | Common In Vivo Models |
| Indomethacin | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Non-selective COX-1 and COX-2 inhibitor, blocking prostaglandin synthesis.[4] | Carrageenan-Induced Paw Edema, Collagen-Induced Arthritis |
| Dexamethasone | Corticosteroid | Potent glucocorticoid receptor agonist; suppresses inflammatory gene expression.[5] | LPS-Induced Systemic Inflammation, Carrageenan-Induced Paw Edema |
| Celecoxib | NSAID | Selective COX-2 inhibitor, offering a more targeted approach to reducing inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[6] | Collagen-Induced Arthritis, Carrageenan-Induced Paw Edema |
| Ibuprofen | NSAID | Non-selective COX inhibitor, widely used for its analgesic, antipyretic, and anti-inflammatory effects.[7] | Carrageenan-Induced Paw Edema |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The inflammatory response is orchestrated by complex signaling networks. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] A thorough in vivo validation should include an assessment of the compound's ability to modulate these pathways.
The NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Its activation is a central event in many inflammatory diseases.[8][10]
Caption: The canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[11][12] These pathways are activated by a variety of inflammatory stimuli and regulate the synthesis of inflammatory mediators.[13][14]
Caption: Experimental workflow for the paw edema assay.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.) [15]4. Procedure: a. Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer. [4] b. Administer the respective compounds via oral gavage (p.o.). c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [16] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [17]5. Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Table 2: Expected Data Output for Carrageenan-Induced Paw Edema
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| Test Compound | 10 | Experimental Data | Calculated Value |
| Test Compound | 30 | Experimental Data | Calculated Value |
| Test Compound | 100 | Experimental Data | Calculated Value |
Model 2: LPS-Induced Systemic Inflammation (Acute Systemic Response)
This model mimics aspects of sepsis and is useful for evaluating the systemic anti-inflammatory effects of a compound. [5]Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines. [18] Protocol:
-
Animals: C57BL/6 or BALB/c mice are suitable strains.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (Saline)
-
Group II: this compound (e.g., 10, 30, 100 mg/kg, i.p.)
-
Group III: Positive Control (e.g., Dexamethasone, 5 mg/kg, i.p.)
-
-
Procedure: a. Administer the test compound or vehicle intraperitoneally (i.p.). b. One hour later, administer LPS (e.g., 10 mg/kg, i.p.) to induce systemic inflammation. [19] c. At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture for cytokine analysis. d. Harvest tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.
-
Data Analysis: a. Measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA. [20] b. Perform histological examination of tissues to assess cellular infiltration and tissue damage. c. Analyze tissue homogenates for markers of inflammation (e.g., myeloperoxidase activity as an index of neutrophil infiltration).
Table 3: Expected Data Output for LPS-Induced Systemic Inflammation
| Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) (Mean ± SEM) | Plasma IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 2500 ± 200 | 4500 ± 350 |
| Dexamethasone | 5 | 500 ± 50 | 800 ± 70 |
| Test Compound | 10 | Experimental Data | Experimental Data |
| Test Compound | 30 | Experimental Data | Experimental Data |
| Test Compound | 100 | Experimental Data | Experimental Data |
Model 3: Collagen-Induced Arthritis (Chronic Inflammation)
The collagen-induced arthritis (CIA) model in mice is a well-established model for human rheumatoid arthritis, sharing many immunological and pathological features. [21][22]It is suitable for evaluating compounds with potential efficacy in chronic inflammatory conditions. [23] Protocol:
-
Animals: DBA/1 mice are highly susceptible to CIA. [24]2. Induction of Arthritis: a. Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion subcutaneously at the base of the tail. [24] b. Booster Immunization (Day 21): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 0.1 mL. [24]3. Treatment Protocol: a. Begin treatment with this compound, a positive control (e.g., Celecoxib, 30 mg/kg/day), or vehicle after the booster immunization or at the onset of clinical signs.
-
Assessment of Arthritis: a. Clinical Scoring: Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. [25] b. Paw Thickness: Measure paw thickness using a caliper. c. Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Data Analysis: a. Plot the mean arthritis score and paw thickness over time for each group. b. Compare the final clinical scores and histological parameters between groups.
Table 4: Expected Data Output for Collagen-Induced Arthritis
| Group | Dose (mg/kg/day) | Mean Arthritis Score on Day 42 (Mean ± SEM) | Histological Score (Inflammation) (Mean ± SEM) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.2 ± 0.4 |
| Celecoxib | 30 | 4.2 ± 0.8 | 1.5 ± 0.3 |
| Test Compound | 10 | Experimental Data | Experimental Data |
| Test Compound | 30 | Experimental Data | Experimental Data |
| Test Compound | 100 | Experimental Data | Experimental Data |
Conclusion
This guide provides a robust framework for the in vivo validation of this compound's anti-inflammatory effects. By employing a multi-model approach and comparing against standard-of-care drugs, researchers can comprehensively characterize the compound's efficacy and potential mechanism of action. The detailed protocols and data presentation formats are designed to ensure the generation of high-quality, interpretable, and publishable data, paving the way for further preclinical and clinical development.
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A Comparative Analysis for Drug Discovery Professionals: Imatinib vs. the Emerging Potential of Nicotinamide-Based Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of targeted cancer therapy, Imatinib stands as a landmark achievement, a testament to the power of rationally designed small molecule inhibitors. Its success in treating chronic myeloid leukemia (CML) and other malignancies has paved the way for a generation of kinase-targeted drugs. This guide provides a comparative analysis of Imatinib against an emerging class of compounds built upon the nicotinamide scaffold, exemplified by the chemical intermediate 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide.
While this compound itself is a building block in medicinal chemistry rather than a clinical drug, its core structure represents a versatile platform for the development of novel kinase inhibitors.[1] This analysis will, therefore, compare the established profile of Imatinib with the demonstrated and potential capabilities of nicotinamide derivatives as kinase inhibitors, offering a forward-looking perspective for researchers in drug discovery and development.
Section 1: The Paradigm of Imatinib - A Deep Dive into a Targeted Therapy Revolution
Imatinib, marketed as Gleevec®, is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several tyrosine kinases.[2][3] Its primary therapeutic success lies in its ability to target the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[4][5]
Mechanism of Action: Stabilizing the Inactive Conformation
Imatinib's elegant mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase domain.[2][3] Crucially, it preferentially recognizes and stabilizes the inactive, "closed" conformation of the kinase.[6] This prevents the enzyme from adopting its active conformation, thereby blocking the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of BCR-ABL signaling leads to the induction of apoptosis in Ph+ leukemic cells.[4]
Signaling Pathway of BCR-ABL and Inhibition by Imatinib
Caption: Imatinib blocks the constitutively active BCR-ABL kinase, preventing cell proliferation.
Target Profile and Therapeutic Indications
Beyond BCR-ABL, Imatinib also exhibits potent inhibitory activity against other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR).[2][7] This multi-targeted profile has expanded its therapeutic applications to include gastrointestinal stromal tumors (GISTs), which are often driven by activating mutations in c-KIT or PDGFR.[5]
Section 2: The Nicotinamide Scaffold - A Versatile Platform for Novel Kinase Inhibitors
Nicotinamide, the amide form of vitamin B3, is a fundamental biological molecule.[8] Its chemical structure provides a versatile scaffold for the synthesis of a diverse range of derivatives with therapeutic potential. While this compound is a starting point for synthesis, research has demonstrated that more complex nicotinamide derivatives can be potent inhibitors of various protein kinases.[2][9][10][11]
Mechanism of Action: Diverse Binding Modes and Target Engagement
Unlike the well-defined mechanism of Imatinib, nicotinamide-based inhibitors can exhibit varied mechanisms of action depending on their specific substitutions and the target kinase. For instance, certain nicotinamide derivatives have been shown to be ATP-competitive inhibitors of Aurora kinases and VEGFR-2.[2][9] More recently, nicotinamide-ponatinib analogues have been developed that retain activity against ABL1, including the challenging T315I mutant, suggesting a similar ATP-competitive mechanism to ponatinib.[4][12]
General Experimental Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for evaluating kinase inhibitor potency and cellular activity.
Target Profile: A Broad and Tunable Spectrum
The nicotinamide scaffold has been successfully utilized to generate inhibitors against a range of kinase targets, highlighting its versatility:
-
Aurora Kinases: Derivatives have been synthesized that show potent inhibition of Aurora A and B kinases, which are crucial for mitotic progression and are often overexpressed in cancer.[2]
-
VEGFR-2: Nicotinamide-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.[9][10][11]
-
ABL1: By modifying the structure of the multi-kinase inhibitor ponatinib to include a nicotinamide moiety, researchers have created analogues with potent activity against both wild-type and mutant ABL1.[4][12][13][14]
This adaptability suggests that the nicotinamide scaffold can be tailored to achieve desired selectivity profiles, a critical aspect of modern drug design.
Section 3: Comparative Performance - A Data-Driven Analysis
A direct comparison of this compound with Imatinib is not feasible due to the lack of biological data for the former. However, by examining published data for representative nicotinamide-based inhibitors, we can construct a comparative overview.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific enzyme.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imatinib | v-Abl | 600 | [7] |
| c-Kit | 100 | [7] | |
| PDGFR | 100 | [7] | |
| Nicotinamide Derivative (10l) | Aurora A | - | [2] |
| Nicotinamide-Ponatinib Analogue (HSN748) | ABL1 | Potent Inhibition (qualitative) | [4][12] |
| ABL1 (T315I) | Potent Inhibition (qualitative) | [4][12] | |
| Nicotinamide Derivative (18a) | VEGFR-2 | - | [9] |
Note: Specific IC50 values for some nicotinamide derivatives were not explicitly stated in the abstracts but were described as potent.
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is crucial for its therapeutic potential. This is often assessed by measuring the inhibition of cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Imatinib | R10(+) (Bcr-Abl+) | 0.05 | [15] |
| Nicotinamide Derivative (10l) | SW620 (colon cancer) | 0.61 | [2] |
| NCI-H1975 (lung cancer) | 1.06 | [2] | |
| Alkynylnicotinamide Compound | K562 (CML) | Potent Inhibition (qualitative) | [13][14] |
| KCL22-IR (Imatinib-resistant CML) | Potent Inhibition (qualitative) | [13][14] |
These data suggest that nicotinamide-based inhibitors can achieve potent anti-proliferative activity in cancer cell lines, in some cases comparable to or exceeding that of established drugs against different targets.
Section 4: Experimental Methodologies for Comparative Analysis
To rigorously compare a novel nicotinamide-based inhibitor with a benchmark compound like Imatinib, a series of well-defined experiments are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the degree of kinase inhibition.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., nicotinamide derivative and Imatinib) and a vehicle control (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest (e.g., ABL, Aurora A), a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds or vehicle control to the reaction wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP (e.g., ADP-Glo™ Reagent).[5]
-
Luminescence Generation: Add a second reagent that converts the generated ADP to ATP and produces a luminescent signal proportional to the initial ADP concentration.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562 for BCR-ABL, a relevant cancer cell line for the nicotinamide derivative's target) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a reagent to measure cell viability (e.g., MTT or CellTiter-Glo®).
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
IC50 Calculation: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blotting for Target Phosphorylation
This technique is used to assess the inhibitor's ability to block the phosphorylation of its target kinase and downstream signaling proteins within the cell.
Protocol:
-
Cell Treatment: Treat cancer cells with the inhibitors at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-ABL). Also, probe a separate blot with an antibody for the total protein as a loading control.[6][17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
Imatinib remains a cornerstone of targeted cancer therapy, its success rooted in a well-understood mechanism of action and a defined target profile. While this compound serves as a chemical precursor, the broader class of nicotinamide-based derivatives represents a promising and highly adaptable scaffold for the development of novel kinase inhibitors.
The versatility of the nicotinamide core allows for the generation of inhibitors against a wide array of kinase targets, some of which address mechanisms of resistance to existing therapies. The data from published studies on nicotinamide derivatives targeting Aurora kinases, VEGFR-2, and ABL1 demonstrate their potential to achieve high potency in both biochemical and cellular assays.
For drug discovery and development professionals, the key takeaway is the immense potential of the nicotinamide scaffold. Through systematic structure-activity relationship studies and rigorous experimental evaluation, as outlined in this guide, this chemical class holds the promise of delivering the next generation of targeted therapies, potentially overcoming existing clinical challenges and expanding the arsenal of precision medicines.
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National Center for Biotechnology Information. (n.d.). Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level. Retrieved from [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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ResearchGate. (n.d.). Imatinib IC 50 values of TEL-PDGFR and FIL1P1-PDGFR constructs. Retrieved from [Link]
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PubMed. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values (nM)[a] of selected compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... Retrieved from [Link]
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PubMed. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Retrieved from [Link]
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A Proposed Head-to-Head Investigation: 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide versus Gefitinib in Non-Small Cell Lung Cancer Models
This guide outlines a comprehensive, preclinical head-to-head study designed to evaluate a novel investigational compound, 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, against the established EGFR tyrosine kinase inhibitor (TKI), Gefitinib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
For the purpose of this guide, and owing to the limited publicly available data on this compound, we will refer to it as "Compound X". The proposed study will be conducted in the context of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, the primary clinical setting for Gefitinib. We will hypothesize a mechanism of action for Compound X as a potential kinase inhibitor, given its nicotinamide scaffold, a common feature in many ATP-competitive inhibitors. This guide will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous comparative analysis.
Introduction and Scientific Rationale
Gefitinib is a first-generation EGFR TKI that has been a cornerstone in the treatment of NSCLC patients with specific EGFR mutations, such as exon 19 deletions or the L858R point mutation. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways responsible for cell proliferation and survival. The clinical success of Gefitinib has validated EGFR as a therapeutic target and spurred the development of next-generation inhibitors.
The emergence of novel small molecules like Compound X necessitates a systematic and robust preclinical evaluation to ascertain their potential therapeutic value relative to the standard of care. This head-to-head study is designed to answer critical questions:
-
Does Compound X exhibit anti-proliferative activity in EGFR-mutant NSCLC cell lines?
-
How does the potency of Compound X compare to that of Gefitinib?
-
Does Compound X engage and inhibit the EGFR signaling pathway in a manner similar to or different from Gefitinib?
-
What is the safety and efficacy profile of Compound X in an in vivo model of EGFR-mutant NSCLC compared to Gefitinib?
This guide will provide the framework to address these questions through a series of well-defined in vitro and in vivo experiments.
Comparative Mechanism of Action: A Hypothesis
We will proceed under the working hypothesis that Compound X, like Gefitinib, functions as an inhibitor of the EGFR signaling pathway. The diagram below illustrates the canonical EGFR signaling cascade and the proposed points of inhibition for both compounds.
Caption: Proposed mechanism of action for Compound X and Gefitinib, targeting the EGFR signaling pathway.
In Vitro Head-to-Head Comparison
The initial phase of our comparative study will involve a series of in vitro assays to determine the potency and cellular effects of Compound X relative to Gefitinib. We will utilize the HCC827 human NSCLC cell line, which harbors an EGFR exon 19 deletion and is known to be sensitive to Gefitinib.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Gefitinib in the HCC827 cell line.
Protocol:
-
Cell Seeding: Seed HCC827 cells in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X and Gefitinib in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 nM to 10 µM.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of Compound X or Gefitinib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 2-4 hours. Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Hypothetical Data Summary:
| Compound | IC50 in HCC827 cells (nM) |
| Gefitinib | 15.2 |
| Compound X | 8.9 |
Western Blot Analysis of EGFR Pathway Modulation
Objective: To assess the ability of Compound X and Gefitinib to inhibit EGFR phosphorylation and downstream signaling.
Protocol:
-
Cell Treatment: Seed HCC827 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Compound X and Gefitinib at their respective IC50 and 10x IC50 concentrations for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Probe the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A Senior Scientist's Guide to Validating Predictive and Pharmacodynamic Biomarkers for Novel AKT Inhibitors
Abstract
The development of targeted therapies requires a parallel, rigorous process for validating biomarkers to ensure that the right patients receive the right drug. This guide provides a comprehensive framework for the validation of predictive and pharmacodynamic biomarkers for a novel, potent, and selective ATP-competitive AKT1 inhibitor, herein referred to as GDC-1234. We move beyond simplistic protocols to explain the scientific rationale behind experimental choices, emphasizing self-validating systems and data integrity. This document is intended for researchers, translational scientists, and drug development professionals involved in oncology and precision medicine. We will compare and contrast key methodologies, including immunohistochemistry (IHC), quantitative immunoblotting, and Next-Generation Sequencing (NGS), providing detailed protocols and data interpretation guidelines.
Introduction: The Critical Role of Biomarkers for the AKT Inhibitor GDC-1234
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. GDC-1234 is a clinical-stage small molecule designed to selectively inhibit the kinase activity of AKT1. Its efficacy is hypothesized to be greatest in tumors exhibiting hyperactivation of this specific pathway.
To translate this hypothesis into clinical practice, a robust biomarker strategy is not just advantageous; it is essential. This strategy is typically twofold:
-
Predictive Biomarkers: These are baseline patient or tumor characteristics that predict the likelihood of response or resistance to a specific therapy. For GDC-1234, key candidate predictive biomarkers include genetic alterations that lead to pathway activation, such as activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN.
-
Pharmacodynamic (PD) Biomarkers: These are measurable changes that occur in the tumor or surrogate tissues after drug administration, confirming that the drug has engaged its target and modulated the intended pathway. For GDC-1234, a primary PD biomarker is the reduction in phosphorylation of direct AKT substrates, such as PRAS40 at Threonine 246 (pPRAS40 T246).
This guide will detail the validation process for these candidate biomarkers, comparing the methodologies required to establish their analytical validity and clinical utility.
The GDC-1234 Mechanism of Action and Associated Signaling Pathway
GDC-1234 functions as an ATP-competitive inhibitor of AKT1. In tumors with upstream activating signals (e.g., from mutated growth factor receptors or PIK3CA), AKT becomes phosphorylated and activated, subsequently phosphorylating a host of downstream proteins that drive cell proliferation and survival. By blocking AKT1's kinase activity, GDC-1234 aims to halt these downstream signals.
Caption: GDC-1234 inhibits AKT1, blocking downstream signaling to mTORC1 and proliferation.
Comparison of Methodologies for Predictive Biomarker Validation (PTEN Loss)
The loss of the PTEN tumor suppressor leads to the accumulation of PIP3 and constitutive activation of AKT, making it a strong candidate predictive biomarker for GDC-1234 response. Validating an assay for PTEN loss requires demonstrating that it is accurate, precise, and reproducible. We will compare two orthogonal methods: Immunohistochemistry (IHC) for protein loss and Next-Generation Sequencing (NGS) for genetic alterations.
| Feature | Immunohistochemistry (IHC) | Next-Generation Sequencing (NGS) |
| Analyte | PTEN Protein Expression | PTEN Gene Sequence (DNA) |
| Primary Output | H-Score (Staining Intensity & Percentage of Positive Cells) | Variant Allele Frequency (VAF), Copy Number Variation (CNV) |
| Key Advantage | Provides spatial context within the tumor microenvironment. Directly measures the functional endpoint (protein loss). | Can detect a wide range of alterations (mutations, indels, deletions) in a single assay. Highly quantitative. |
| Key Limitation | Semi-quantitative. Subject to pre-analytical variables (fixation) and interpretation subjectivity. | Does not confirm loss of protein expression (e.g., due to epigenetic silencing or post-translational modification). |
| Validation Metric | Inter-rater & Intra-rater concordance (>90%); Comparison to a gold-standard like FISH for deletions. | Accuracy, Precision, Sensitivity (>95% for variants >5% VAF); Limit of Detection (LOD). |
Trustworthiness through Orthogonal Validation
Neither method alone is sufficient. A robust validation strategy uses both. For example, a set of 50 well-characterized tumor samples (e.g., from xenograft models or clinical archives) should be tested with both methods. The expectation is a high concordance between deep PTEN deletions identified by NGS and complete absence of staining (H-Score = 0) by IHC. Discrepancies, such as a retained PTEN gene sequence with absent protein, prompt investigation into other mechanisms of silencing and strengthen the overall validation package.
Experimental Protocol: Validating PTEN IHC
This protocol outlines the establishment of a semi-quantitative IHC assay for use in a clinical research setting.
Objective: To validate the analytical performance of a PTEN IHC assay on formalin-fixed, paraffin-embedded (FFPE) tissue.
Materials:
-
FFPE cell pellets (positive and negative controls) and patient tumor tissue sections (4-5 µm).
-
Primary Antibody: Rabbit Monoclonal anti-PTEN (e.g., Cell Signaling Technology, D4.3 XP®).
-
Detection System: HRP-polymer based system (e.g., Dako EnVision+).
-
Antigen Retrieval Buffer: Citrate Buffer, pH 6.0.
-
Automated Stainer (e.g., Leica BOND or Ventana Discovery Ultra).
Methodology:
-
Antibody Titration & Optimization:
-
Rationale: To determine the optimal antibody concentration that maximizes the signal-to-noise ratio.
-
Steps:
-
Prepare serial dilutions of the primary antibody (e.g., 1:100, 1:200, 1:400, 1:800).
-
Stain sections of a known PTEN-positive control tissue (e.g., normal prostate or a breast cancer cell line like MCF-7).
-
A pathologist reviews the slides to identify the dilution that provides strong, specific cytoplasmic and nuclear staining with minimal background.
-
-
-
Assay Validation - Precision:
-
Rationale: To ensure the assay is reproducible across different runs, operators, and days.
-
Steps:
-
Select 5 patient tumor samples with a range of PTEN expression (high, medium, low, negative).
-
Intra-run Precision: Stain 3 sections of each sample in the same run.
-
Inter-run Precision: Stain 1 section of each sample on 3 different days by 2 different operators.
-
A pathologist, blinded to the sample identity and previous scores, assigns an H-Score to each slide.
-
Acceptance Criteria: Concordance of >90% (e.g., defined as scores remaining within the same category: high, low, negative).
-
-
-
Scoring (H-Score):
-
Rationale: To provide a semi-quantitative measure of protein expression.
-
Calculation: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)]. The score ranges from 0 to 300.
-
Definition of Loss: A cut-off for "PTEN loss" must be rigorously defined. A common approach is an H-Score of <10, representing near-complete absence of staining in tumor cells, with internal positive controls (e.g., stromal cells) staining appropriately.
-
Comparison of Methodologies for Pharmacodynamic (PD) Biomarker Validation (pPRAS40)
Confirming that GDC-1234 engages AKT in human tumors is critical. This is achieved by measuring the phosphorylation of a direct AKT substrate, PRAS40. A significant reduction in pPRAS40 levels in tumor biopsies taken after treatment, compared to baseline, provides evidence of target engagement.
| Feature | Quantitative Western Blot | Immunohistochemistry (IHC) |
| Analyte | Phospho-PRAS40 (T246) & Total PRAS40 Protein | Phospho-PRAS40 (T246) Protein |
| Primary Output | Ratio of (pPRAS40 / Total PRAS40) normalized to loading control. | H-Score or similar semi-quantitative score. |
| Key Advantage | Highly quantitative. Allows for normalization to total protein levels, controlling for variations in protein content. | Preserves tissue architecture, allowing assessment of target modulation specifically in tumor cells versus stroma. |
| Key Limitation | Requires fresh or frozen tissue lysates; loses all spatial information. | Semi-quantitative and more susceptible to pre-analytical variability in phospho-epitope preservation. |
| Validation Metric | Linearity, precision (intra- & inter-assay CV <20%), sensitivity (LOD/LOQ). | Concordance studies; establishment of a robust scoring system and cut-off for "response". |
Workflow for a Self-Validating PD Biomarker Study
A robust PD study design incorporates pre-treatment and on-treatment biopsies from the same patient. This paired analysis serves as a self-validating system, as each patient acts as their own control, minimizing inter-patient variability.
Caption: Paired biopsy workflow for assessing pharmacodynamic response to GDC-1234.
Experimental Protocol: Quantitative Western Blot for pPRAS40
Objective: To precisely quantify the change in pPRAS40 (T246) relative to total PRAS40 in tumor lysates following GDC-1234 treatment.
Materials:
-
Paired frozen tumor biopsy samples (baseline and on-treatment).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).
-
Primary Antibodies: Rabbit anti-pPRAS40 (T246), Mouse anti-Total PRAS40, Mouse anti-beta-actin (loading control).
-
Secondary Antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse.
-
Protein Assay: BCA Protein Assay Kit.
-
Imaging System: Infrared imaging system (e.g., LI-COR Odyssey).
Methodology:
-
Sample Preparation:
-
Rationale: Efficient and consistent protein extraction while preserving post-translational modifications is paramount.
-
Steps:
-
Homogenize frozen tissue samples in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
-
-
-
Electrophoresis and Transfer:
-
Rationale: To separate proteins by size and transfer them to a membrane for antibody probing.
-
Steps:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane).
-
Run samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
-
Immunoblotting:
-
Rationale: To use specific antibodies to detect the target proteins. The use of fluorescent secondary antibodies allows for simultaneous detection and accurate quantification of multiple targets.
-
Steps:
-
Block the membrane for 1 hour at room temperature (e.g., using LI-COR Intercept Blocking Buffer).
-
Incubate with all three primary antibodies (anti-pPRAS40, anti-Total PRAS40, anti-beta-actin) overnight at 4°C.
-
Wash the membrane 3x with PBS-T.
-
Incubate with the corresponding fluorescent secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash 3x with PBS-T and 1x with PBS.
-
-
-
Data Acquisition and Analysis:
-
Rationale: Infrared imaging provides a linear signal range superior to traditional ECL, enabling more accurate quantification.
-
Steps:
-
Scan the membrane on an infrared imager at both 700nm and 800nm channels.
-
Use imaging software (e.g., Image Studio) to quantify the integrated intensity of each band.
-
Calculation: For each sample, calculate the PD Response Metric: (pPRAS40_signal / Total_PRAS40_signal). Normalize this value to the loading control (beta-actin) if significant loading variations are observed.
-
Interpretation: A pharmacodynamic response is defined as a significant decrease (e.g., >50%) in the pPRAS40/Total PRAS40 ratio in the on-treatment biopsy compared to the baseline.
-
-
Conclusion and Future Directions
The validation of biomarkers is a rigorous, multi-faceted process that is inseparable from the development of a targeted therapy like GDC-1234. This guide has compared and detailed methodologies for validating both a predictive biomarker (PTEN loss) and a pharmacodynamic biomarker (pPRAS40 modulation). The core principles of scientific integrity—using orthogonal methods, incorporating self-validating study designs like paired biopsies, and focusing on quantitative, reproducible endpoints—are essential for success. As GDC-1234 advances through clinical trials, the data generated from these validated assays will be critical for refining the patient selection strategy, confirming the drug's mechanism of action in humans, and ultimately, for gaining regulatory approval.
References
-
Title: The PI3K/AKT/mTOR Pathway in Cancer. Source: Cold Spring Harbor Perspectives in Medicine. URL: [Link]
-
Title: PTEN and the PI3K/Akt Pathway. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
Title: Biomarkers and surrogate endpoints: Preferred definitions and conceptual framework. Source: Clinical Pharmacology and Therapeutics. URL: [Link]
-
Title: Pharmacodynamic (PD) Biomarkers. Source: FDA-NCI Biomarker Qualification Program. URL: [Link]
A Guide to the Reproducibility of 2-Chloro-N-(substituted phenyl)nicotinamide Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility in Nicotinamide Derivative Synthesis
Synthetic Pathways and Critical Control Points
The most common method for synthesizing 2-chloro-N-(substituted phenyl)nicotinamides involves the acylation of a substituted aniline with 2-chloronicotinoyl chloride. This seemingly straightforward reaction is subject to several variables that can impact its outcome.
Preparation of 2-Chloronicotinoyl Chloride
The synthesis typically begins with the conversion of 2-chloronicotinic acid to its more reactive acyl chloride. A common method for this conversion is treatment with oxalyl chloride or thionyl chloride.
Experimental Protocol: Synthesis of 2-Chloronicotinoyl Chloride [1]
-
Suspend 2-chloronicotinic acid in an anhydrous solvent such as dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride to the suspension at room temperature.
-
Stir the reaction mixture until completion, which can be monitored by the cessation of gas evolution or by techniques like Thin Layer Chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride. This intermediate is often used in the subsequent step without further purification.
Factors Affecting Reproducibility:
-
Purity of 2-Chloronicotinic Acid: Impurities in the starting material can lead to side reactions and a lower yield of the desired acyl chloride.
-
Anhydrous Conditions: The reagents used are sensitive to moisture. The presence of water can hydrolyze the acyl chloride back to the carboxylic acid, reducing the efficiency of the reaction.
-
Reaction Temperature and Time: While often performed at room temperature, controlling the temperature can be crucial for minimizing side product formation. Reaction time must be sufficient for complete conversion.[2]
Amide Bond Formation
The crucial step is the reaction of 2-chloronicotinoyl chloride with the appropriately substituted aniline, in this case, 2,4-dimethoxyaniline.
Experimental Protocol: Synthesis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide (representative) [1][3]
-
Dissolve 2,4-dimethoxyaniline and a base, such as triethylamine or pyridine, in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the crude 2-chloronicotinoyl chloride in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine to remove the base hydrochloride salt and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Factors Affecting Reproducibility:
-
Purity of the Aniline: Similar to the starting acid, the purity of the aniline is critical.
-
Stoichiometry of Reactants and Base: The molar ratio of the acyl chloride, aniline, and base can significantly affect the yield. An excess of the base is typically used to neutralize the HCl generated during the reaction.
-
Reaction Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize side product formation.
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Purification Method: The method of purification will determine the final purity of the compound. Inconsistent purification can lead to variability in subsequent experimental results.[4]
Comparative Analysis of Synthetic Methodologies
While the acylation of anilines with acyl chlorides is a standard method, alternative approaches exist for the synthesis of nicotinamide derivatives. These can offer advantages in terms of yield, purity, and environmental impact.
| Method | Description | Advantages | Disadvantages | Key Reproducibility Factors |
| Acyl Chloride Method | Reaction of a substituted aniline with 2-chloronicotinoyl chloride. | Generally high-yielding and applicable to a wide range of substrates. | Often requires the use of hazardous reagents like oxalyl chloride or thionyl chloride. The intermediate acyl chloride can be moisture-sensitive. | Purity of starting materials, strict anhydrous conditions, temperature control. |
| Coupling Reagent-Mediated Amidation | Direct coupling of 2-chloronicotinic acid with a substituted aniline using a coupling reagent (e.g., DCC, EDC, HATU). | Avoids the need to prepare the acyl chloride intermediate. Milder reaction conditions. | Coupling reagents can be expensive and may introduce byproducts that are difficult to remove. | Choice and purity of coupling reagent, reaction temperature, and solvent. |
| Enzymatic Synthesis | Use of enzymes, such as lipases, to catalyze the amidation reaction. | Environmentally friendly ("green chemistry"), high selectivity. | May require specific reaction media and conditions (e.g., temperature, pH). Enzyme stability and cost can be a concern. | Enzyme activity and stability, substrate concentration, reaction medium. |
Analytical Characterization and Ensuring Consistency
Reproducibility is not only about the synthesis but also about the rigorous characterization of the final product. Consistent and thorough analytical data is essential to confirm the identity and purity of the synthesized compound.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a primary method for confirming the chemical structure of the final product.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide C=O and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound. Developing a robust HPLC method is crucial for comparing batch-to-batch consistency.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Inconsistent analytical results between batches can often be traced back to variations in the synthetic or purification processes.
Workflow for Ensuring Reproducibility
The following diagram illustrates a workflow designed to maximize the reproducibility of the synthesis of this compound.
Caption: Workflow for reproducible synthesis.
Conclusion
Achieving reproducible experimental results in the synthesis of this compound, and related nicotinamide derivatives, is contingent upon meticulous control over the entire experimental process. From the quality of the starting materials to the precision of the reaction conditions and the rigor of the analytical characterization, every step plays a crucial role. While direct comparative data for the target compound is scarce, the principles outlined in this guide, derived from the synthesis of analogous compounds, provide a robust framework for researchers to enhance the consistency and reliability of their work. By embracing a systematic and well-documented approach, the scientific community can build a more solid foundation for the development of novel therapeutics based on the nicotinamide scaffold.
References
- CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
-
How does reaction time impact synthetic product purity and yield? Biotage. (2023-02-06). [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
-
How Do Impurities Affect Percent Yield In Chemistry? YouTube. (2023-09-29). [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]
-
Analytical Methods for Characterization of Nanomaterial Surfaces. PMC - NIH. [Link]
-
Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. PubMed. [Link]
Sources
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
For the diligent researcher engaged in the complex world of drug discovery and development, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management and disposal of these compounds are equally critical, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide (CAS No. 158094-17-8), a compound that, due to its chlorinated pyridine and aromatic amide structure, necessitates a cautious and informed approach to its end-of-life cycle.
Foundational Principles: Understanding the Hazard Profile
Structural Alerts:
-
Chlorinated Pyridine Moiety: Chlorinated pyridines are known to be persistent in the environment and can be toxic to aquatic life.[1][2] Upon thermal decomposition, they can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and potentially phosgene.[3][4]
-
Aromatic Amide Linkage: Amides can undergo hydrolysis under acidic or basic conditions, which could alter the chemical nature of the waste.
-
Solid, Particulate Nature: As a solid, this compound may pose an inhalation hazard if it becomes airborne dust. Finely dispersed particles of organic compounds can also form explosive mixtures in the air.[5]
Based on these structural features and data from related nicotinamide derivatives, this compound should be treated as a hazardous substance.
Physicochemical Properties Summary:
| Property | Value/Information | Source |
| CAS Number | 158094-17-8 | |
| Molecular Formula | C₁₄H₁₃ClN₂O₃ | |
| Molecular Weight | 292.72 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed before proceeding to the next.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
Objective: To safely collect, store, and dispose of this compound in compliance with environmental regulations.
Materials:
-
Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
A properly fitted lab coat
-
-
Designated hazardous waste container for halogenated organic solids
-
Spatula and weighing paper
-
Decontamination solution (e.g., 70% ethanol)
-
Hazardous waste labels
Procedure:
-
Pre-Disposal Assessment:
-
Review your institution's specific Chemical Hygiene Plan and hazardous waste disposal guidelines.
-
Ensure you have all the necessary PPE and waste collection materials.
-
-
Personal Protective Equipment (PPE):
-
Don a lab coat, ensuring it is fully buttoned.
-
Wear chemical splash goggles for eye protection.
-
Put on chemically resistant gloves (nitrile or neoprene are generally suitable for incidental contact with chlorinated organic compounds).
-
-
Waste Segregation and Collection:
-
Crucially, do not mix this waste with non-halogenated organic waste or aqueous waste streams.
-
In a designated fume hood, carefully transfer the solid this compound from its original container or from lab equipment (e.g., reaction flasks, filter paper) into a clearly labeled "Halogenated Organic Solid Waste" container.
-
Use a dedicated spatula for the transfer to avoid cross-contamination.
-
If dealing with residual amounts in a flask, you may rinse the flask with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) and transfer the rinse into a "Halogenated Organic Liquid Waste" container.
-
-
Decontamination:
-
Thoroughly decontaminate the spatula and any other tools used by washing with an appropriate solvent, followed by soap and water.
-
Wipe down the work surface in the fume hood with a suitable cleaning agent.
-
-
Container Management and Labeling:
-
Securely close the lid of the hazardous waste container.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials such as strong oxidizing agents.[6]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary paperwork, such as a hazardous waste manifest, to ensure a complete "cradle-to-grave" record of the waste's journey.
-
The Rationale Behind the Protocol: A Deeper Dive
Why Segregate Halogenated Waste? Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration. Mixing them with non-halogenated waste can complicate the disposal process and increase costs. Furthermore, improper incineration of chlorinated compounds can lead to the formation of highly toxic dioxins and furans.
The Imperative of Avoiding Sewer Disposal: Chlorinated pyridines are generally poorly biodegradable and can be toxic to aquatic organisms.[1] Disposing of such chemicals down the drain can contaminate waterways and interfere with the biological processes in wastewater treatment plants.
Understanding Thermal Decomposition Risks: Should a fire occur in the laboratory, or during the incineration process, the thermal decomposition of this compound can be expected to produce hazardous byproducts. These may include:
-
Hydrogen Chloride (HCl): A corrosive gas that is toxic upon inhalation.
-
Nitrogen Oxides (NOx): A group of highly reactive gases that contribute to respiratory problems and acid rain.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Standard products of organic combustion.
-
Other Organochlorine Compounds: Potentially more toxic and persistent than the parent compound.
This underscores the importance of storing the waste in a cool, well-ventilated area away from ignition sources.
Regulatory Framework: Adherence to the Law
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations establish a comprehensive "cradle-to-grave" management system for hazardous waste. It is the responsibility of the waste generator (the laboratory) to properly identify, label, and arrange for the disposal of hazardous waste through a licensed facility. State and local regulations may be even more stringent than federal requirements, so it is essential to be familiar with your local laws.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the chemical's hazard profile, adhering to a rigorous disposal protocol, and complying with all relevant regulations, researchers can ensure that their groundbreaking work does not come at the cost of their own well-being or the health of our planet.
References
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization: Chlorinated Pyridines Category. Retrieved from [Link]
-
Redox. (2022, August 4). Safety Data Sheet: Nicotinamide. Retrieved from [Link]
-
International Labour Organization and World Health Organization. (2021). International Chemical Safety Cards: NICOTINAMIDE. Retrieved from [Link]
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. ICSC 1703 - NICOTINAMIDE [chemicalsafety.ilo.org]
- 6. redox.com [redox.com]
A Researcher's Guide to Handling 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide: From Benchtop to Disposal
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide is one such compound, and while it holds promise, it demands our utmost respect and caution. This guide is designed to provide you with the essential, immediate safety and logistical information needed for its handling. More than a rigid set of rules, this is a framework for thinking critically about safety, ensuring that every action in the lab is deliberate, informed, and validated. Our goal is to empower you to work safely and effectively, building a culture of safety that extends beyond compliance to become second nature.
This document is built on the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) tailored to the specific hazards in a given laboratory.[1][2][3][4] Consider this guide a specialized module for your lab's broader CHP.
Part 1: Hazard Assessment and Core Principles
Before any bottle is opened, a thorough understanding of the potential hazards is critical. While a comprehensive, peer-reviewed toxicological profile for this compound is not yet widely available, we can infer a great deal from its chemical structure and information from suppliers.
Structural Clues to Potential Hazards:
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on the pyridine ring suggests that, upon combustion or in certain reactions, it could generate hazardous byproducts like hydrogen chloride.[5] Halogenated organic compounds are also subject to specific waste disposal regulations.[6][7]
-
Nicotinamide Moiety: This is a derivative of niacin (Vitamin B3). While nicotinamide itself has a low order of acute toxicity, its derivatives can have varied biological activities and toxicological profiles.[8][9]
-
Dimethoxyphenyl Group: This portion of the molecule can influence its solubility and metabolic pathways.
Based on available safety data for structurally related compounds, we must assume that this compound is, at a minimum, an irritant to the eyes, skin, and respiratory tract, and potentially harmful if swallowed.[8][10] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of PPE is not a matter of habit, but a risk-based decision.[11] For handling this compound in its solid, powdered form, the following PPE is mandatory.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk. | Protects against accidental splashes of solvents used with the compound and prevents airborne particles from contacting the eyes. Standard safety glasses are insufficient for splash hazards.[11][12] |
| Hand Protection | Nitrile gloves. | Nitrile provides good resistance against a broad range of chemicals, including many solvents, acids, and bases, and is effective for incidental contact with solid chemicals.[13] Always check for tears or punctures before use. For prolonged contact or when dissolving in aggressive solvents, consider thicker gauge gloves or layering. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin from incidental contact and spills. The cuffs prevent dust from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended when handling the powder outside of a certified chemical fume hood, such as during weighing. | The primary risk from a solid compound is the inhalation of fine particles. An N95 respirator will filter out these particulates. For handling solutions that may produce vapors, an organic vapor cartridge may be necessary.[12][14] |
Part 3: Operational Plan - A Step-by-Step Guide
This section provides a procedural workflow for the safe handling of this compound, from receipt to disposal.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the manufacturer's label is intact and legible.[4] If you are creating a secondary container, it must be labeled with the full chemical name, concentration (if in solution), and appropriate hazard warnings.
-
Store: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep it segregated from food and animal feeds.[5][10]
Step 2: Weighing and Handling the Solid Compound
This is a critical step where the risk of generating airborne dust is highest.
-
Designated Area: Whenever possible, weighing and handling of the solid should be performed within a chemical fume hood or a ventilated balance enclosure to contain any dust.[11]
-
PPE: Don all required PPE as outlined in the table above, including respiratory protection.
-
Dispensing: Use a spatula to carefully transfer the powder. Avoid pouring, which can create dust clouds.
-
Cleaning: After weighing, carefully wipe down the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.
Step 3: Preparing Solutions
-
Solvent Selection: Consult your experimental protocol for the appropriate solvent. Be aware of the hazards of the solvent itself.
-
Dissolution: Add the solid to the solvent slowly while stirring. This should be done in a fume hood.
-
Labeling: Immediately label the solution with the chemical name, concentration, solvent, and date of preparation.
Step 4: Experimental Use
-
Containment: All reactions and manipulations should be carried out in a chemical fume hood.
-
Heating: If heating is required, use a heating mantle or a sand bath. Avoid open flames.
-
Quenching: Be mindful of any quenching steps that may cause a rapid release of gas or heat.
Step 5: Spill Response
Even with the best precautions, spills can happen. Being prepared is key.
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your lab supervisor and your institution's environmental health and safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Part 4: Disposal Plan - Responsible Stewardship
Proper disposal is not just a regulatory requirement; it is a cornerstone of responsible science. As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[6][7]
Waste Segregation is Paramount:
-
Solid Waste:
-
Any unused this compound powder.
-
Contaminated materials such as gloves, weigh boats, and paper towels.
-
These should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste (Halogenated):
-
Sharps Waste:
-
Any needles or syringes used to transfer solutions should be disposed of in a designated sharps container.
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[7]
-
Storage: Store waste containers in a designated satellite accumulation area, with secondary containment to catch any potential leaks.
-
Pickup: Follow your institution's procedures for hazardous waste pickup.
Visualizing the Workflow
To ensure clarity, the entire handling process can be visualized as a logical flow, reinforcing the need for a systematic approach.
Caption: Workflow for handling this compound.
By internalizing this guide and adapting it to the specific requirements of your laboratory's Chemical Hygiene Plan, you contribute to a safer research environment for yourself and your colleagues. True expertise in the lab is not just about achieving results, but about the professionalism and diligence with which we approach every step of the scientific process.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratories - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories . Assistant Secretary for Preparedness and Response (ASPR). [Link]
-
OSHA Laboratory Standard . Compliancy Group. [Link]
-
The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee. [Link]
-
Personal Protective Equipment . University of Alabama at Birmingham Environmental Health & Safety. [Link]
-
Safety data sheet - Pyraclostrobin . BASF. [Link]
-
Safety data sheet - Boscalid . BASF. [Link]
-
Crystallization, Small Scale . Lisa Nichols (YouTube). [Link]
-
Organic Solvents . 3M. [Link]
-
Tips for Handling Lab Chemicals: A Comprehensive Guide . Crystalgen. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace . Health and Safety Authority. [Link]
-
Purification of Solids by Recrystallization . MIT OpenCourseWare. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide . Michigan State University Department of Chemistry. [Link]
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- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
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- 5. download.basf.com [download.basf.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. download.basf.com [download.basf.com]
- 11. crystalgen.com [crystalgen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


